2-Methoxyacetophenone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDGUSDBCARGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193778 | |
| Record name | alpha-Methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-52-1 | |
| Record name | 2-Methoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxyacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Methoxyacetophenone in Synthesis
An In-depth Technical Guide to the Characterization of 2-Methoxyacetophenone (CAS 579-74-8)
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by CAS number 579-74-8, is an aromatic ketone that has emerged as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1] Its molecular architecture, featuring an acetophenone core with an ortho-methoxy substituent, presents a unique combination of reactive sites that are highly valuable for medicinal chemists.[1] This compound serves as a versatile building block for the construction of more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.[1] Its utility is prominently highlighted in the development of chalcones, which are precursors to compounds with potential anti-proliferative, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of the essential characterization data and methodologies for this compound, ensuring its effective and reliable use in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. These parameters not only confirm the identity and purity of the material but also inform decisions regarding reaction conditions, solvent selection, and purification strategies.
Core Physicochemical Properties
This compound is typically a colorless to pale yellow clear liquid with a characteristic sweet, floral, and anisic odor.[4][5][6] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 579-74-8 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4][7] |
| Appearance | Colorless to pale yellow clear liquid | [5][6] |
| Boiling Point | 245-248 °C at 760 mmHg; 131 °C at 18 mmHg | [4][8] |
| Density | ~1.09 g/mL at 25 °C | [5][8] |
| Refractive Index (n20/D) | ~1.5393 | [5][8] |
| Solubility | Soluble in ethanol, methanol, isopropanol; practically insoluble in water | [4] |
| LogP | 1.82 | [7][9] |
Spectroscopic Fingerprinting for Unambiguous Identification
Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.
References
- 1. nbinno.com [nbinno.com]
- 2. 2'-Methoxyacetophenone | 579-74-8 | FM71392 | Biosynth [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scent.vn [scent.vn]
- 5. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 6. ortho-acetanisole, 579-74-8 [thegoodscentscompany.com]
- 7. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 9. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
An In-Depth Technical Guide to the Synthesis of 2-Methoxyacetophenone from o-Hydroxyacetophenone
This guide provides a comprehensive, technically detailed exploration of the synthesis of 2-methoxyacetophenone from its precursor, o-hydroxyacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's principles, practical considerations for execution, and the critical safety measures required.
Introduction: The Significance of this compound
This compound is a valuable chemical intermediate with applications in various fields, including pharmaceuticals and fragrance industries.[1] Its synthesis from the readily available o-hydroxyacetophenone is a common and important transformation in organic chemistry.[2] This conversion is typically achieved through a classic Williamson ether synthesis, a robust and widely applicable method for forming ethers.[3][4][5] This guide will focus on a well-established protocol utilizing dimethyl sulfate as the methylating agent, while also acknowledging greener alternatives.
The Underlying Chemistry: Williamson Ether Synthesis
The synthesis of this compound from o-hydroxyacetophenone is a prime example of the Williamson ether synthesis. This reaction proceeds via a two-step mechanism involving an acid-base reaction followed by a nucleophilic substitution.[5][6][7]
Step 1: Deprotonation of the Phenol
The phenolic hydroxyl group of o-hydroxyacetophenone is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), this proton is abstracted to form a highly nucleophilic phenoxide ion.[4][6]
Step 2: Nucleophilic Substitution (SN2)
The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (in this case, dimethyl sulfate). This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion displaces the sulfate leaving group, forming the desired this compound.[5][6][7]
The overall reaction is illustrated in the following diagram:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Role |
| o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g (0.11 mol) | Base |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 13.9 g (10.5 mL, 0.11 mol) | Methylating Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | Drying Agent |
| Deionized Water | H₂O | 18.02 | As required | Solvent/Washing |
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Preparation of the Sodium Phenoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.6 g (0.1 mol) of o-hydroxyacetophenone in a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water.
-
Methylation: Cool the resulting solution to 0-5 °C in an ice bath. With vigorous stirring, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise from the dropping funnel over approximately one hour.[4] It is crucial to maintain the reaction temperature below 10 °C to minimize side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% sodium hydroxide solution (to remove any unreacted phenol), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6][8]
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.[6]
Safety, Handling, and Waste Disposal
Extreme caution must be exercised when handling dimethyl sulfate. It is a potent alkylating agent and is classified as a probable human carcinogen.[9][10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[9][11][12]
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes.[11] Dimethyl sulfate can cause severe burns, and its toxic effects may be delayed.[9][10]
-
Spills: In case of a spill, neutralize with a dilute solution of ammonium hydroxide or sodium carbonate.[10]
-
Waste Disposal: All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to institutional and local regulations.[9] Quench any residual dimethyl sulfate in the reaction apparatus with a dilute ammonia solution before cleaning.
Alternative "Green" Methylating Agents
Due to the high toxicity of dimethyl sulfate, there is growing interest in more environmentally benign methylating agents. Dimethyl carbonate (DMC) is a promising alternative.[13][14][15] The methylation of phenols with DMC can be carried out under milder conditions, often with a base like potassium carbonate and a phase transfer catalyst, or at elevated temperatures with a base such as cesium carbonate.[13][14] While potentially requiring higher temperatures or longer reaction times, DMC offers a significantly safer and more sustainable approach to this synthesis.[15]
Conclusion
The synthesis of this compound from o-hydroxyacetophenone via the Williamson ether synthesis is a well-established and efficient transformation. By understanding the underlying mechanism and adhering to a detailed and safety-conscious experimental protocol, researchers can reliably produce this valuable chemical intermediate. The consideration of greener alternatives like dimethyl carbonate is also encouraged to align with the principles of sustainable chemistry.
References
- 1. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 10. nj.gov [nj.gov]
- 11. chemstock.ae [chemstock.ae]
- 12. fishersci.com [fishersci.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
2-Methoxyacetophenone 1H NMR and 13C NMR spectral data
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as o-acetylanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₂.[1][2][3] Its structure, featuring a benzene ring substituted with an acetyl group and an adjacent methoxy group, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by field-proven insights. We will dissect the spectral data to assign each signal, explain the underlying chemical principles governing the observed shifts and couplings, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the atoms in this compound will be used throughout this guide. Understanding this spatial arrangement is critical to interpreting the influence of the functional groups on the chemical environment of each nucleus.
Caption: IUPAC numbering for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the methyl protons and the aromatic protons.
Data Summary
The following table summarizes the key ¹H NMR spectral data recorded on a 500 MHz instrument.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 | dd (doublet of doublets) | 1H | H6 |
| 7.47 | m (multiplet) | 1H | H4 |
| 6.98 | m (multiplet) | 2H | H3, H5 |
| 3.91 | s (singlet) | 3H | -OCH₃ (C11) |
| 2.62 | s (singlet) | 3H | -COCH₃ (C9) |
Note: The original source described some peaks as quartets (q), which likely refers to complex multiplets or overlapping signals appearing as four lines. For clarity, they are described here based on expected coupling patterns (dd) or as general multiplets (m).
Interpretation and Causality
-
Acetyl Protons (δ 2.62, s, 3H): The three protons of the acetyl methyl group (C9) appear as a sharp singlet at 2.62 ppm. This signal is a singlet because there are no adjacent protons with which to couple. Its downfield shift from a typical alkane methyl group (~0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group (C=O).
-
Methoxy Protons (δ 3.91, s, 3H): The three protons of the methoxy group (C11) also appear as a singlet at 3.91 ppm, as they have no neighboring protons. The strong deshielding effect of the highly electronegative oxygen atom, to which this group is directly attached, causes this significant downfield shift.
-
Aromatic Protons (δ 6.98 - 7.74): The four protons on the benzene ring are chemically non-equivalent and give rise to a complex set of signals in the aromatic region.
-
H6 (δ 7.74, dd, 1H): This proton is ortho to the strongly electron-withdrawing and magnetically anisotropic acetyl group. This proximity results in the most significant deshielding, pushing its signal furthest downfield. It appears as a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 7-8 Hz) and H4 (meta coupling, J ≈ 1-2 Hz).
-
H4 (δ 7.47, m, 1H): This proton is para to the methoxy group and ortho to H3 and H5. Its chemical shift is influenced by both substituents. It appears as a complex multiplet (often a triplet of doublets) due to coupling with H3, H5 (ortho couplings), and H6 (meta coupling).
-
H3 and H5 (δ 6.98, m, 2H): These protons appear in the most upfield region of the aromatic signals. H3 is ortho to the electron-donating methoxy group, which causes significant shielding. H5 is para to the methoxy group, also experiencing a shielding effect. Their signals overlap to form a complex multiplet.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the carbon skeleton.
Data Summary
The following table summarizes the key ¹³C NMR spectral data recorded on a 125 MHz instrument.[4]
| Chemical Shift (δ) ppm | Assignment |
| 199.8 | C=O (C7) |
| 158.9 | C2 (-OCH₃) |
| 133.6 | C4 |
| 130.3 | C6 |
| 128.3 | C1 (-COCH₃) |
| 120.5 | C5 |
| 111.6 | C3 |
| 55.4 | -OCH₃ (C11) |
| 31.8 | -COCH₃ (C9) |
Interpretation and Causality
-
Carbonyl Carbon (δ 199.8, C7): The carbon of the ketone functional group is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift near 200 ppm. This is due to the double bond to the highly electronegative oxygen atom.
-
Aromatic Carbons (δ 111.6 - 158.9):
-
C2 (δ 158.9): This carbon is directly attached to the oxygen of the methoxy group. The strong deshielding effect of the oxygen causes this signal to appear furthest downfield among the aromatic carbons.
-
C1 (δ 128.3): This is the ipso-carbon, to which the acetyl group is attached. Its chemical shift is moderately downfield.
-
C4 & C6 (δ 133.6 & 130.3): These carbons, which bear protons, have shifts influenced by their position relative to the two substituents. C4 is para to the methoxy group, and C6 is ortho to the acetyl group.
-
C3 & C5 (δ 111.6 & 120.5): These carbons are the most shielded of the aromatic ring. C3 is ortho to the electron-donating methoxy group, which has a strong shielding effect, pushing it significantly upfield. C5 is meta to the methoxy group and para to the acetyl group, resulting in a moderately shielded environment.
-
-
Methyl Carbons (δ 31.8 & 55.4):
-
-OCH₃ Carbon (δ 55.4, C11): The methoxy carbon is deshielded by the attached oxygen, resulting in a shift around 55 ppm.
-
-COCH₃ Carbon (δ 31.8, C9): The acetyl methyl carbon is less deshielded than the methoxy carbon but is still downfield from a standard alkane carbon due to the influence of the carbonyl group.
-
Experimental Protocol: NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (≥98% purity)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D) with 0.03% Tetramethylsilane (TMS)
-
NMR Tubes (5 mm, high precision)
-
Pipettes and glassware
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Gently swirl the vial until the sample is completely dissolved. The use of CDCl₃ is standard for non-polar to moderately polar organic compounds, and the internal TMS standard provides a reference peak at 0.00 ppm.[4]
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve high homogeneity. An automated shimming routine is typically sufficient, followed by manual optimization on the lock signal for the highest resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Key Parameters:
-
Spectral Width: ~16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for accurate integration)
-
Number of Scans: 8-16 (sufficient for good signal-to-noise ratio)
-
-
Validation: The resulting spectrum should show a sharp singlet for TMS at 0.00 ppm. The resolution should be sufficient to resolve the fine coupling patterns in the aromatic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to singlets for each unique carbon, increasing the signal-to-noise ratio.
-
Key Parameters:
-
Spectral Width: ~240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance, more scans are needed).
-
-
Validation: All expected carbon signals should be present and sharp. The solvent peak for CDCl₃ will appear as a triplet around 77.16 ppm.
-
Caption: Standard workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. The chemical shifts and coupling patterns are rationalized by the electronic and steric effects of the ortho-disposed acetyl and methoxy functional groups. The acetyl group's electron-withdrawing nature strongly deshields adjacent nuclei (H6, C7), while the methoxy group's electron-donating character shields its ortho and para positions (H3, C3, C5). This detailed guide serves as a valuable reference for scientists engaged in the synthesis, quality control, and development of molecules containing the this compound scaffold.
References
Infrared (IR) spectroscopy of 2-Methoxyacetophenone
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxyacetophenone
Foreword: The Vibrational Signature of a Molecule
In the realm of molecular analysis, particularly within pharmaceutical and chemical research, few techniques offer the blend of simplicity, speed, and structural insight as Infrared (IR) Spectroscopy. This guide is designed for the discerning scientist who seeks not just to acquire a spectrum, but to understand its genesis. We will delve into the vibrational world of this compound, a versatile ketone and valuable synthetic building block.[1] Our exploration will be grounded in first principles, moving from molecular structure to experimental execution and culminating in a rigorous spectral interpretation. The objective is to treat the IR spectrum not as a mere pattern, but as a definitive molecular signature, rich with structural information.
This compound: A Structural Overview
This compound (also known as o-acetylanisole) is an aromatic ketone with the chemical formula C₉H₁₀O₂.[2][3][4] Structurally, it is an acetophenone molecule bearing a methoxy group (-OCH₃) at the ortho position of the phenyl ring.[2][5] This specific arrangement of functional groups—a conjugated ketone, an aromatic ring, an ether linkage, and aliphatic methyl groups—gives rise to a unique and predictable infrared spectrum. Understanding these constituent parts is the prerequisite to a successful spectral analysis.
Below is a diagram of the molecular structure, highlighting the key functional groups that are IR-active.
Caption: Key functional groups of this compound.
Experimental Protocol: From Sample to Spectrum
The quality of an IR spectrum is fundamentally dependent on the integrity of the sample preparation and data acquisition. Since this compound is a liquid at room temperature, several straightforward methods are available.[2] The choice of method is driven by available equipment, sample volume, and the desired experimental speed.
Method 1: Neat Liquid Film (KBr/NaCl Salt Plates)
This classic transmission method provides a clean spectrum of the pure substance without solvent interference.
Causality: Potassium Bromide (KBr) and Sodium Chloride (NaCl) are transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and thus serve as ideal windows for holding the liquid sample in the spectrometer's beam path.[6]
Step-by-Step Protocol:
-
Plate Preparation: Ensure two salt plates (e.g., KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Sample Application: Place a single small drop of this compound onto the center of one plate.[7][8]
-
Film Formation: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film. The film should appear translucent, not opaque.[7]
-
Mounting: Carefully place the sandwiched plates into the spectrometer's sample holder.
-
Background Collection: Run a background spectrum with an empty beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Analysis: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.
Method 2: Attenuated Total Reflectance (ATR)
ATR has become a dominant technique due to its simplicity and lack of sample preparation.
Causality: This method relies on the principle of total internal reflection. An IR beam is passed through a high-refractive-index crystal (like diamond or zinc selenide). The beam creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the reflected beam and generating a spectrum.[9]
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, dry crystal, acquire a background spectrum. This accounts for the crystal's absorbance and the ambient atmosphere.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the entire crystal surface is covered.[6]
-
Sample Analysis: Acquire the sample spectrum using similar instrument parameters as the transmission method.
-
Post-Analysis Cleaning: Immediately after the measurement, clean the crystal surface to prevent cross-contamination.
Spectral Analysis: Decoding the Vibrational Data
The IR spectrum of this compound is a composite of the vibrations of its constituent functional groups. The interpretation involves assigning the observed absorption bands to specific molecular motions.
Workflow for Spectral Interpretation
Caption: Logical workflow for interpreting the IR spectrum.
Summary of Key Absorption Bands
The following table summarizes the expected vibrational modes for this compound and their approximate wavenumbers.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3010 | Medium-Weak | C-H Stretching | Aromatic Ring |
| 2980 - 2850 | Medium-Weak | C-H Stretching | -OCH₃ and -COCH₃ |
| ~1685 | Strong, Sharp | C=O Stretching | Conjugated Ketone |
| 1600 - 1450 | Medium-Strong | C=C Stretching | Aromatic Ring |
| 1470 - 1430 | Medium | C-H Bending (Asymmetric) | -CH₃ Groups |
| ~1360 | Medium | C-H Bending (Symmetric) | -COCH₃ Group |
| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl-Alkyl Ether |
| ~1020 | Medium | C-O-C Symmetric Stretching | Aryl-Alkyl Ether |
| 780 - 740 | Strong | C-H Out-of-Plane Bending | ortho-Disubstituted Ring |
Detailed Interpretation
-
C-H Stretching Region (3100-2850 cm⁻¹): This region will show multiple small peaks. Those appearing just above 3000 cm⁻¹ are characteristic of the C(sp²)-H stretches of the aromatic ring.[10] Peaks just below 3000 cm⁻¹ arise from the C(sp³)-H stretches of the two methyl groups (one from the acetyl moiety, one from the methoxy moiety).[10]
-
Carbonyl (C=O) Stretching (~1685 cm⁻¹): This is the most prominent and diagnostic peak in the spectrum. For a simple, non-conjugated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[10] In this compound, two electronic effects shift this frequency:
-
Conjugation: The phenyl ring's π-system conjugates with the carbonyl group, delocalizing electron density and weakening the C=O bond. This lowers the vibrational frequency.[10][11] Acetophenone itself absorbs around 1691 cm⁻¹.[12]
-
Ortho-Methoxy Group: The methoxy group is an electron-donating group (EDG) through resonance.[11] This further increases electron density in the conjugated system, slightly weakening the C=O bond further and causing an additional shift to a lower wavenumber compared to unsubstituted acetophenone.
-
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring gives rise to a series of sharp absorptions in this region. These "ring breathing" modes are characteristic of aromatic systems.
-
C-O Ether Stretching (~1250 and ~1020 cm⁻¹): Aryl-alkyl ethers, like anisole, exhibit two distinct C-O stretching bands.[13] The asymmetric stretch occurs at a higher frequency (~1250 cm⁻¹) and is typically very strong and prominent.[14] The symmetric stretch appears at a lower frequency (~1020 cm⁻¹) with medium intensity. The presence of a strong band around 1250 cm⁻¹ is a key confirmation of the methoxy group's presence.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of bending vibrations and other skeletal modes. While difficult to assign completely, a strong peak in the 780-740 cm⁻¹ range is highly characteristic of the C-H out-of-plane (OOP) bending for ortho-disubstituted benzene rings, providing confirmatory evidence of the substituent's position.
Conclusion: A Validated Approach
The infrared spectrum of this compound provides a wealth of unambiguous structural information. By systematically analyzing the key regions of the spectrum—the C-H stretches, the highly diagnostic carbonyl peak, the aromatic C=C vibrations, and the strong C-O ether stretches—one can confidently confirm the molecule's identity and purity. The specific frequency of the carbonyl stretch, influenced by both conjugation and the electronic effect of the ortho-methoxy substituent, serves as a particularly powerful piece of evidence. This guide provides the foundational principles and a validated workflow for researchers, scientists, and drug development professionals to leverage IR spectroscopy with expertise and confidence.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 579-74-8: 2′-Methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 3. ortho-Methoxyacetophenone [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 14. Anisole [cms.gutow.uwosh.edu]
Mass spectrometry analysis of 2-Methoxyacetophenone
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxyacetophenone
Introduction
This compound (C₉H₁₀O₂), also known as o-acetylanisole, is an aromatic ketone with significant applications as a versatile building block in organic synthesis, particularly in the preparation of pharmacologically active compounds like chalcones.[1] Given its role in complex chemical syntheses, the unambiguous identification and robust quantification of this compound are critical for process control, quality assurance, and metabolic studies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it indispensable for researchers and drug development professionals.
This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of its ionization and fragmentation, explain the rationale behind experimental choices, and present self-validating protocols designed for scientific rigor.
Physicochemical Properties & Analytical Considerations
A foundational understanding of the analyte's properties is paramount for method development in mass spectrometry. These characteristics directly influence decisions regarding sample preparation, chromatographic separation, and ionization techniques.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₉H₁₀O₂ | [2][3] | Determines the exact mass and isotopic pattern of the molecular ion. |
| Molecular Weight | 150.17 g/mol | [4][5] | Provides the nominal mass for the molecular ion peak [M]⁺. |
| Boiling Point | ~245-248 °C @ 760 mmHg | [4] | Indicates sufficient volatility for analysis by Gas Chromatography (GC). |
| Structure | 1-(2-methoxyphenyl)ethanone | [6] | The arrangement of functional groups (ketone, methoxy, aromatic ring) dictates the fragmentation pathways. |
Part 1: The Core Technique - Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a volatile and thermally stable compound like this compound, GC-MS with Electron Ionization (EI) is the gold standard. The gas chromatograph provides excellent separation from matrix components, while EI provides reproducible, information-rich mass spectra that are directly comparable to extensive reference libraries.
Experimental Workflow: A Conceptual Overview
The logical flow of a GC-MS experiment is designed to ensure reproducible separation and sensitive detection. Each step is a critical control point for data quality.
Caption: High-level workflow for the GC-MS analysis of this compound.
The Science of Ionization and Fragmentation
Upon entering the ion source from the GC column, molecules are bombarded by a high-energy electron beam (standardized at 70 eV). This energy is sufficient to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[7]
M + e⁻ → M⁺• + 2e⁻
For this compound, the molecular ion appears at a mass-to-charge ratio (m/z) of 150.[4][8] This M⁺• is energetically unstable and undergoes predictable bond cleavages to form a series of smaller, more stable fragment ions. The resulting pattern of fragments is a unique chemical fingerprint.
Primary Fragmentation Pathway: Formation of the Base Peak
The most abundant ion in the spectrum, known as the base peak, arises from the most stable fragmentation product. In the case of this compound, the base peak is observed at m/z 135 .[4][8] This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group.
-
Mechanism: This is an alpha-cleavage event, a common fragmentation pathway for ketones.[9] The cleavage of the C-C bond adjacent to the carbonyl group is favorable because it results in the formation of a highly stable, resonance-stabilized acylium ion.
Secondary and Tertiary Fragmentation
The initial fragments can themselves break down further, providing additional structural clues.
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 135 can lose a neutral molecule of carbon monoxide (28 Da) in a process called decarbonylation.[10]
-
Resulting Fragment: [C₇H₇O]⁺ → [C₆H₇O]⁺ + CO
-
This produces a significant peak at m/z 107 .
-
-
Formation of the Phenyl Cation: A prominent peak is often observed at m/z 77 , corresponding to the phenyl cation ([C₆H₅]⁺).[8] This can arise from further fragmentation of precursor ions.
-
Alternative Pathway via Demethylation: Another observed fragmentation involves the initial loss of the methoxy group's methyl radical, followed by decarbonylation, leading to fragments at m/z 120 and m/z 92.[10] This pathway may be more prevalent under different energy conditions, such as pyrolysis, but its fragments are noted in standard EI spectra.[8][10]
Visualizing the Fragmentation Cascade
The relationships between the molecular ion and its primary fragments can be visualized to better understand the molecule's behavior in the mass spectrometer.
Caption: Key fragmentation pathways of this compound under Electron Ionization.
Summary of Key Spectral Features
| m/z Ratio | Relative Intensity | Assignment | Proposed Structure |
| 150 | Moderate (~24%) | [M]⁺• (Molecular Ion) | [C₉H₁₀O₂]⁺• |
| 135 | High (100%) | [M-CH₃]⁺ (Base Peak) | [C₈H₇O₂]⁺ |
| 107 | Moderate | [M-CH₃-CO]⁺ | [C₇H₇O]⁺ |
| 92 | Moderate (~21%) | [M-CH₃-CO-H]⁺ | [C₇H₆O]⁺ |
| 77 | High (~37%) | [C₆H₅]⁺ (Phenyl Cation) | [C₆H₅]⁺ |
| (Relative intensities are approximate and can vary slightly between instruments but the pattern is conserved).[4][8] |
Part 2: A Self-Validating Experimental Protocol
This protocol is designed for the robust identification and quantification of this compound. It incorporates quality control steps to ensure data integrity.
Objective: To acquire a high-quality mass spectrum of this compound for identification and potential quantification.
Instrumentation:
-
Gas Chromatograph with Autosampler (e.g., Agilent 8890)
-
Mass Selective Detector (e.g., Agilent 5977)
-
NIST/EPA/NIH Mass Spectral Library (for spectral matching)
Materials:
-
This compound standard
-
Dichloromethane (DCM), HPLC or GC-grade
-
Internal Standard (IS), e.g., 1,4-Dichlorobenzene-d4 (if quantitation is required)
-
2 mL autosampler vials with caps
Procedure:
-
Standard & Sample Preparation:
-
Rationale: Proper dilution prevents detector saturation and ensures concentrations are within the instrument's linear range.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of DCM.
-
Internal Standard Spiking (for quantitation): If using an IS, spike all standards and samples to the same final concentration (e.g., 5 µg/mL).
-
-
GC-MS Instrument Parameters:
-
Rationale: These parameters are chosen to provide good chromatographic peak shape and separation while ensuring efficient transfer to the MS. The temperature program is designed to elute the analyte in a reasonable time with minimal band broadening.
-
GC Inlet: Splitless mode (for trace analysis) or Split mode (e.g., 50:1 for higher concentrations). Inlet Temp: 250°C.
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 70°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
-
Mass Spectrometer Parameters:
-
Rationale: Standard 70 eV ionization energy is critical for reproducibility and library matching. The mass range is set to capture the molecular ion and all key fragments.
-
Ion Source: Electron Ionization (EI).
-
EI Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 250.
-
-
Analysis Sequence (Self-Validation):
-
Rationale: This sequence establishes system cleanliness, confirms analyte retention time, and checks for carryover.
-
-
Solvent Blank (DCM): To ensure no system contamination.
-
-
-
Working Standard (10 µg/mL): To confirm retention time and spectral integrity.
-
-
-
Solvent Blank: To check for carryover from the standard injection.
-
-
-
Unknown Sample(s).
-
-
-
Working Standard: To verify system stability at the end of the run.
-
-
-
Data Analysis & Confirmation:
-
Identification:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Compare the acquired spectrum against the NIST library. A match factor > 800 (out of 999) is considered a good confirmation.[2][6]
-
Verify the presence of the key ions: m/z 150 (M⁺•), 135 (Base Peak), and 77.[4][8]
-
-
Quantification: If performed, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Conclusion
The mass spectrometric analysis of this compound by GC-EI-MS is a robust and highly reliable method. The molecule's behavior under electron ionization is well-characterized, producing a distinctive fragmentation pattern dominated by the formation of a stable acylium ion at m/z 135. By understanding the mechanistic basis of this fragmentation and employing a systematic, self-validating analytical protocol, researchers can achieve unambiguous identification and precise quantification of this important synthetic intermediate. The principles and methodologies detailed in this guide provide a comprehensive framework for drug development professionals and scientists to generate high-quality, defensible data.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ortho-Methoxyacetophenone [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ortho-Methoxyacetophenone [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
The Solubility of 2-Methoxyacetophenone in Organic Solvents: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the solubility of 2-methoxyacetophenone, a key intermediate in the pharmaceutical and fragrance industries. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for informed solvent selection, process optimization, and analytical method development.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property that governs its behavior in various applications. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in different solvent systems is paramount. This guide aims to provide a detailed exploration of the solubility of this compound, underpinned by experimental data and theoretical principles.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility characteristics.
| Property | Value | Reference(s) |
| CAS Number | 579-74-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | Clear, slightly yellow to orange or slightly brown liquid | [1] |
| Boiling Point | 131 °C at 18 mmHg | [3] |
| Density | 1.09 g/mL at 25 °C | [3][4] |
| logP (Octanol/Water) | 1.82 | [1][2] |
Quantitative Solubility of this compound in Organic Solvents
The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25 °C. This data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.
| Solvent | Solvent Class | Solubility (g/L) at 25 °C | Reference(s) |
| Methanol | Alcohol (Polar, Protic) | 564.37 | [5] |
| Ethanol | Alcohol (Polar, Protic) | 466.92 | [5] |
| n-Propanol | Alcohol (Polar, Protic) | 383.53 | [5] |
| Isopropanol | Alcohol (Polar, Protic) | 342.66 | [5] |
| n-Butanol | Alcohol (Polar, Protic) | 330.26 | [5] |
| Isobutanol | Alcohol (Polar, Protic) | 261.72 | [5] |
| sec-Butanol | Alcohol (Polar, Protic) | 286.54 | [5] |
| n-Pentanol | Alcohol (Polar, Protic) | 230.47 | [5] |
| Ethylene Glycol | Alcohol (Polar, Protic) | 288.24 | [5] |
| Acetone | Ketone (Polar, Aprotic) | 1034.86 | [5] |
| 2-Butanone (MEK) | Ketone (Polar, Aprotic) | 658.76 | [5] |
| Ethyl Acetate | Ester (Polar, Aprotic) | 774.58 | [5] |
| Methyl Acetate | Ester (Polar, Aprotic) | 784.96 | [5] |
| Tetrahydrofuran (THF) | Ether (Polar, Aprotic) | 1589.03 | [5] |
| 1,4-Dioxane | Ether (Polar, Aprotic) | 1828.53 | [5] |
| Acetonitrile | Nitrile (Polar, Aprotic) | 951.6 | [5] |
| N,N-Dimethylformamide (DMF) | Amide (Polar, Aprotic) | 1246.09 | [5] |
| N-Methyl-2-pyrrolidone (NMP) | Amide (Polar, Aprotic) | 980.04 | [5] |
| Toluene | Aromatic Hydrocarbon | 320.04 | [5] |
| n-Hexane | Aliphatic Hydrocarbon | 92.48 | [5] |
| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble | [1] |
| Water | - | Immiscible | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental, qualitative understanding of solubility. A more quantitative and predictive approach can be achieved by considering the intermolecular forces at play and the thermodynamics of the dissolution process.
The Role of Polarity and Hydrogen Bonding
This compound possesses a moderately polar ketone group and an ether linkage, along with a nonpolar aromatic ring. This amphiphilic nature dictates its solubility in various solvents.
-
Polar Solvents: The high solubility in polar aprotic solvents like acetone, ethyl acetate, and THF can be attributed to strong dipole-dipole interactions between the solvent and the ketone and ether functionalities of this compound.
-
Protic Solvents: In protic solvents such as alcohols, hydrogen bonding can occur between the solvent's hydroxyl group and the oxygen atoms of the ketone and methoxy groups in this compound, contributing to its significant solubility.
-
Nonpolar Solvents: The presence of the benzene ring allows for van der Waals interactions with nonpolar solvents like toluene and hexane, resulting in moderate to low solubility.
-
Water: The molecule's overall hydrophobicity, dominated by the aromatic ring and the methyl groups, leads to its immiscibility in water.
Hansen Solubility Parameters (HSP)
A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7] A solvent is likely to dissolve a solute if their Hansen parameters are similar.
The logical relationship for predicting solubility using HSP is as follows:
Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.
The Influence of Temperature on Solubility
The dissolution of a solid in a liquid is a thermodynamic process. For most solids dissolving in liquid solvents, the process is endothermic, meaning that solubility increases with an increase in temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. While specific temperature-dependent solubility data for this compound is not widely published, it is reasonable to expect its solubility in most organic solvents to increase with temperature.
The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the natural logarithm of the solubility to the enthalpy of dissolution.[8]
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed glass flasks or vials
-
Constant-temperature shaker or magnetic stirrer with a temperature-controlled water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or a validated HPLC or GC-MS system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant-temperature shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Maintain the temperature of the flask during this period.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (UV-Vis, HPLC, or GC-MS) to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hansen-solubility.com [hansen-solubility.com]
- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents fro… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GSRS [precision.fda.gov]
2-Methoxyacetophenone melting point and boiling point data
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyacetophenone
Introduction: Understanding this compound
This compound, also known by synonyms such as o-acetylanisole and 1-(2-methoxyphenyl)ethanone, is an aromatic ketone with significant applications in organic synthesis.[1][2][3] It serves as a valuable precursor and building block for the synthesis of more complex molecules, including chalcones, which have been investigated for their potential anti-proliferative properties.[3][4] Structurally, it consists of an acetophenone core with a methoxy group substituted at the ortho position of the phenyl ring. This substitution pattern critically influences its physical and chemical properties, including its melting and boiling points, which are fundamental parameters for its purification, identification, and handling in a research and development setting.
This guide provides a comprehensive overview of the melting and boiling points of this compound, details the experimental protocols for their accurate determination, and discusses the underlying scientific principles that govern these phase transitions.
Core Physicochemical Properties
A compound's physical properties are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the presence of a polar carbonyl group and an ether linkage, combined with the aromatic ring, results in moderate polarity. This is reflected in its characteristic physical constants, which are essential for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 579-74-8 | [1][2][5] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or amber liquid | [3][4] |
| Odor | Powdery, anisic, almond-like | [4] |
| Melting Point | 7-8 °C (for the isomeric 2-methoxy-1-phenylethanone) | [6][7] |
| Boiling Point | 245-248 °C @ 760 mmHg131 °C @ 18 mmHg | [1][8][4][9][10] |
| Density | 1.09 g/mL at 25 °C | [4][9][10] |
| Refractive Index (n20/D) | 1.5393 | [4][9][10] |
| Solubility | Practically insoluble in water; soluble in ethanol and methanol | [2][8] |
The Science Behind Phase Transitions: Causality and Influencing Factors
The melting and boiling points are not arbitrary numbers; they are precise indicators of a substance's purity and the energy required to overcome intermolecular forces.
-
Purity: A pure crystalline solid typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. The presence of soluble impurities disrupts the crystal lattice, leading to a melting point depression and a broadening of the melting range.[11][12] Therefore, an accurately measured melting point is a primary criterion for assessing the purity of a synthesized batch of this compound.
-
Atmospheric Pressure: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] Consequently, this value is highly dependent on pressure. As atmospheric pressure decreases, for instance at higher altitudes or under vacuum distillation, the boiling point of the liquid also decreases because less thermal energy is needed for its vapor pressure to equal the external pressure.[13][14] The data for this compound clearly illustrates this, with a boiling point of 245-248 °C at standard pressure (760 mmHg) but only 131 °C at a reduced pressure of 18 mmHg.[1][4][9][8][10] This relationship is fundamental for purification via vacuum distillation, a common technique for high-boiling-point compounds like this compound to prevent thermal decomposition.
Experimental Determination Protocols
To ensure reliable and reproducible data, standardized methodologies must be employed. The following protocols describe self-validating systems for determining the melting and boiling points of this compound.
Protocol 1: Melting Point Determination via Capillary Method
Since this compound has a melting point near room temperature, this procedure would require initial cooling of the sample to induce solidification.
Methodology:
-
Sample Preparation: Ensure the this compound sample is anhydrous. If necessary, cool the liquid sample in an ice bath until it fully solidifies. The solid should then be crushed into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).
-
Rapid Heating (Optional): For an unknown or to save time, a preliminary rapid heating can be performed to find an approximate melting range.[11]
-
Accurate Measurement: For a precise measurement, begin heating the block. Once the temperature is ~15-20°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
Diagram: Melting Point Determination Workflow
References
- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound 95 4079-52-1 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 9. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 10. 579-74-8 CAS MSDS (2'-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. uomus.edu.iq [uomus.edu.iq]
A Technical Guide to 2-Methoxyacetophenone: Nomenclature, Synthesis, and Applications in Medicinal Chemistry
Introduction
2-Methoxyacetophenone, a seemingly unassuming aromatic ketone, serves as a pivotal building block in the landscape of organic synthesis and drug discovery.[1][2] Its strategic placement of a methoxy group at the ortho position to the acetyl moiety imparts unique reactivity and conformational properties, making it a valuable precursor for a diverse range of complex molecules.[1] This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties to offer a nuanced understanding of its chemical behavior, synthesis, and utility for researchers, scientists, and professionals in drug development. We will delve into its various synonyms, detailed synthetic protocols, characteristic reactions, and its role in the synthesis of pharmacologically active compounds, particularly chalcones.
Nomenclature and Identification: A Compound of Many Names
In scientific literature and commercial catalogs, this compound is known by a variety of names. A clear understanding of this nomenclature is essential for efficient literature searches and procurement. The compound is systematically named 1-(2-methoxyphenyl)ethanone according to IUPAC rules.
| Identifier Type | Identifier | Source |
| IUPAC Name | 1-(2-methoxyphenyl)ethanone | --INVALID-LINK-- |
| Common Name | This compound | --INVALID-LINK-- |
| Synonym | o-Acetoanisole | --INVALID-LINK-- |
| Synonym | 2-Acetylanisole | --INVALID-LINK-- |
| Synonym | Methyl 2-methoxyphenyl ketone | --INVALID-LINK-- |
| CAS Number | 579-74-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |
Synthesis of this compound: Key Methodologies
The preparation of this compound can be approached through two primary synthetic strategies: the Friedel-Crafts acylation of anisole and the methylation of 2'-hydroxyacetophenone. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Friedel-Crafts Acylation of Anisole
This classic electrophilic aromatic substitution reaction involves the acylation of anisole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of this compound (ortho-product) and 4-methoxyacetophenone (para-product).[4]
Caption: Friedel-Crafts Acylation of Anisole.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane or toluene under an inert atmosphere (nitrogen or argon).
-
Addition of Reactants: A solution of anisole (1.0 eq) in the dry solvent is added to the stirred suspension. The mixture is cooled in an ice bath, and acetyl chloride (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.[5]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of ortho and para isomers is then separated by column chromatography on silica gel or fractional distillation under vacuum.[6]
Methylation of 2'-Hydroxyacetophenone
An alternative and often more regioselective route to this compound is the methylation of commercially available 2'-hydroxyacetophenone. This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on a methylating agent.
Caption: Methylation of 2'-Hydroxyacetophenone.
Experimental Protocol: Methylation of 2'-Hydroxyacetophenone
-
Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone, THF, or DMF, a base like potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) is added.
-
Addition of Methylating Agent: The mixture is stirred at room temperature, and a methylating agent such as dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq) is added dropwise.[7]
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
| Technique | Key Features and Assignments | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.73-7.75 (q, 1H, Aromatic H), δ 7.45-7.48 (m, 1H, Aromatic H), δ 6.96-7.01 (q, 2H, Aromatic H), δ 3.91 (s, 3H, -OCH₃), δ 2.62 (s, 3H, -COCH₃) | --INVALID-LINK-- |
| ¹³C NMR (125 MHz, CDCl₃) | δ 199.8 (C=O), δ 158.9 (C-OCH₃), δ 133.6, 130.3, 128.3, 120.5, 111.6 (Aromatic C), δ 55.4 (-OCH₃), δ 31.8 (-COCH₃) | --INVALID-LINK-- |
| Infrared (IR) | ~1674 cm⁻¹ (C=O stretch, ketone), ~1247 cm⁻¹ (C-O stretch, ether), Aromatic C-H and C=C stretches | --INVALID-LINK-- |
| Mass Spectrometry (EI-MS) | m/z 150 ([M]⁺, Molecular Ion), m/z 135 ([M-CH₃]⁺, Base Peak), m/z 92 ([M-CH₃-CO-H]⁺) | --INVALID-LINK--, --INVALID-LINK-- |
Chemical Reactivity and Applications in Synthesis
The ketone functionality of this compound is the primary site of its reactivity, allowing for a wide range of transformations.
Synthesis of Chalcones via Claisen-Schmidt Condensation
A prominent application of this compound in medicinal chemistry is in the synthesis of chalcones, which are α,β-unsaturated ketones.[8] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] The Claisen-Schmidt condensation involves the base-catalyzed reaction of this compound with an aromatic aldehyde.[8]
Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reactant Preparation: In a flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.5 eq).[8]
-
Reaction: The reaction mixture is stirred at room temperature for several hours (typically 2-24 hours), and the progress is monitored by TLC.[8] A precipitate of the chalcone product often forms during the reaction.
-
Work-up and Purification: The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.[8] The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried. The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.[8]
Grignard and Wittig Reactions
The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and phosphorus ylides (Wittig reagents). These reactions are fundamental for carbon-carbon bond formation.
-
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound, followed by an acidic workup, yields a tertiary alcohol. This reaction is a powerful tool for introducing new alkyl or aryl groups at the carbonyl carbon.
-
Wittig Reaction: The reaction of this compound with a phosphorus ylide (Ph₃P=CR₂), generated from a phosphonium salt, results in the formation of an alkene, replacing the carbonyl oxygen with the alkylidene group from the ylide.
Role in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules.[1] Its utility is particularly noted in the creation of heterocyclic compounds and as a precursor for molecules with potential antiviral, antibacterial, and anti-inflammatory activities.[1] The synthesis of chalcones with anti-proliferative properties is a prime example of its application in the quest for novel cancer therapies.[1] Furthermore, derivatives of 2-hydroxyacetophenone, a close structural relative, have been investigated as linkers in the design of potent and selective liver X receptor (LXR) agonists for the treatment of atherosclerosis.[11]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable chemical intermediate with a well-defined role in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone functionality make it an attractive starting material for the construction of complex molecular architectures, most notably in the synthesis of biologically active chalcones. For researchers and professionals in drug development, a thorough understanding of the nomenclature, synthesis, and chemical properties of this compound is crucial for leveraging its full potential in the creation of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-Methoxyacetophenone
An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 2-Methoxyacetophenone
This guide provides a comprehensive technical overview of this compound (CAS 579-74-8), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed physicochemical properties, established synthesis protocols, and its significant role in modern chemical and pharmaceutical research.
Introduction to this compound
This compound, also known by synonyms such as 2-acetylanisole or o-methoxyacetophenone, is an aromatic ketone that serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a methoxy group positioned ortho to an acetyl group on a benzene ring, provides a unique electronic and steric environment that is instrumental in a variety of chemical transformations.[3] This compound is a colorless to pale yellow liquid with a characteristic powdery, anisic, and almond-like aroma.[4] It is widely recognized as a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[1][3]
Historical Development and Synthesis Evolution
The history of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry. Its preparation showcases two classic and contrasting synthetic strategies: electrophilic aromatic substitution and nucleophilic substitution.
The Friedel-Crafts Acylation Route
One of the earliest and most fundamental methods for synthesizing acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.[5] In the context of this compound, the starting material is anisole (methoxybenzene).
Causality and Mechanistic Insight: The reaction of anisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, leads to the formation of methoxyacetophenone.[6][7] The methoxy group (-OCH₃) is an activating, ortho-, para-directing group. Consequently, the electrophilic acylium ion attacks both the ortho and para positions of the anisole ring, resulting in a mixture of this compound and 4-methoxyacetophenone.[7][8] Due to steric hindrance from the adjacent methoxy group, the para-isomer is typically the major product, making purification a critical step to isolate the desired ortho-isomer.[6]
The Williamson Ether Synthesis Route
A more regioselective and often preferred method for the specific synthesis of this compound is the methylation of 2'-Hydroxyacetophenone. This approach is a variation of the classic Williamson ether synthesis.
Causality and Mechanistic Insight: This pathway involves the deprotonation of the phenolic hydroxyl group of 2'-Hydroxyacetophenone using a base, such as sodium hydroxide or lithium hydroxide, to form a phenoxide ion.[9] This highly nucleophilic phenoxide then attacks a methylating agent, like dimethyl sulfate, in an Sₙ2 reaction to form the methoxy ether.[9] This method's primary advantage is its specificity; it exclusively yields the ortho-isomer, thereby avoiding the complex separation challenges associated with the Friedel-Crafts acylation.[9]
Physicochemical and Spectroscopic Profile
Accurate characterization of this compound is essential for its use in research and development. Its identity and purity are confirmed through physical constant measurements and spectroscopic analysis.[1]
Physical Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-methoxyphenyl)ethanone | [2] |
| CAS Number | 579-74-8 | [2][10] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2][10] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 131 °C @ 18 mmHg | [4][10] |
| Density | 1.09 g/mL @ 25 °C | [4][10] |
| Refractive Index (n²⁰/D) | 1.5393 | [4][10] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and quality control of this compound.
| Spectroscopy | Key Peaks / Signals | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.71-7.69 (dd, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H, -OCH₃), 2.58 (s, 3H, -COCH₃) | [9] |
| ¹³C NMR (CDCl₃, 100.6 MHz) | δ 199.8 (C=O), 158.9, 133.7, 130.3, 128.2, 120.5, 111.6 (Aromatic C), 55.5 (-OCH₃), 31.8 (-COCH₃) | [9] |
| Infrared (IR, KBr) | 1674 cm⁻¹ (C=O stretch), 1598, 1486 cm⁻¹ (Aromatic C=C stretch), 1247 cm⁻¹ (Aryl-O stretch) | [9] |
| Mass Spectrometry (EI) | m/z 135 (M-CH₃)⁺ (base peak), 150 (M)⁺, 92, 77 | [2] |
Experimental Protocols for Synthesis
The following sections provide detailed, self-validating protocols for the two primary synthesis methods.
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of a mixture of methoxyacetophenone isomers, from which the ortho-isomer must be separated.
Objective: To synthesize methoxyacetophenone via electrophilic aromatic substitution on anisole.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Add anhydrous AlCl₃ to the flask, followed by dry DCM. Cool the resulting suspension in an ice bath to 0 °C.
-
Acylium Ion Formation: Slowly add acetic anhydride to the cooled suspension via the dropping funnel with continuous stirring.
-
Electrophilic Substitution: Add anisole dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of anisole.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is a mixture of ortho- and para-isomers. Separate the isomers using fractional distillation under reduced pressure or column chromatography to obtain pure this compound.[11]
Caption: Workflow for Friedel-Crafts Acylation of Anisole.
Protocol 2: Methylation of 2'-Hydroxyacetophenone
This protocol provides a regioselective route to pure this compound.[9]
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
2'-Hydroxyacetophenone
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Dimethyl sulfate (Caution: Toxic and carcinogenic)
-
Tetrahydrofuran (THF)
-
2 M NaOH solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-Hydroxyacetophenone and LiOH·H₂O in THF.
-
Deprotonation: Stir the solution at room temperature for 1 hour to ensure complete formation of the lithium phenoxide salt.
-
Methylation: Carefully add dimethyl sulfate to the solution. Stir the reaction at room temperature for an extended period (e.g., 48-60 hours), monitoring the reaction's progress by TLC.[9]
-
Concentration: Once the starting material is consumed, remove the THF under reduced pressure.
-
Work-up: Dissolve the residue in a 2 M NaOH solution to remove any unreacted starting material.
-
Extraction: Extract the aqueous solution multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting this compound is often of high purity, but can be further purified by vacuum distillation if necessary.
Caption: Regioselective Synthesis via Williamson Etherification.
Applications in Research and Drug Development
This compound is not an end-product but a crucial intermediate. Its value lies in the reactive handles it provides for constructing more elaborate molecular architectures.[3]
-
Medicinal Chemistry: It is a key precursor in the synthesis of various biologically active molecules.[12] It is frequently used to prepare chalcones, a class of compounds known for their anti-proliferative and potential anticancer properties.[3][4][13] The acetophenone moiety allows for Claisen-Schmidt condensation with various aldehydes to build the characteristic chalcone scaffold.
-
Organic Synthesis: The compound serves as a versatile building block for creating heterocyclic systems such as flavanones and pyrimidines.[1] Its unique substitution pattern allows chemists to introduce specific functionalities and direct subsequent reactions with high degrees of control.
-
Flavor and Fragrance: Due to its distinct anisic and almond-like scent, this compound finds applications in the flavor and fragrance industry.[4]
Conclusion
This compound is a compound of significant historical and practical importance in organic chemistry. Its synthesis, achievable through classic methods like Friedel-Crafts acylation or the more selective Williamson ether synthesis, provides foundational lessons in reaction mechanisms and strategic chemical planning. With well-defined physicochemical and spectroscopic properties, it serves as a reliable and versatile intermediate for professionals in drug discovery, medicinal chemistry, and materials science, enabling the development of novel and complex molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. youtube.com [youtube.com]
- 7. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. 2′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes & Protocols: Claisen-Schmidt Condensation with 2-Methoxyacetophenone
<_>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Synthesis of Methoxylated Chalcones
The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction that facilitates the formation of carbon-carbon bonds, specifically for the synthesis of α,β-unsaturated ketones, known as chalcones.[1][2] This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[3][4][5] The resulting chalcone scaffold (1,3-diaryl-2-propen-1-one) is a privileged structure in medicinal chemistry, serving as a precursor for flavonoids and exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8]
This guide focuses on the Claisen-Schmidt condensation utilizing 2-Methoxyacetophenone as the ketone component. The presence of the ortho-methoxy group on the acetophenone ring introduces specific electronic and steric effects that influence the reaction's kinetics and outcome.[9] The resulting methoxy-substituted chalcones are of significant interest in drug discovery, as the substitution pattern on the aromatic rings is crucial for modulating their biological activity.[10][11] Understanding and controlling this reaction is therefore a key step in the development of novel therapeutic agents.[12]
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a classic example of a crossed aldol condensation.[4][13] The reaction is typically base-catalyzed and proceeds through the following key steps:[2]
-
Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion.[2][3] The electron-donating nature of the methoxy group can slightly decrease the acidity of these α-protons, sometimes necessitating slightly stronger basic conditions for efficient enolate formation.[9]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[3][13] Since the aromatic aldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the product mixture.[14]
-
Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone.[3][4] This dehydration step is typically rapid and irreversible, as it leads to a highly stable, conjugated system, which drives the reaction to completion.[3] The reaction predominantly yields the thermodynamically more stable (E)-isomer due to steric hindrance between the aromatic rings in the (Z)-isomer.[9]
Visualizing the Mechanism
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jchemrev.com [jchemrev.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. ajol.info [ajol.info]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methoxy-Substituted Chalcones
Chalcones, which are open-chain flavonoids, represent a class of organic compounds with the core chemical structure of 1,3-diphenyl-2-propene-1-one.[1] These molecules, found in numerous edible plants, serve as crucial biogenetic precursors to flavonoids and isoflavonoids.[2] In the fields of medicinal chemistry and drug development, chalcones are regarded as privileged scaffolds due to their straightforward synthesis and a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5][6]
The biological efficacy of a chalcone is profoundly influenced by the substitution pattern on its two aromatic rings. The introduction of methoxy groups (-OCH₃) is a key chemical strategy for enhancing cytotoxic potential and modulating the mechanism of action.[7] Heterocyclic rings and methoxy substitutions are particularly noted for contributing to the anticancer properties of chalcone derivatives.[6]
This guide provides a detailed protocol for the synthesis of methoxy-substituted chalcones using 2'-methoxyacetophenone as a key reactant. The primary synthetic route described is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction ideal for generating diverse chalcone libraries.[8][9]
Reaction Principle: The Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis that involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks one.[10] In this context, it is a base-catalyzed reaction between the ketone (2'-methoxyacetophenone) and a selected aromatic aldehyde.[3] The reaction proceeds through a well-defined mechanism, driven to completion by the formation of a highly stable, conjugated α,β-unsaturated ketone system.[3]
Mechanism Breakdown:
-
Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the 2'-methoxyacetophenone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[8]
-
Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[3][8]
-
Aldol Addition: This nucleophilic attack results in the formation of a tetrahedral β-hydroxy ketone intermediate, also known as an aldol.[8]
-
Dehydration: The aldol intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, highly conjugated, and thermodynamically stable chalcone product.[3]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the synthesis of a chalcone derivative from 2'-methoxyacetophenone and a substituted aromatic aldehyde.
Materials and Reagents
-
Ketone: 2'-Methoxyacetophenone (1.0 equivalent)
-
Aldehyde: Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 equivalent)
-
Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent: Ethanol (95% or absolute)
-
Acid: Dilute Hydrochloric acid (5-10% HCl)
-
Other: Distilled water, crushed ice, magnetic stirrer, round-bottom flask, beakers, Büchner funnel and flask for vacuum filtration, Thin Layer Chromatography (TLC) plates (silica gel), and appropriate developing solvent (e.g., 7:3 hexane:ethyl acetate).[8]
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-methoxyacetophenone (1 eq.) and the chosen aromatic aldehyde (1 eq.) in a minimal amount of ethanol.[3][9]
-
Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add an aqueous solution of NaOH or KOH (40-50% w/v, approx. 2.5 equivalents) dropwise.[3][8] For reactions that are highly exothermic, it is advisable to perform this step in an ice bath to maintain control over the reaction temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored periodically by TLC until the starting materials are consumed.[3][8] This typically takes between 2 and 24 hours, depending on the reactivity of the aldehyde.[3] A color change or the formation of a precipitate often indicates product formation.[8]
-
Product Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and cold water.[8]
-
Neutralization and Isolation: Acidify the mixture by the slow, careful addition of dilute HCl until the solution is acidic (pH ~2-3), which will cause the chalcone product to precipitate fully.[8]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[9] Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral to pH paper.[3]
-
Drying: Dry the crude product in a desiccator or a low-temperature oven.
Caption: General experimental workflow for chalcone synthesis.
Purification and Characterization
Purification: The most common method for purifying crude chalcones is recrystallization. Ethanol or methanol are typically effective solvents.[3] The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of pure crystals.
Characterization: The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
FTIR Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl (C=O) group, typically in the range of 1630-1690 cm⁻¹.
-
¹H-NMR Spectroscopy: The spectrum will show two characteristic doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration of the double bond.[11] Aromatic and methoxy protons will also be visible in their expected regions.
-
¹³C-NMR Spectroscopy: The carbonyl carbon typically appears at a chemical shift between δ 186-197 ppm.[11] The α- and β-carbons of the enone system also give characteristic signals.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]
Expected Results: A Representative Synthesis
The following table summarizes expected data for the synthesis of (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, a representative chalcone prepared from 2'-methoxyacetophenone and benzaldehyde.
| Parameter | Value / Observation | Rationale / Reference |
| Reactants | 2'-Methoxyacetophenone, Benzaldehyde | Standard Claisen-Schmidt reactants. |
| Catalyst | 40% aq. KOH | Effective base for enolate formation.[8] |
| Solvent | Ethanol | Good solubility for reactants and product. |
| Reaction Time | ~12 hours | Typical for unsubstituted benzaldehyde.[8] |
| Crude Yield | 75-90% | High yields are common for this reaction.[5] |
| Appearance | Pale yellow crystalline solid | Characteristic of many chalcone compounds. |
| Melting Point | Varies with purity and specific structure | Literature values provide a benchmark for purity. |
| ¹H-NMR (H-β) | ~7.8 ppm (d, J=15.5 Hz) | Confirms trans-alkene geometry.[11] |
| ¹H-NMR (H-α) | ~7.5 ppm (d, J=15.5 Hz) | Confirms trans-alkene geometry.[11] |
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient base concentration.2. Low reaction temperature.3. Steric hindrance from the ortho-methoxy group. | 1. Increase the concentration or amount of the base catalyst.2. Gently warm the reaction mixture (e.g., to 40-50 °C).3. Prolong the reaction time to 24-48 hours to overcome steric barriers.[13] |
| Formation of an Oily/Gummy Product | 1. Incomplete reaction leading to a mixture.2. Presence of aldol addition intermediate that has not fully dehydrated. | 1. Ensure the reaction has gone to completion via TLC.2. If recrystallization fails, purify the product using column chromatography on silica gel.[13] |
| Aldehyde Self-Condensation (Cannizzaro Reaction) | The aromatic aldehyde disproportionates in the presence of a strong base, especially if it has no α-hydrogens. | Use the minimum effective concentration of the base and avoid unnecessarily high reaction temperatures or prolonged reaction times.[1] |
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Methoxyacetophenone in the Synthesis of Pharmaceutical Intermediates: An Application and Protocol Guide
Introduction: In the landscape of modern pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 2-Methoxyacetophenone (also known as o-acetylanisole), a readily available aromatic ketone, has emerged as a cornerstone precursor for a diverse array of pharmaceutical intermediates.[1] Its chemical architecture, featuring a reactive acetyl group ortho to a methoxy substituent, provides a unique combination of steric and electronic properties that can be strategically exploited to construct complex molecular scaffolds.[1] This guide provides an in-depth exploration of this compound's applications, focusing on key synthetic transformations that unlock its potential in medicinal chemistry. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up.
| Property | Value | Reference |
| CAS Number | 579-74-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | TCI |
| Boiling Point | 130 °C at 1 mmHg | |
| Melting Point | 43-45 °C | |
| Density | 1.09 g/mL at 25 °C | Sigma-Aldrich |
Core Synthetic Transformations and Applications
The reactivity of this compound can be channeled through several key synthetic pathways to generate valuable pharmaceutical intermediates. This guide will focus on three such transformations: α-Bromination, the Mannich Reaction, and the Willgerodt-Kindler Reaction.
α-Bromination: Gateway to Heterocyclic Scaffolds
The introduction of a bromine atom at the α-position to the carbonyl group of this compound dramatically enhances its utility as a synthetic intermediate. The resulting α-bromo ketone, 2-bromo-1-(2-methoxyphenyl)ethanone, is a potent electrophile, making it an ideal precursor for the construction of various heterocyclic systems, particularly thiazoles, which are prevalent in many biologically active compounds.[3][4]
Mechanistic Insight
The α-bromination of ketones typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, facilitating tautomerization to the enol form. This electron-rich enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromo ketone.[5]
Diagram: α-Bromination of this compound
Caption: Acid-catalyzed α-bromination of this compound.
Application Example: Synthesis of Thiazole Derivatives
2-Bromo-1-(2-methoxyphenyl)ethanone is a key building block for the Hantzsch thiazole synthesis. Reaction with a thiourea derivative leads to the formation of a 2-aminothiazole ring system, a privileged scaffold in medicinal chemistry. For instance, certain thiazole derivatives exhibit antibacterial and anti-inflammatory activity.[6] Notably, 2-bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis, highlighting its potential in the development of novel antibacterial agents.[7]
Detailed Protocol: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone
This protocol is adapted from established methods for the α-bromination of acetophenone derivatives.[8][9]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bicarbonate solution (5% aqueous)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
With gentle stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature. The rate of addition should be controlled to manage any exotherm.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(2-methoxyphenyl)ethanone.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetic acid is corrosive. Handle with care.
The Mannich Reaction: Building β-Amino Ketone Scaffolds
The Mannich reaction is a powerful three-component condensation that forms a C-C bond, yielding β-amino ketones, also known as Mannich bases.[10] These compounds are of significant interest in pharmaceutical synthesis as they are precursors to a wide range of biologically active molecules, including amino alcohols and various heterocyclic systems.[11][12]
Mechanistic Insight
The reaction begins with the formation of an electrophilic iminium ion from the reaction of a non-enolizable aldehyde (commonly formaldehyde) and a secondary amine. The enolizable ketone, in this case, this compound, then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone.[10]
Diagram: The Mannich Reaction with this compound
Caption: General workflow of the Mannich reaction.
Application Example: Precursors for Amino Alcohols
The resulting β-amino ketones from the Mannich reaction with this compound can be readily reduced to the corresponding γ-amino alcohols. These amino alcohols are important chiral building blocks and are found in the core structure of numerous pharmaceuticals, including certain cardiovascular and CNS-active drugs.
Detailed Protocol: Synthesis of a β-Amino Ketone from this compound
This protocol is a generalized procedure based on standard Mannich reaction conditions.[13][14]
Materials:
-
This compound
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents).
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize the acid and basify the mixture.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude Mannich base, which can be purified by column chromatography or recrystallization.
The Willgerodt-Kindler Reaction: Synthesis of Thioamides
The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding thioamides.[15] This reaction is particularly valuable as it allows for the installation of a thioamide functional group, which is a key component in various medicinally important compounds. The resulting arylthioacetamides can be further hydrolyzed to the corresponding arylacetic acids, which are also important pharmaceutical intermediates.[16]
Mechanistic Insight
The reaction mechanism is complex and is believed to involve the formation of an enamine from the ketone and a secondary amine (e.g., morpholine). This enamine then reacts with elemental sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide.[17]
Diagram: The Willgerodt-Kindler Reaction
Caption: The Willgerodt-Kindler reaction of this compound.
Application Example: Precursors for Anti-inflammatory Agents
Arylacetic acids, which can be derived from the hydrolysis of the thioamides produced in the Willgerodt-Kindler reaction, are the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). The ability to synthesize 2-(2-methoxyphenyl)acetic acid and its derivatives from this compound opens a pathway to novel anti-inflammatory drug candidates.
Detailed Protocol: Synthesis of 2-(2-Methoxyphenyl)thioacetamide
This protocol is based on the general conditions for the Willgerodt-Kindler reaction.[16][18]
Materials:
-
This compound
-
Morpholine
-
Elemental Sulfur (S₈)
-
Pyridine (as solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), morpholine (2 equivalents), and elemental sulfur (2.5 equivalents).
-
Add pyridine as the solvent and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid and wash with water.
-
The crude thioamide can be purified by recrystallization from a suitable solvent like ethanol.
Conclusion
This compound is a versatile and economically important precursor in the synthesis of pharmaceutical intermediates. Its strategic application in key transformations such as α-bromination, the Mannich reaction, and the Willgerodt-Kindler reaction provides access to a wide range of valuable molecular scaffolds, including heterocyclic systems, β-amino ketones, and thioamides. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable starting material in their pursuit of novel therapeutic agents.
References
- 1. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]
- 2. 2-BROMO-2'-METHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. oarjbp.com [oarjbp.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Reduction of 2-Methoxyacetophenone to 1-(2-methoxyphenyl)ethanol
An Application Guide for the Synthesis of 1-(2-methoxyphenyl)ethanol via Ketone Reduction
Abstract
The transformation of substituted acetophenones into chiral secondary alcohols is a cornerstone of synthetic organic chemistry, providing critical building blocks for a multitude of high-value molecules, particularly in the pharmaceutical industry. This application note presents a detailed guide for the reduction of 2-methoxyacetophenone to 1-(2-methoxyphenyl)ethanol. We will explore the foundational principles of ketone reduction and provide a comprehensive, step-by-step protocol for a robust and scalable achiral synthesis using sodium borohydride. Additionally, we will discuss the strategic considerations and methodologies for achieving enantioselectivity through asymmetric reduction techniques, which are paramount for modern drug development. This guide is intended for researchers and professionals in chemical synthesis and drug discovery, offering both practical protocols and the theoretical framework necessary for successful implementation and adaptation.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active compounds. The specific stereochemistry of these alcohol moieties is often crucial for their pharmacological activity, making stereocontrolled synthesis a primary objective in the development of new therapeutics. 1-(2-methoxyphenyl)ethanol serves as a valuable intermediate, and its synthesis from the readily available prochiral ketone, this compound, provides an excellent case study for the application of fundamental reduction chemistries.
This guide provides a detailed protocol for the synthesis of racemic 1-(2-methoxyphenyl)ethanol using sodium borohydride, a method prized for its simplicity, cost-effectiveness, and high yield. We will also delve into the principles of asymmetric synthesis to produce enantiomerically pure versions of the target molecule, a critical requirement for pharmaceutical applications.
Theoretical & Mechanistic Background
Reactant and Product Profile
The conversion focuses on the transformation of a ketone to a secondary alcohol. Understanding the properties of both the starting material and the product is essential for planning the synthesis and purification.
| Compound | Structure | Molar Mass ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | 150.17 | Liquid | 245-248 / 18 torr | |
| 1-(2-methoxyphenyl)ethanol | 152.19 | Liquid or low-melting solid | 133-135 / 10 mmHg |
The Mechanism of Hydride Reduction
The reduction of a ketone is fundamentally a nucleophilic addition reaction. Reagents like sodium borohydride (NaBH₄) act as a source of hydride ions (H⁻). The reaction proceeds in two main steps:
-
Nucleophilic Attack: The electron-rich hydride ion attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.
-
Protonation: In a subsequent workup step, a protic solvent (like methanol, ethanol, or water) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol.
Because this compound is a prochiral ketone, the carbonyl face is planar. The hydride can attack from either the Re or Si face with equal probability. When using an achiral reagent like NaBH₄, this non-selective attack results in the formation of a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.
Application Note: Synthesis of 2-Methoxyacetophenone via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-Methoxyacetophenone, a valuable ketone intermediate in the pharmaceutical and fine chemical industries. The methodology centers on the Friedel-Crafts acylation of anisole, a classic yet powerful electrophilic aromatic substitution reaction for C-C bond formation.[1] This document elucidates the underlying reaction mechanism, details a robust experimental protocol, offers insights into process optimization and troubleshooting, and outlines critical safety precautions. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic procedure.
Scientific Principle: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation, developed by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of organic synthesis for attaching an acyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway.[2][3]
The process can be dissected into three primary stages:
-
Generation of the Electrophile: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with an acylating agent like acetyl chloride or acetic anhydride.[2][4] The Lewis acid coordinates to the halogen of the acyl halide, creating a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate—in this case, anisole—acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]
-
Restoration of Aromaticity: A weak base (such as AlCl₄⁻, formed in the first step) deprotonates the arenium ion, restoring the stable aromatic system and yielding the final acylated product.[2][6] The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid.[6][7]
References
Application Notes: 2-Methoxyacetophenone as a Versatile Precursor in the Synthesis of Novel Anti-Inflammatory Agents
Introduction
The relentless pursuit of novel anti-inflammatory agents with improved efficacy and superior safety profiles remains a cornerstone of modern medicinal chemistry. Chronic inflammation underpins a multitude of debilitating conditions, from rheumatoid arthritis to neurodegenerative diseases, demanding a continuous pipeline of innovative therapeutic candidates. In this context, the selection of an appropriate starting material is critical. 2-Methoxyacetophenone (2-MAP), a readily available aromatic ketone, has emerged as a pivotal building block for constructing diverse molecular scaffolds with significant anti-inflammatory potential.[1]
The utility of 2-MAP is rooted in its distinct structural features: a reactive acetyl group and an ortho-positioned methoxy substituent. The α-protons of the acetyl group are readily abstracted under basic conditions, forming a nucleophilic enolate, which is central to a variety of condensation reactions. The methoxy group, an electron-donating substituent, influences the reactivity and electronic properties of the aromatic ring, providing a handle for further functionalization and modulating the pharmacological properties of the final compounds.
This technical guide provides an in-depth exploration of 2-MAP's application in synthesizing two prominent classes of anti-inflammatory agents: chalcones and pyrazole-based heterocycles. We will detail field-proven protocols, explain the scientific rationale behind key experimental choices, and discuss the mechanistic basis of the synthesized compounds' anti-inflammatory activity.
Figure 1: Synthetic utility of this compound (2-MAP) in generating anti-inflammatory scaffolds.
Core Application I: Synthesis of Anti-Inflammatory Chalcones via Claisen-Schmidt Condensation
Scientific Rationale: Chalcones, precursors to flavonoids, are a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This scaffold is a well-established pharmacophore exhibiting a broad spectrum of biological activities, including potent anti-inflammatory effects.[2][3] Chalcone derivatives have been shown to inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and to suppress the production of nitric oxide (NO).[4][5][6]
The most direct and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the aldol condensation between an aromatic ketone (in this case, 2-MAP) and an aromatic aldehyde, followed by spontaneous dehydration to yield the characteristic α,β-unsaturated ketone structure. The choice of base, solvent, and reaction temperature is critical for maximizing yield and minimizing side reactions.
Figure 2: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of a Representative (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one
This protocol describes a standard procedure for the synthesis of a chalcone derivative from this compound and benzaldehyde.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), filtration apparatus
Experimental Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.50 g, 10 mmol) and benzaldehyde (e.g., 1.06 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until a clear solution is obtained.
-
Base Addition: Prepare a 40% aqueous solution of NaOH. Slowly add this solution dropwise (approx. 5 mL) to the ethanolic solution of the reactants with vigorous stirring. The addition of a strong base is the critical step for deprotonating the α-carbon of the acetophenone, initiating the condensation.[4]
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 4:1). The formation of the chalcone product will be indicated by a new spot with a different Rf value from the starting materials. A color change or formation of a precipitate often indicates reaction progression.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water. Acidify the solution by slowly adding dilute HCl until it is neutral to litmus paper (pH ~7). This step neutralizes the excess base and precipitates the water-insoluble chalcone product.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the pure chalcone as a crystalline solid. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Data Presentation: The versatility of the Claisen-Schmidt condensation allows for the synthesis of a library of chalcone derivatives with diverse substitution patterns, which has been shown to influence their anti-inflammatory potency.
| Starting Acetophenone | Aldehyde Substituent | Yield (%) | Reported Anti-Inflammatory Activity (IC₅₀) | Reference |
| 2,4,6-Trimethoxyacetophenone | 2-Chloro | ~85 | 1.34 µM (NO inhibition in RAW 264.7 cells) | [4] |
| 2,4,6-Trimethoxyacetophenone | 4-Nitro | ~90 | 2.10 µM (NO inhibition in RAW 264.7 cells) | [4] |
| 2,4,6-Trimethoxyacetophenone | Unsubstituted | ~88 | 27.60 µM (NO inhibition in RAW 264.7 cells) | [4] |
| 2'-Hydroxyacetophenone | 3,4-Dimethoxy | >80 | Potent inhibitor of β-glucuronidase release | [6] |
Table 1: Representative data for chalcones derived from substituted acetophenones. Note: 2,4,6-trimethoxyacetophenone is a derivative of 2-MAP and its high reactivity is often utilized.
Core Application II: Synthesis of Pyrazole-Based Scaffolds
Scientific Rationale: The pyrazole moiety is a privileged scaffold in medicinal chemistry, most famously represented by the selective COX-2 inhibitor, Celecoxib. Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) are highly sought after.[7] A robust synthetic strategy to access these compounds involves a two-step sequence starting from an acetophenone derivative like 2-MAP.
-
Claisen Condensation: 2-MAP is first reacted with an ester (e.g., ethyl trifluoroacetate) in the presence of a strong, non-nucleophilic base like sodium methoxide. This forms a crucial 1,3-diketone intermediate.[7]
-
Cyclocondensation: The resulting 1,3-diketone is then reacted with a hydrazine derivative. The two carbonyl groups of the diketone provide the electrophilic sites for cyclization with the dinucleophilic hydrazine, forming the stable five-membered pyrazole ring.
Figure 3: Two-step workflow for the synthesis of pyrazole derivatives from this compound.
Protocol 1: Synthesis of 1-(2-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol is adapted from a similar synthesis using 2-methylacetophenone.[7]
Materials & Reagents:
-
This compound (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium methoxide (30% solution in methanol, 1.2 eq)
-
Toluene
-
Hydrochloric acid (10% aqueous)
-
Round-bottom flask, condenser, magnetic stirrer
Experimental Procedure:
-
Setup: To a dry round-bottom flask, add this compound (e.g., 5.0 g, 33.3 mmol) and toluene (25 mL).
-
Base Addition: With stirring, add the 30% methanolic sodium methoxide solution (e.g., 7.2 g, 39.9 mmol). Causality: Sodium methoxide is a strong base required to generate the enolate from 2-MAP, which is the active nucleophile in this condensation.
-
Ester Addition: Add ethyl trifluoroacetate (e.g., 5.67 g, 39.9 mmol) to the mixture at a controlled temperature of 25-30 °C.
-
Reaction: Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 10% aqueous hydrochloric acid (20 mL) to neutralize the remaining base. Separate the organic layer and concentrate it under reduced pressure to yield the 1,3-diketone product, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of the Corresponding Pyrazole Derivative
Materials & Reagents:
-
1-(2-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione (from Protocol 1)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask, condenser
Experimental Procedure:
-
Reactant Dissolution: Dissolve the crude 1,3-diketone intermediate (1.0 eq) in ethanol (30 mL) in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution. Causality: Ethanol is a common protic solvent that facilitates the dissolution of both reactants and the subsequent condensation and cyclization steps. Acetic acid can also be used to catalyze the imine formation.
-
Reaction: Attach a condenser and heat the mixture to reflux for 4-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the final pyrazole anti-inflammatory agent.
Mechanistic Insight: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory agents derived from acetophenone precursors exert their effects by modulating key intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[8]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[8][9]
Compounds derived from 2-MAP, such as 2'-Hydroxy-5'-Methoxyacetophenone, have been shown to inhibit this pathway.[8] They can suppress the secretion of TNF-α and inhibit the production of iNOS and COX-2 by preventing the activation and nuclear translocation of NF-κB.[8]
Figure 4: Simplified NF-κB signaling pathway and a potential point of inhibition by 2-MAP derivatives.
Conclusion
This compound is an exceptionally valuable and versatile precursor for the synthesis of compounds with potent anti-inflammatory activity. Its inherent chemical reactivity enables straightforward access to important pharmacophores through robust and well-established reactions like the Claisen-Schmidt and Claisen condensations. The protocols detailed herein demonstrate the direct pathways to construct chalcone and pyrazole scaffolds, both of which are central to the development of modern anti-inflammatory therapeutics. By providing a reliable foundation for generating diverse molecular libraries, this compound will continue to be a molecule of high interest to researchers, scientists, and drug development professionals dedicated to combating inflammatory diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Methoxyacetophenone in the Synthesis of Novel Anticancer Agents
Authored by: A Senior Application Scientist
Introduction: The Versatility of 2-Methoxyacetophenone in Oncology Drug Discovery
In the relentless pursuit of novel and effective cancer therapeutics, the identification of versatile chemical scaffolds that serve as foundational building blocks is of paramount importance. This compound, a readily available acetophenone derivative, has emerged as a significant precursor in the synthesis of a diverse array of heterocyclic compounds with promising anticancer activities.[1][2] Its chemical structure lends itself to various synthetic transformations, enabling the creation of extensive compound libraries for screening and optimization.
This guide provides a comprehensive overview of the application of this compound in the development of anticancer compounds, with a focus on the synthesis and evaluation of two major classes of derivatives: chalcones and pyrazoles.[3][4] These compounds have been shown to exhibit a broad spectrum of pharmacological activities, including the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the practical application of this compound as a strategic starting material in anticancer drug discovery.
Part 1: Synthesis of Bioactive Scaffolds from this compound
The synthetic utility of this compound lies in the reactivity of its acetyl group, which can readily participate in condensation reactions to form more complex molecular architectures.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are a prominent class of polyphenolic compounds that serve as precursors for flavonoids.[7] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their diverse biological activities, including anticancer effects.[3][7] The most common and reliable method for synthesizing chalcones from this compound is the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[7]
This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen substituted aromatic aldehyde in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (40-50%) or KOH dropwise. The reaction mixture will typically turn cloudy or change color, indicating the initiation of the reaction.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. This will cause the chalcone product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral to pH paper.
-
Drying and Purification: Dry the crude product in a desiccator or oven at low heat. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
Characterization: The structure of the synthesized chalcones should be confirmed using standard analytical techniques:
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group.
-
¹H NMR and ¹³C NMR: For detailed structural elucidation.
-
Mass Spectrometry: To determine the molecular weight of the compound.[7]
Caption: General workflow for the synthesis of chalcones.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[9] This scaffold is present in numerous FDA-approved drugs and is a subject of intense investigation in anticancer research due to its ability to inhibit various kinases and other cancer-related targets.[6][10] Pyrazoles can be synthesized from the chalcone intermediates derived from this compound.
This protocol describes the synthesis of a pyrazole derivative from a chalcone intermediate using hydrazine hydrate.
Materials:
-
Synthesized chalcone derivative (from section 1.1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (2.0-3.0 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazole derivative.
Caption: Workflow for pyrazole synthesis from chalcones.
Part 2: Biological Evaluation of Anticancer Activity
Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is necessary to identify promising anticancer leads.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step in evaluating the anticancer potential of newly synthesized compounds is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Elucidating the Mechanism of Action
Identifying the mechanism by which a compound induces cell death is a critical step in its development as a therapeutic agent. Apoptosis, or programmed cell death, is a desirable mode of cell death for anticancer drugs.[5]
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound of interest at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence.
Part 3: Data Presentation and Structure-Activity Insights
The systematic evaluation of synthesized compounds allows for the compilation of quantitative data, which is crucial for understanding structure-activity relationships (SAR).
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 2'-Hydroxy-4'-methoxyacetophenone derived chalcones (LY-2, LY-8, LY-10) | MCF-7 (Breast) | 4.61 - 9 | [8] |
| HT29 (Colorectal) | 4.61 - 9 | [8] | ||
| A549 (Lung) | 4.61 - 9 | [8] | ||
| Chalcone | 2'-Hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [12] |
| Pyrazole | Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [11] |
| A549 (Lung) | 0.69 | [11] | ||
| Pyrazole | Polysubstituted pyrazole derivative 59 | HepG2 (Hepatocellular) | 2 | [6] |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.
The data suggests that both chalcone and pyrazole scaffolds derived from this compound precursors can exhibit potent anticancer activity. For instance, certain chalcones show single-digit micromolar activity against breast, colorectal, and lung cancer cell lines.[8] Pyrazole derivatives have demonstrated even greater potency, with some compounds exhibiting nanomolar to low micromolar activity against leukemia and lung cancer cells.[11]
Part 4: Targeted Signaling Pathways
Many chalcone and pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways that are often dysregulated in cancer. A common mechanism is the induction of apoptosis.
The Apoptotic Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program. Some chalcone derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS), which can trigger the intrinsic pathway and activate caspases-9 and -3/7.[5]
Caption: Apoptotic pathways targeted by anticancer compounds.
Conclusion
This compound stands out as a highly valuable and versatile starting material in the field of anticancer drug discovery. Through straightforward and efficient synthetic methodologies like the Claisen-Schmidt condensation, it provides access to a rich diversity of bioactive compounds, particularly chalcones and their pyrazole derivatives. The protocols and data presented herein underscore the potential of these compound classes to exhibit potent cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis. Future research should continue to explore the vast chemical space accessible from this compound, aiming to optimize the potency, selectivity, and pharmacokinetic properties of these promising anticancer leads.
References
- 1. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 2. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating the Antimicrobial and Antioxidant Activity of 2-Methoxyacetophenone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Methoxyacetophenone Scaffolds
In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for developing new therapeutic agents is paramount. This compound and its derivatives have emerged as a versatile and promising class of compounds.[1][2] Structurally, they feature an acetophenone core with an ortho-methoxy group, providing a reactive framework for a variety of synthetic modifications.[1] This structural versatility has led to the exploration of these derivatives for a wide range of biological activities, including significant antimicrobial and antioxidant properties.[3][4][5][6]
The acetophenone scaffold is a recurring motif in numerous natural and synthetic compounds known for their pharmacological effects.[2] The addition of methoxy and other functional groups can modulate the electronic and steric properties of the molecule, significantly influencing its interaction with biological targets.[3] This document serves as a technical guide, providing field-proven insights and detailed, self-validating protocols for the systematic evaluation of the antioxidant and antimicrobial efficacy of novel this compound derivatives.
Part 1: Assessment of Antioxidant Activity
Guiding Principle: The Mechanism of Phenolic Antioxidants
Phenolic compounds, including many this compound derivatives, are potent antioxidants primarily due to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[7][8] This radical-scavenging activity interrupts the oxidative chain reactions that can lead to cellular damage, a key factor in numerous diseases.[5][9] The primary mechanisms are:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is a stable, non-reactive species.[10]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.[7]
The efficiency of a phenolic antioxidant is closely linked to the stability of the resulting phenoxyl radical, which is influenced by the substitution pattern on the aromatic ring.[11]
Caption: General mechanism of antioxidant action.
Featured Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is a simple, rapid, and widely adopted method for evaluating the free-radical scavenging ability of a compound.[12][13] It is based on the principle that the stable DPPH free radical, which has a deep violet color, is reduced to the pale yellow, non-radical form (DPPH-H) in the presence of a hydrogen-donating antioxidant.[12] The degree of discoloration, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant capacity of the test compound.[12]
Methodology (96-Well Microplate Format)
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in a spectrophotometric-grade solvent like methanol or ethanol. This solution is light-sensitive and should be prepared fresh daily and kept in the dark. Dilute the stock solution to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the concentration-dependent activity.
-
Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, for assay validation.[12][14]
-
-
Assay Procedure:
-
Pipette 20 µL of each test compound dilution, positive control, or solvent (for the blank) into the wells of a 96-well plate.
-
Using a multichannel pipette, add 200 µL of the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[13]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula[12]: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
-
Where Acontrol is the absorbance of the blank (solvent + DPPH) and Asample is the absorbance of the test sample.
-
-
The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the % scavenging activity against the compound concentration.
-
Caption: Workflow for the DPPH antioxidant assay.
Hypothetical Data Presentation
| Compound | Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) | IC50 (µg/mL) |
| Derivative A | 10 | 25.3 ± 2.1 | 38.5 |
| 25 | 45.1 ± 3.5 | ||
| 50 | 78.9 ± 4.2 | ||
| 100 | 92.4 ± 1.8 | ||
| Derivative B | 10 | 15.8 ± 1.9 | 65.2 |
| 25 | 30.2 ± 2.8 | ||
| 50 | 55.6 ± 3.1 | ||
| 100 | 81.3 ± 4.5 | ||
| Ascorbic Acid | 5 | 95.1 ± 1.5 | 2.8 |
Part 2: Assessment of Antimicrobial Activity
Guiding Principle: Quantifying Antimicrobial Efficacy
Derivatives of hydroxyacetophenone have demonstrated notable antibacterial and antifungal activities, making them attractive candidates for new antimicrobial drug development.[3][6] The acetophenone scaffold appears to be a promising foundation for creating agents effective against clinically relevant pathogens, including drug-resistant strains.[4] To quantify this activity, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standard.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[8][15]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation.[15][16][17]
The ratio of MBC to MIC provides critical insight into the agent's mode of action. An MBC/MIC ratio of ≤ 4 typically indicates that the compound is bactericidal , while a ratio > 4 suggests it is bacteriostatic .[16]
Featured Protocol: Broth Microdilution for MIC and MBC Determination
This quantitative method, often performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is essential for determining the potency of a new antimicrobial agent.[15]
Methodology (96-Well Microplate Format)
-
Preparation of Materials:
-
Bacterial Strains: Use standardized strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for non-fastidious bacteria.[17]
-
Test Compound: Prepare a stock solution of the this compound derivative at a concentration at least double the highest concentration to be tested.[18]
-
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Alternatively, adjust to an OD600 of 0.09-0.1.[18]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
MIC Assay Procedure:
-
Dispense 100 µL of MHB into the wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[16]
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[16]
-
Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
-
MBC Determination:
-
Immediately following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).[16]
-
Spot-plate these aliquots onto a drug-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35 ± 2°C for 24–48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log10 drop) in CFU/mL compared to the original inoculum count.[16]
-
Caption: Workflow for MIC and MBC determination.
Hypothetical Data Presentation
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC |
| E. coli | S. aureus | E. coli | |
| Derivative C | 16 | 8 | 32 |
| Derivative D | 64 | 32 | >256 |
| Gentamicin | 1 | 0.5 | 2 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial screening and characterization of this compound derivatives as potential dual-action therapeutic agents. The antioxidant and antimicrobial assays are fundamental steps in the drug discovery process, offering critical data on potency and spectrum of activity. Structure-activity relationship (SAR) studies, which correlate chemical modifications with biological effects, will be essential for optimizing lead compounds. For instance, the synthesis of chalcones from 2-hydroxyacetophenone precursors via Claisen-Schmidt condensation allows for the systematic exploration of different substituents on the aromatic rings.[19][20][21] Further investigation into the specific molecular targets and mechanisms of action will be crucial for advancing these promising compounds from the bench to potential clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 19. sciforum.net [sciforum.net]
- 20. sciensage.info [sciensage.info]
- 21. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-Methoxyacetophenone
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis stands as a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2][3] This nucleophilic substitution (SN2) reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] Its broad applicability makes it a crucial technique in the synthesis of a wide array of chemical compounds, from industrial solvents to complex pharmaceutical intermediates.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methoxyacetophenone from 2-hydroxyacetophenone and methyl iodide. This particular transformation is a classic example of the Williamson ether synthesis, where the phenolic proton of 2-hydroxyacetophenone is first abstracted by a strong base to form a nucleophilic phenoxide, which then attacks the electrophilic methyl group of methyl iodide to yield the desired ether.
Causality of Experimental Choices: A Mechanistic Perspective
The success of the Williamson ether synthesis hinges on the careful selection of reagents and reaction conditions to favor the desired SN2 pathway and minimize competing side reactions.
-
Choice of Base (Sodium Hydride): Sodium hydride (NaH) is a powerful, non-nucleophilic base.[4][5][6][7][8] Its primary role is to deprotonate the weakly acidic phenolic hydroxyl group of 2-hydroxyacetophenone to generate the corresponding sodium phenoxide. The use of a strong base like NaH ensures a complete and irreversible deprotonation, driving the reaction towards product formation. The in-situ formation of the highly nucleophilic phenoxide is critical for the subsequent SN2 reaction.
-
Choice of Alkylating Agent (Methyl Iodide): Methyl iodide is an excellent substrate for SN2 reactions.[9][10][11][12][13] The carbon-iodine bond is relatively weak, making iodide a good leaving group. Furthermore, the methyl group is sterically unhindered, allowing for easy backside attack by the nucleophile.
-
Choice of Solvent (Dimethylformamide): Dimethylformamide (DMF) is a polar aprotic solvent.[14][15][16][17][18] It is an excellent choice for SN2 reactions because it can solvate the sodium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary, although this specific protocol is designed for room temperature.
Reaction Mechanism
The synthesis of this compound via the Williamson ether synthesis proceeds through a two-step SN2 mechanism.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Hazards |
| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.36 g | 10 mmol | Irritant[19][20][21][22][23] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11 mmol | Flammable solid, Water-reactive[4][5][6][7] |
| Methyl Iodide | CH₃I | 141.94 | 1.56 g (0.69 mL) | 11 mmol | Toxic, Carcinogen suspect[10][11][12][13] |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Flammable, Reproductive toxin[14][15][16][17][18] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Highly flammable |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a septum.
-
Addition of Reactants: To the flask, add 2-hydroxyacetophenone (1.36 g, 10 mmol) and anhydrous DMF (20 mL). Stir the mixture until the solid dissolves completely.
-
Formation of the Phenoxide: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved during this step; ensure proper ventilation.[4][5][6][7][8]
-
Reaction Incubation: After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Addition of Methyl Iodide: Cool the reaction mixture back to 0°C in an ice bath. Add methyl iodide (0.69 mL, 11 mmol) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted 2-hydroxyacetophenone.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The final product, this compound, should be a colorless to pale yellow liquid.[24] Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Safety and Handling
-
General Precautions: This experiment must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce flammable hydrogen gas.[4][5][6][7][8] It should be handled under an inert atmosphere and away from any sources of ignition.
-
Methyl Iodide: Methyl iodide is toxic if swallowed, inhaled, or absorbed through the skin.[9][10][11][12][13] It is also a suspected carcinogen.[10][11] Handle with extreme care in a fume hood and avoid all contact.
-
Dimethylformamide (DMF): DMF is a flammable liquid and is considered a reproductive toxin.[14][15][16][17][18] Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. samratpharmachem.com [samratpharmachem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. epa.gov [epa.gov]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. rcilabscan.com [rcilabscan.com]
- 15. thermofishersci.in [thermofishersci.in]
- 16. distabif.unicampania.it [distabif.unicampania.it]
- 17. chemos.de [chemos.de]
- 18. nj.gov [nj.gov]
- 19. fishersci.com [fishersci.com]
- 20. download.basf.com [download.basf.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. fishersci.com [fishersci.com]
- 24. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of 2-Methoxyacetophenone in Heterocyclic Compound Synthesis
Introduction: 2-Methoxyacetophenone as a Cornerstone in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a paramount objective. Heterocycles form the structural core of over 85% of all biologically active molecules, offering a versatile scaffold for modulating physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity.[1][2] Within the arsenal of synthetic precursors, this compound (CAS 579-74-8) has emerged as a pivotal and versatile building block.[3] Its structure, an acetophenone core bearing an ortho-methoxy group, provides a unique combination of reactivity and functionality, making it an ideal starting point for constructing a diverse array of pharmacologically relevant heterocycles.[3]
This guide provides an in-depth exploration of this compound's application in synthesizing key heterocyclic systems. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Part 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diphenyl-2-propen-1-ones) are crucial intermediates in the synthesis of flavonoids and other important heterocycles.[4] They are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The Claisen-Schmidt condensation is the most direct and widely utilized method for their synthesis, involving a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4]
Reaction Principle and Mechanism
The reaction proceeds through the formation of a reactive enolate from this compound under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[4]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Application Notes: The Scientist's Perspective
-
Choice of Base: Aqueous solutions of potassium hydroxide (KOH) or sodium hydroxide (NaOH) are highly effective and economical choices. The base concentration (typically 40-50% w/v) is critical; it must be sufficient to generate the enolate from the sterically hindered this compound without promoting self-condensation or other side reactions.[4][5]
-
Solvent System: Ethanol is the most common solvent as it readily dissolves the reactants and the base, creating a homogenous reaction environment.[6]
-
Temperature Control: The reaction is typically conducted at room temperature.[6] While gentle warming can increase the rate, excessive heat can lead to unwanted side products. For some sensitive substrates, running the reaction at cooler temperatures or even in an ice bath may be necessary to improve selectivity and yield.[5]
-
Role of the Ortho-Methoxy Group: The methoxy group at the ortho position is electron-donating, which can slightly decrease the acidity of the α-protons on the acetyl group. More importantly, it introduces steric hindrance, which can influence the rate of reaction. This steric factor is a key reason why allowing for longer reaction times (up to 24-48 hours) can be crucial for achieving high conversion.[5]
Protocol 1: General Synthesis of a 2'-Methoxychalcone
This protocol outlines a standard procedure for synthesizing a chalcone derivative from this compound and a substituted aromatic aldehyde.[4][6]
Materials:
-
This compound (1.0 eq.)
-
Substituted Aromatic Aldehyde (1.0 eq.)
-
Ethanol
-
40% (w/v) Aqueous KOH or NaOH solution
-
Dilute HCl
-
Distilled Water
Workflow Diagram:
Caption: General experimental workflow for chalcone synthesis.
Procedure:
-
In a suitable flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol.
-
While stirring the solution at room temperature, add a 40% aqueous solution of KOH (2.5 equivalents) dropwise. A distinct color change is often observed.[4]
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[4]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Carefully acidify the mixture with dilute HCl until it is acidic to litmus paper. This protonates the phenoxide and neutralizes excess base, causing the chalcone to precipitate.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the crude solid thoroughly with cold distilled water until the washings are neutral to pH paper.[4]
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[4]
Data Summary:
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dimethoxy | RT | ~90 | [6] |
| 4-Chloro | 24 | High | |
| 2,5-Dimethoxy | 24 | High | |
| Various | 2-24 | Varies | [4] |
Part 2: Synthesis of Flavones and Chromones
Flavones and chromones are a major class of flavonoids possessing a 2-phenylchromen-4-one core structure.[7] They are of immense interest in drug development for their antioxidant, anti-inflammatory, and anticancer activities.[8] this compound is a key precursor, primarily through two strategic pathways that both ultimately require a hydroxyl group at the 2'-position.
Pathway A: Oxidative Cyclization of 2'-Hydroxychalcones
This two-step approach first requires the synthesis of a chalcone, as described in Part 1, but starting from 2-hydroxyacetophenone . Therefore, a preliminary demethylation of this compound is required. The resulting 2'-hydroxychalcone then undergoes an oxidative cyclization to form the flavone ring.
Protocol 2.1: Demethylation of this compound
-
Principle: Cleavage of the methyl ether can be achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with nucleophilic agents like pyridine-HCl at high temperatures.
-
Procedure (Illustrative, using BBr₃):
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add a solution of BBr₃ (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Extract the product with an organic solvent, wash, dry, and purify to yield 2-hydroxyacetophenone.
-
Protocol 2.2: Oxidative Cyclization to Flavone
-
Principle: A common and effective method uses iodine (I₂) as the oxidant in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an iodonium intermediate, followed by intramolecular nucleophilic attack by the phenoxide and subsequent elimination.
-
Procedure (using I₂/DMSO):
-
Dissolve the purified 2'-hydroxychalcone (from Protocol 1, using the product of 2.1) in DMSO.
-
Add a catalytic amount of iodine (I₂).
-
Heat the mixture to 100-120 °C and stir for several hours, monitoring by TLC.
-
Cool the reaction and pour it into a sodium thiosulfate solution to quench excess iodine.
-
The precipitated flavone is collected by filtration, washed with water, and recrystallized.
-
Pathway B: The Baker-Venkataraman Rearrangement
This classic and powerful method directly constructs the 1,3-diketone intermediate necessary for flavone synthesis.[7][9] The process involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone.[9][10] Like Pathway A, this requires the initial conversion of this compound to 2-hydroxyacetophenone.
Mechanism: The process begins with the acylation of 2-hydroxyacetophenone. The resulting ester, in the presence of a base, forms an enolate at the acetyl methyl group. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl. The cyclic intermediate collapses, transferring the acyl group from the phenolic oxygen to the carbon, yielding a 1,3-diketone after acidic workup. This diketone is then cyclized under acidic conditions to furnish the flavone.[9][11]
Caption: Key stages of flavone synthesis via Baker-Venkataraman rearrangement.
Protocol 2.3: Multi-step Synthesis of Flavone [8][12] This protocol combines the necessary steps starting from the readily available 2-hydroxyacetophenone.
-
Step i: Benzoylation of 2-Hydroxyacetophenone
-
Dissolve 2-hydroxyacetophenone (1.0 eq.) in anhydrous pyridine.
-
Slowly add benzoyl chloride (1.5 eq.). An exothermic reaction may occur.
-
Allow the reaction to stand for 20-30 minutes. Pour the mixture into a beaker of crushed ice and dilute HCl.
-
Collect the precipitated solid (2-benzoyloxyacetophenone) by vacuum filtration, wash with cold methanol and then water, and dry.
-
-
Step ii: Rearrangement to 1,3-Diketone
-
Dissolve the dried 2-benzoyloxyacetophenone (1.0 eq.) in anhydrous pyridine.
-
Add powdered potassium hydroxide (KOH) (approx. 2.0 eq.).
-
Heat the mixture to 50-60 °C and stir for 3-4 hours, monitoring by TLC.[8]
-
Cool the reaction and pour it into a mixture of ice and concentrated HCl.
-
Filter the precipitated yellow solid (the 1,3-diketone), wash with water, and dry.
-
-
Step iii: Cyclization to Flavone
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 1-2 hours.
-
Cool the solution and pour it into ice water.
-
Collect the solid flavone by filtration, wash with water, and recrystallize from a suitable solvent.
-
Part 3: Prospective Synthetic Routes to Quinolines
Quinolines are a vital class of nitrogen-containing heterocycles with widespread applications, including antimalarial and anticancer drugs.[13][14] While not a direct cyclization partner, this compound can serve as a strategic precursor to the starting materials required for classic quinoline syntheses, such as the Friedländer synthesis.
Conceptual Pathway: Friedländer Synthesis
The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone).[13] To utilize this compound, it must first be converted into 2-amino-x-methoxyacetophenone through a nitration-reduction sequence.
Synthetic Strategy Overview:
Caption: Strategic conversion of this compound to a quinoline.
-
Application Notes: The initial nitration of this compound will be directed by the existing substituents. The methoxy and acetyl groups will direct the incoming nitro group to specific positions on the aromatic ring. Subsequent reduction of the nitro group, commonly achieved with reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation, yields the crucial ortho-amino functionality. This amino-ketone is then primed for condensation with a suitable carbonyl partner to construct the quinoline core.
Conclusion
This compound is far more than a simple aromatic ketone; it is a strategic precursor for a wealth of heterocyclic structures central to pharmaceutical and materials science. Through foundational reactions like the Claisen-Schmidt condensation and as a precursor for the Baker-Venkataraman rearrangement, it provides reliable and versatile pathways to chalcones, flavones, and chromones. Furthermore, its structure allows for logical, multi-step transformations to access the building blocks for other complex heterocycles like quinolines. Understanding the mechanistic principles and experimental nuances detailed in these notes will empower researchers to effectively harness the synthetic potential of this valuable compound.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 10. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mentis.uta.edu [mentis.uta.edu]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. iipseries.org [iipseries.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxyacetophenone by Column Chromatography
Welcome to the technical support center for the purification of 2-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the column chromatography of this compound. Here, we move beyond generic protocols to address the specific nuances of purifying this compound, ensuring you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic purification of this compound, providing foundational knowledge for successful separations.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the properties of this compound is fundamental to designing an effective purification strategy. It is a moderately polar aromatic ketone.[1] Key properties are summarized in the table below.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₁₀O₂ | Provides the basic composition.[1][2] |
| Molecular Weight | 150.17 g/mol | Influences diffusion rates but is less critical for adsorption chromatography.[2][3] |
| Appearance | Colorless to pale yellow liquid | Helps in visual tracking of the compound if concentrated.[1][4] |
| Boiling Point | 131 °C at 18 mmHg | Useful for final solvent removal after chromatography.[4][5] |
| Solubility | Soluble in ethanol, methanol, isopropanol; practically insoluble in water | Dictates the choice of solvents for sample loading and the mobile phase.[3] |
| Polarity | Moderately polar | This is the most critical factor for selecting the stationary and mobile phases.[6][7] |
Q2: What is the most appropriate stationary phase for the column chromatography of this compound?
A2: For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[6][8] Silica gel is polar and separates compounds based on their polarity, with more polar compounds having stronger interactions and thus eluting later.[8] Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.[9]
Q3: How do I select an appropriate solvent system (mobile phase) for the purification of this compound?
A3: The choice of the mobile phase is critical for achieving good separation. A common approach for moderately polar compounds like this compound is to use a mixture of a non-polar solvent and a slightly more polar solvent.[10] A good starting point is a mixture of hexanes (or heptane) and ethyl acetate .[10][11]
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate, as this typically translates to good separation on a column.[8] You can determine the optimal ratio by running several TLCs with varying solvent compositions.
Q4: What are the likely impurities I might encounter when purifying this compound?
A4: The impurities will largely depend on the synthetic route. A common synthesis involves the methylation of o-hydroxyacetophenone.[4][12] Potential impurities could include:
-
Unreacted o-hydroxyacetophenone: This starting material is more polar than the product due to the hydroxyl group and will have a lower Rf value.
-
Positional isomers (e.g., 4-methoxyacetophenone): These may form depending on the reaction conditions and can be challenging to separate due to similar polarities.[13]
-
Byproducts from side reactions: These can vary widely.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor separation between this compound and an impurity (co-elution).
-
Cause: The chosen solvent system may not have sufficient selectivity for the compounds.
-
Solution:
-
Optimize the solvent system: If you are using a hexane/ethyl acetate system, try systematically varying the ratio. A lower percentage of ethyl acetate will increase retention and may improve the separation of less polar impurities, while a higher percentage will decrease retention.
-
Change the solvent system: If optimizing the ratio is ineffective, try a different solvent combination. For example, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[10][14]
-
Consider a different stationary phase: While less common, if separation on silica gel is intractable, switching to a different stationary phase like alumina or a bonded phase (e.g., diol) could be beneficial.[15]
-
Problem 2: The this compound is eluting too quickly (high Rf) or not at all (low Rf).
-
Cause: The polarity of the mobile phase is either too high or too low.
-
Solution:
-
Eluting too quickly (Rf > 0.5): Your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Not eluting or eluting too slowly (Rf < 0.1): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
-
Problem 3: Tailing or streaking of the this compound band on the column and TLC.
-
Cause:
-
Acidic silica: this compound, being a ketone, is susceptible to interactions with acidic sites on the silica gel, which can cause tailing.
-
Overloading the column: Applying too much sample can lead to band broadening and tailing.
-
Sample insolubility: If the sample is not fully dissolved in the mobile phase, it can cause streaking.
-
-
Solution:
-
Neutralize the silica: Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[14]
-
Reduce the sample load: As a rule of thumb, use a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Ensure complete dissolution: Dissolve your sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. If solubility is an issue, consider dry loading.[16]
-
Problem 4: Low recovery of this compound after chromatography.
-
Cause:
-
Irreversible adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Decomposition on silica: Although less common for this compound, some molecules can degrade on acidic silica gel.[17]
-
Sample lost during workup: Mechanical losses during fraction collection and solvent evaporation.
-
-
Solution:
-
Deactivate the silica gel: This can be done by adding a small percentage of water to the silica gel before packing the column.
-
Use a less acidic stationary phase: Consider using neutral alumina.
-
Careful fraction collection and handling: Ensure all the product-containing fractions are collected and combined before solvent removal.
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A properly packed column is crucial for good separation.[8]
-
Select the column size: Choose a column with an appropriate diameter and length for the amount of sample to be purified.
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. Stir gently to remove air bubbles.[8]
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica gel slurry into the column.
-
Settle the packing: Gently tap the side of the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, which helps in settling the silica.
-
Add a protective layer: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and mobile phase.[16]
Protocol 2: Sample Loading and Elution
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[16]
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Add a small amount of fresh mobile phase to wash the sides of the column.
-
-
Dry Loading:
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[16]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of your compound using TLC.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Visualizing the Workflow
Column Chromatography Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting common chromatography issues.
References
- 1. CAS 579-74-8: 2′-Methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 2. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 5. 2′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labcluster.com [labcluster.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
Removal of 4-Methoxyacetophenone isomer from 2-Methoxyacetophenone
Technical Support Center: A-024
Topic: Effective Separation of 4-Methoxyacetophenone from 2-Methoxyacetophenone
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth, experience-based answers and protocols for the challenging separation of this compound and 4-methoxyacetophenone. As positional isomers, their similar properties demand a carefully considered approach. This document is designed to help you select the optimal strategy and troubleshoot common issues encountered in the lab.
Section 1: Foundational Knowledge & Strategy Selection (FAQs)
This section addresses the most common initial questions regarding the separation of these isomers.
Q1: What are the key physical property differences between 2- and 4-methoxyacetophenone that can be exploited for separation?
A1: Understanding the subtle yet critical differences in the physical properties of these isomers is the foundation for designing an effective separation strategy. The ortho (2-) and para (4-) positions of the methoxy group lead to distinct differences in molecular symmetry and intermolecular forces.
-
4-Methoxyacetophenone (Para Isomer): This isomer is a solid at room temperature. Its symmetrical structure allows for efficient packing into a crystal lattice, resulting in a higher melting point.
-
This compound (Ortho Isomer): This isomer is a liquid at room temperature. The proximity of the methoxy group to the acetyl group can cause some steric hindrance, disrupting crystal packing and lowering the melting point.
These differences are summarized below:
| Property | This compound (Ortho) | 4-Methoxyacetophenone (Para) | Rationale for Separation |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [2] | Identical; cannot be used for separation. |
| Physical State | Liquid[3] | White Crystalline Solid[2] | The most significant difference. Enables separation by recrystallization or fractional distillation. |
| Melting Point | ~7-10 °C | 36-40 °C[2] | The large delta in melting points is key for purification by recrystallization. |
| Boiling Point | ~245-248 °C @ 760 mmHg[1] | ~258 °C @ 760 mmHg | The ~10 °C difference is sufficient for separation by fractional distillation, especially under vacuum. |
| Polarity | Slightly more polar | Slightly less polar | The difference in polarity allows for separation using column chromatography.[4] |
Q2: Which separation technique is most appropriate for my scale and purity requirements?
A2: The choice of technique depends on the quantity of the mixture, the desired purity of the final products, and the available equipment. The following decision-making guide can help you select the most suitable method.
-
Fractional Distillation: Best for large-scale, bulk separation. The ~10 °C boiling point difference is sufficient to separate the lower-boiling 2-isomer from the higher-boiling 4-isomer.[5]
-
Recrystallization: Ideal for purifying the 4-methoxyacetophenone isomer, which is a solid. It is highly effective at removing the liquid 2-isomer impurity.
-
Column Chromatography: The gold standard for achieving high purity on a small to medium scale. It leverages the slight polarity difference between the isomers for a fine-tuned separation.[6][7]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the separation process.
Q3: My fractional distillation is yielding a mixed fraction. How can I improve resolution?
A3: A broad mixed fraction is a common issue when the boiling points are close. Here are the key parameters to adjust:
-
Increase Column Efficiency: The ability to separate components is determined by the number of "theoretical plates" in your column. For this separation, a simple Vigreux column may be insufficient.
-
Solution: Use a packed column (e.g., with Raschig rings or metal sponges) to significantly increase the surface area for condensation/vaporization cycles. This enhances the separation efficiency.
-
-
Optimize the Reflux Ratio: A high reflux ratio (the ratio of condensate returned to the pot versus condensate collected) is crucial.
-
Use Vacuum Distillation: Lowering the pressure reduces the boiling points of both isomers, which can sometimes magnify the relative volatility difference and prevent potential thermal degradation.
Q4: I'm struggling to induce crystallization of 4-methoxyacetophenone. What can I do?
A4: Failure to crystallize is often due to supersaturation or the presence of impurities.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of 4-methoxyacetophenone, add a tiny amount to the cold solution. This "seed" crystal will act as a template for further crystallization.
-
-
Optimize the Solvent System: The chosen solvent might be too good, keeping the compound dissolved even when cold.
-
Solution: Use a two-solvent system. Dissolve the mixture in a minimal amount of a "good" solvent (e.g., hot ethanol or ethyl acetate) where it is highly soluble. Then, slowly add a "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).[8] Reheat gently to clarify and then allow it to cool slowly. This controlled reduction in solubility is a very effective way to induce crystallization.[8][9]
-
-
Ensure Sufficient Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes. Slow cooling promotes the formation of larger, purer crystals.[9]
Q5: My column chromatography shows poor separation (overlapping spots/peaks). How can I optimize it?
A5: Poor resolution in column chromatography usually points to issues with the mobile phase, stationary phase, or loading technique.[10]
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.
-
Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives a retention factor (Rf) of ~0.3-0.4 for the 4-isomer and a clear separation from the 2-isomer. A common starting point for these types of compounds is a mixture of hexanes and ethyl acetate.[11] If separation is poor, try decreasing the polarity (i.e., reducing the percentage of ethyl acetate) to increase the interaction with the silica gel and improve separation.
-
-
Check Column Packing: Uneven packing leads to "channeling," where the sample runs down the column unevenly, ruining the separation.[6][12]
-
Solution: Pack the column using a slurry method.[6] Mix the silica gel with your initial, least polar solvent to form a slurry, then pour it into the column and allow it to settle, tapping gently to ensure an even bed.
-
-
Improve Sample Loading: Loading the sample in too large a volume of solvent will cause the initial band to be very broad.
-
Solution: Dissolve your sample in the absolute minimum amount of the mobile phase.[7] Alternatively, for better results, use the "dry loading" method: dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of your packed column.[13]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most effective separation techniques.
Protocol 1: High-Resolution Separation by Column Chromatography
This method is ideal for obtaining high-purity samples of both isomers on a scale of up to 5 grams.
Methodology:
-
Solvent System Development (TLC):
-
On a TLC plate, spot your isomer mixture.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 5%, 10%, 20% ethyl acetate).
-
The ideal system will show two distinct spots with Rf values between 0.2 and 0.5. The less polar 4-isomer will have a higher Rf than the 2-isomer.
-
-
Column Preparation:
-
Use a glass column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel to sample weight is recommended).[6]
-
Prepare a slurry of silica gel in your starting eluent (the solvent system chosen from TLC).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently. Add a thin layer of sand to the top to protect the silica bed.[6]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude mixture (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel and mix thoroughly.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Analysis and Isolation:
-
Spot every few fractions on a TLC plate to monitor the separation.
-
Combine the fractions that contain only the pure 4-isomer (higher Rf).
-
Combine the fractions that contain only the pure 2-isomer (lower Rf).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated products.
-
Protocol 2: Purification of 4-Methoxyacetophenone by Recrystallization
This method is highly effective for purifying the solid 4-isomer from the liquid 2-isomer.
Methodology:
-
Dissolution:
-
Place the crude mixture in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture gently (e.g., in a hot water bath) with stirring until all the solid dissolves.[8]
-
-
Induce Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of 4-methoxyacetophenone should start to form.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved 2-isomer impurity.
-
-
Drying:
-
Allow the crystals to dry completely under vacuum or in a desiccator. The resulting white crystals will be highly pure 4-methoxyacetophenone.
-
Section 4: Purity Assessment
Q6: How can I definitively confirm the purity and identity of my separated isomers?
A6: After separation, it is crucial to verify the identity and purity of each fraction. ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most powerful tool for this. The aromatic protons of the two isomers show distinct patterns.
-
4-Methoxyacetophenone: Due to its symmetry, it will show two distinct doublets in the aromatic region (around 7.91 and 6.91 ppm), each integrating to 2 protons.[14] The methoxy group protons will appear as a singlet around 3.84 ppm.[14]
-
This compound: The lack of symmetry results in a more complex multiplet pattern in the aromatic region, with four distinct signals for the four aromatic protons.[15]
Characteristic ¹H NMR Shifts (in CDCl₃):
| Compound | Acetyl Protons (-COCH₃) | Methoxy Protons (-OCH₃) | Aromatic Protons (Ar-H) |
| This compound | ~2.6 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~6.9-7.8 ppm (complex m, 4H) |
| 4-Methoxyacetophenone | ~2.53 ppm (s, 3H)[14] | ~3.84 ppm (s, 3H)[14] | ~7.91 ppm (d, 2H), ~6.91 ppm (d, 2H)[14] |
s = singlet, d = doublet, m = multiplet
GC-MS (Gas Chromatography-Mass Spectrometry) can also be used to confirm purity. Both isomers will have the same molecular ion peak (m/z = 150), but they will have different retention times, allowing for quantitative assessment of purity.[16][17]
References
- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. rsc.org [rsc.org]
- 15. 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum [chemicalbook.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Claisen-Schmidt Condensation of 2-Methoxyacetophenone
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is specifically tailored to address the challenges and side reactions encountered when using 2-methoxyacetophenone as the ketone component. As researchers and drug development professionals, optimizing reaction conditions to maximize yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the intricacies of this powerful C-C bond-forming reaction.
I. Understanding the Core Reaction and Its Challenges
The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone and an aldehyde that typically lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] When employing this compound, the methoxy group's electronic and steric effects can influence the reaction's outcome, sometimes leading to unexpected side products and purification difficulties.
The general mechanism involves the base-catalyzed formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[3] Subsequent dehydration of the aldol adduct yields the desired chalcone.[3] However, several competing reactions can occur, diminishing the yield and complicating the product profile.
Diagram: Claisen-Schmidt Reaction Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
II. Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and gives a low yield. What are the primary factors to investigate?
A1: A low yield can stem from several factors. The methoxy group on the acetophenone can exert a mild electron-donating effect, which can slightly decrease the acidity of the α-protons, making enolate formation less favorable. Furthermore, steric hindrance from the ortho-methoxy group can slow down the nucleophilic attack. To troubleshoot, consider the following:
-
Base Strength and Concentration: A stronger base or a higher concentration might be necessary to drive the enolate formation. While NaOH and KOH are common, exploring other bases like solid NaOH or KOH under solvent-free conditions can be effective.[4][5]
-
Temperature: While many Claisen-Schmidt reactions proceed at room temperature, gentle heating may be required to overcome the activation energy barrier, especially with less reactive aldehydes.[6]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC).[6] Some reactions involving sterically hindered or electron-rich substrates may require extended reaction times (e.g., 24-48 hours).[7]
Q2: My TLC shows multiple spots, suggesting several byproducts. What are the likely side reactions?
A2: The formation of multiple products is a common issue. The primary side reactions to consider are:
-
Self-condensation of this compound: Although less common than with simpler ketones, if the reaction conditions are too harsh or the aldehyde is unreactive, the enolate of this compound can react with another molecule of itself.
-
Cannizzaro Reaction of the Aldehyde: If you are using an aromatic aldehyde without α-hydrogens and a strong base, the aldehyde can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[8][9] This is more likely if the condensation reaction is slow.
-
Formation of the Aldol Adduct: The intermediate β-hydroxy ketone may be stable and not readily dehydrate to the final chalcone. This is often observed as a separate spot on the TLC plate.[7]
Q3: Instead of a crystalline solid, I'm getting an oily or gummy product. How can I induce crystallization?
A3: An oily product often indicates an incomplete reaction or the presence of impurities that inhibit crystallization.[7]
-
Ensure Complete Reaction: Use TLC to confirm the consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.[7]
-
Promote Dehydration: Gentle heating after the initial reaction period can facilitate the elimination of water from the aldol adduct.[7] Acidifying the workup can also promote dehydration.[10]
-
Purification: If the crude product is an oil, purification by column chromatography is often necessary before attempting crystallization.
-
Recrystallization Solvent: Experiment with different solvent systems for recrystallization. Ethanol or methanol are common choices.[3]
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and resolving specific issues encountered during the Claisen-Schmidt condensation of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base Strength/Concentration | The ortho-methoxy group can slightly decrease the acidity of the α-hydrogens, requiring more potent basic conditions for enolate formation. | Increase the concentration of the base (e.g., NaOH, KOH).[7] Alternatively, consider using a stronger base or solvent-free conditions with solid base.[4] |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier, especially with sterically hindered or electron-rich aldehydes. | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.[6] |
| Steric Hindrance | The ortho-methoxy group on the acetophenone and substituents on the aldehyde can sterically impede the reaction. | Prolong the reaction time (up to 48 hours).[7] Ensure efficient stirring to maximize molecular collisions. |
| Poor Quality Reagents | Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction. | Purify the aldehyde (e.g., by distillation or recrystallization) before use. Ensure the ketone is also of high purity.[6] |
Problem 2: Formation of Multiple Products (Complex TLC Profile)
| Potential Cause | Explanation | Recommended Solution |
| Cannizzaro Reaction of Aldehyde | In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can disproportionate into an alcohol and a carboxylic acid.[9][11] | Use a milder base or lower the base concentration. Ensure the aldehyde is added slowly to the reaction mixture containing the ketone and base to favor the Claisen-Schmidt pathway. |
| Self-Condensation of this compound | The enolate of this compound can react with an unreacted molecule of itself, especially if the aldehyde is unreactive or added too slowly. | Use a slight excess of the aldehyde to ensure the enolate preferentially reacts with it. Maintain a lower reaction temperature to disfavor the self-condensation pathway. |
| Stable Aldol Adduct | The intermediate β-hydroxy ketone may not readily dehydrate, leading to a mixture of the aldol adduct and the final chalcone.[7] | Increase the reaction temperature after the initial condensation period to promote dehydration.[7] Acidification during workup can also facilitate water elimination.[10] |
Diagram: Troubleshooting Logic for Side Reactions
Caption: A logical workflow for troubleshooting common issues.
IV. Experimental Protocols
General Protocol for the Synthesis of Chalcones from this compound
This protocol provides a starting point for optimization. Adjustments to temperature, time, and base concentration may be necessary depending on the specific aromatic aldehyde used.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 to 1.2 equivalents) in ethanol.[3]
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (1.2 to 2.5 equivalents) dropwise.[3][12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC until the starting materials are consumed (this can take from a few hours to 24 hours or more).[3][6]
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[12]
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[10][12]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold distilled water until the washings are neutral to remove any remaining base.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[3]
Table: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Solvent | Ethanol | Consider solvent-free conditions (grinding).[5] | Ethanol is a good general-purpose solvent. Solvent-free methods can enhance reaction rates and are environmentally friendly.[13] |
| Base | NaOH or KOH (aqueous solution) | Screen different bases (e.g., solid NaOH, LiOH).[5][14] Vary the concentration. | The optimal base depends on the reactivity of the substrates. Solid bases can be more effective in some cases.[4] |
| Temperature | Room Temperature | Increase to 40-50 °C if the reaction is slow. | Higher temperatures can overcome activation energy barriers but may also promote side reactions.[6] |
| Stoichiometry | 1:1.1 (Ketone:Aldehyde) | Increase the excess of aldehyde to 1.2 equivalents. | A slight excess of the aldehyde can help to suppress the self-condensation of the ketone. |
| Reaction Time | Monitor by TLC (4-24 h) | Extend up to 48 h if necessary. | Sterically hindered substrates may require longer reaction times for completion.[7] |
V. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from --INVALID-LINK--
-
Climent, M. J., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Journal of Catalysis.
-
Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. ACS Fall 2025.
-
AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from --INVALID-LINK--
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from --INVALID-LINK--
-
JoVE. (2023). Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Retrieved from --INVALID-LINK--
-
Slideshare. (2020). Cannizzaro reaction. Retrieved from --INVALID-LINK--
-
Journal of the Indian Chemical Society. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
-
BYJU'S. (n.d.). Requirements for the Cannizzaro Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Claisen Condensation: Solvent and Base Choice. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships.
-
YouTube. (2019). Aldol Condensation, Claisen-Schmidt and Cannizzaro reaction (Organic Chemistry). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from --INVALID-LINK--
-
Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Reactions with 2'-Methoxyacetophenone. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Claisen-Schmidt condensation of 2-methoxy-aceto-phenone (compound 1). Retrieved from --INVALID-LINK--
-
PMC. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities.
-
NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2-Methoxyacetophenone
An in-depth guide to navigating the complexities of synthesizing 2-Methoxyacetophenone, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles to empower users to diagnose and resolve experimental challenges effectively.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable intermediate in pharmaceuticals and fragrances, is primarily achieved through two robust synthetic routes.[1] The choice between these methods often depends on the availability of starting materials, desired purity, and scalability.
-
Route A: Friedel-Crafts Acylation of Anisole. This classic electrophilic aromatic substitution involves reacting anisole with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[2][3] While efficient, this method's primary challenge is controlling regioselectivity, as it typically produces a mixture of ortho- and para-isomers (this compound and 4-methoxyacetophenone).[3][4]
-
Route B: Williamson Ether Synthesis. This route involves the methylation of 2'-hydroxyacetophenone.[5][6] It is a highly selective method that avoids the isomer separation issues inherent in the Friedel-Crafts approach. The reaction proceeds via an SN2 mechanism where the phenoxide of 2'-hydroxyacetophenone acts as a nucleophile, attacking a methylating agent.[7][8]
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction but is notoriously sensitive to reaction conditions.[9] This guide addresses the most common issues encountered.
Problem 1: Low or No Product Yield
Possible Cause 1: Catalyst Deactivation by Moisture
-
Explanation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[10][11] Any moisture in the glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Use freshly opened containers of the Lewis acid or purify it before use.
-
Possible Cause 2: Insufficient Catalyst Loading
-
Explanation: In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid.[10][12] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often required, not a catalytic amount.[10][12]
-
Solution:
-
Use at least 1.1 equivalents of the Lewis acid catalyst. For anisole, which can also complex with the catalyst, using up to 2.2 equivalents may be necessary to drive the reaction to completion.[12]
-
Possible Cause 3: Sub-Optimal Reaction Temperature
-
Explanation: The reaction is highly exothermic, especially during the initial addition.[13] If the temperature is too low, the activation energy may not be overcome. If it's too high, it can lead to side reactions and decomposition of starting materials.[10]
-
Solution:
-
Start the reaction at a low temperature (0-5 °C) by cooling the reaction vessel in an ice bath, especially during the addition of reagents.[13]
-
After the initial exothermic reaction subsides, allow the mixture to warm to room temperature or gently heat it to complete the reaction. Monitor progress using Thin-Layer Chromatography (TLC).
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Explanation: The methoxy group (-OCH₃) on anisole is an ortho, para-directing activator in electrophilic aromatic substitution.[3] Therefore, Friedel-Crafts acylation of anisole naturally yields a mixture of this compound (ortho) and 4-methoxyacetophenone (para).[4] The para-isomer is typically the major product due to reduced steric hindrance.
-
Solutions to Influence Ortho/Para Ratio:
-
Solvent Choice: The choice of solvent can influence the product ratio. Non-polar solvents like nitrobenzene or 1,2-dichloroethane can sometimes favor the ortho product compared to more polar solvents.[14]
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or scandium triflate (Sc(OTf)₃) can be used and may offer different selectivity profiles.[15][16]
-
Temperature Control: Lower reaction temperatures generally favor the para-isomer, which is the thermodynamically more stable product. Higher temperatures can sometimes increase the proportion of the ortho-isomer, but may also lead to more side products.[14]
-
Troubleshooting Flowchart for Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction produced almost exclusively 4-methoxyacetophenone. How can I increase the yield of the ortho-isomer, this compound? While the para-isomer is sterically and thermodynamically favored, you can try using a less bulky Lewis acid or a non-polar solvent like nitrobenzene, which can sometimes alter the ortho/para ratio. However, for a highly selective synthesis of this compound, the Williamson ether synthesis (Route B) starting from 2'-hydroxyacetophenone is the recommended approach.[5][6]
Q2: Can I use a starting material with an amine or hydroxyl group for a Friedel-Crafts acylation? No, this is a major limitation of the reaction. Aromatic compounds with basic functional groups containing lone pairs, such as amines (-NH₂) and alcohols (-OH), will react with the Lewis acid catalyst.[11] This deactivates the catalyst and prevents the acylation from occurring.[11] Phenols can sometimes be used if the hydroxyl group is first protected as an ester.[10]
Q3: What is the purpose of pouring the reaction mixture into ice and acid during the workup? This step serves two critical functions. First, the addition of water hydrolyzes the excess Lewis acid and quenches the reaction.[13] Second, water breaks down the aluminum chloride complex formed with the product ketone, liberating the desired this compound.[13] The process is highly exothermic, so using ice is essential to control the temperature.[2] Adding acid ensures the resulting aluminum hydroxides are soluble in the aqueous layer.
Q4: In the Williamson ether synthesis, what is the best base to use for deprotonating 2'-hydroxyacetophenone? A variety of bases can be effective. Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used to fully deprotonate the phenol.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like acetone or butanone, which drives the reaction by forming the phenoxide in situ.[17] The choice often depends on the solvent system and the reactivity of the methylating agent.
Q5: Dimethyl sulfate is highly toxic. Are there safer alternatives for the methylation step in the Williamson ether synthesis? Yes, while dimethyl sulfate is very effective, its high toxicity is a significant concern. Safer alternatives include methyl iodide (CH₃I) or dimethyl carbonate (DMC). Dimethyl carbonate is considered a "green" methylating agent, although it may require more forcing conditions (higher temperatures and pressures) or specific catalysts to achieve high yields.[18]
Detailed Experimental Protocols
Protocol A: Friedel-Crafts Acylation of Anisole
This protocol is adapted for the synthesis of methoxyacetophenone isomers. Note that purification will be required to separate the ortho and para products.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Anisole | 108.14 | 5.41 g (5.45 mL) | 0.05 | 1.0 |
| Acetic Anhydride | 102.09 | 5.61 g (5.20 mL) | 0.055 | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Ice | - | ~100 g | - | - |
| 6M Hydrochloric Acid | - | ~50 mL | - | - |
Procedure:
-
Set up a 250 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (N₂ or Ar). Ensure all glassware is scrupulously dry.
-
To the flask, add aluminum chloride (7.33 g).
-
Add anhydrous dichloromethane (30 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of anisole (5.45 mL) and acetic anhydride (5.20 mL) in 20 mL of anhydrous dichloromethane.
-
Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. A color change to orange or dark red is typically observed.[13]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and 50 mL of 6M HCl. This should be done in a fume hood as HCl gas may be evolved.[2]
-
Stir vigorously until all the dark solid complex decomposes and two clear layers form.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with 5% aq. NaOH solution (25 mL), followed by saturated NaCl solution (brine, 25 mL).[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of this compound and 4-methoxyacetophenone, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol B: Williamson Ether Synthesis of this compound
This protocol provides a highly selective route to the desired ortho-isomer.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2'-Hydroxyacetophenone | 136.15 | 4.08 g | 0.03 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.32 g | 0.033 | 1.1 |
| Dimethyl Sulfate | 126.13 | 4.16 g (3.14 mL) | 0.033 | 1.1 |
| Tetrahydrofuran (THF) | - | 40 mL | - | - |
| Diethyl Ether | - | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (4.08 g) and tetrahydrofuran (40 mL).
-
Stir the solution at room temperature and add sodium hydroxide pellets (1.32 g). Stir for 1 hour to form the sodium phenoxide salt.
-
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Slowly add dimethyl sulfate (3.14 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[5]
-
Workup: Remove the THF under reduced pressure.
-
Dissolve the residue in 2M NaOH (25 mL) and transfer to a separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x 25 mL).[5]
-
Combine the organic extracts and wash with water (25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The product is often of high purity after workup. If necessary, it can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. dl.begellhouse.com [dl.begellhouse.com]
How to increase the yield of 2-Methoxyacetophenone in Friedel-Crafts acylation
Welcome to the technical support guide for the Friedel-Crafts acylation of anisole. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of methoxyacetophenone isomers, with a particular focus on enhancing the yield of the ortho-product, 2-Methoxyacetophenone. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the Friedel-Crafts acylation of anisole. Each issue is analyzed for its probable causes, followed by actionable solutions and optimization strategies.
Problem: Low Overall Yield of Methoxyacetophenone
A low yield of the desired ketone product is one of the most frequent challenges in Friedel-Crafts acylation. The issue can typically be traced back to catalyst deactivation, suboptimal stoichiometry, or inappropriate reaction conditions.
Possible Causes & Solutions
-
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[1][2][3] This reaction not only consumes the catalyst but also introduces protic acid, which can lead to unwanted side reactions.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents and freshly opened, high-purity Lewis acids.
-
-
Insufficient Catalyst Stoichiometry: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2][4] This complexation effectively removes the catalyst from the reaction cycle, halting further conversion.
-
Solution: A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid relative to the acylating agent is typically required.[1][4][5] For substrates that are less reactive or when using less potent acylating agents, a slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) may be beneficial.
-
-
Sub-optimal Reaction Temperature: Temperature significantly impacts the reaction rate and selectivity.[1] Excessively low temperatures may result in a sluggish or incomplete reaction, while high temperatures can promote side reactions, such as polysubstitution or decomposition of reactants and products.[6]
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.[7] After the addition is complete, allow the reaction to slowly warm to room temperature or apply gentle heating as needed, while monitoring progress by TLC or GC.
-
-
Impure Reagents: The purity of anisole and the acylating agent (acetyl chloride or acetic anhydride) is critical.[1] Impurities can compete in side reactions or interfere with the catalyst.
-
Solution: Use freshly distilled anisole and high-purity acylating agents. Ensure the acylating agent has not hydrolyzed from exposure to atmospheric moisture.
-
Problem: Poor Regioselectivity (Low Yield of this compound)
The methoxy group of anisole is a powerful ortho, para-directing group due to its ability to donate electron density into the aromatic ring via resonance.[8][9] In most Friedel-Crafts acylations, the para-isomer (4-methoxyacetophenone) is the major product due to reduced steric hindrance compared to the ortho positions.[10][11] Increasing the yield of the ortho-isomer requires specific strategic adjustments.
Possible Causes & Solutions
-
Steric Hindrance: The acylium ion electrophile is sterically bulky. Its approach to the ortho position is more hindered by the adjacent methoxy group than its approach to the para position.
-
Solution 1: Modify the Lewis Acid: While strong Lewis acids like AlCl₃ are common, altering the catalyst can influence the ortho/para ratio. The coordination of the Lewis acid to the oxygen atom of anisole's methoxy group can create a chelated intermediate that directs the electrophile to the ortho position. Experimenting with different Lewis acids can exploit this effect.
-
Solution 2: Solvent Selection: The choice of solvent can influence the effective size of the electrophile and the transition state energies for ortho versus para attack. Non-coordinating solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard.[11][12] Highly polar or coordinating solvents are generally avoided as they can complex with the Lewis acid and deactivate it. However, exploring a range of non-polar solvents may reveal modest effects on regioselectivity.
-
-
Reaction Kinetics vs. Thermodynamic Control: Product distribution can be influenced by whether the reaction is under kinetic (rate-controlled) or thermodynamic (equilibrium-controlled) conditions.
-
Solution: Employ lower reaction temperatures (e.g., -20 °C to 0 °C). Lower temperatures favor the kinetically controlled product, and in some systems, this can enhance the proportion of the ortho-isomer.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving common issues in this synthesis.
Caption: A workflow for troubleshooting Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Friedel-Crafts acylation of anisole?
A1: The reaction proceeds via a multi-step electrophilic aromatic substitution mechanism:[13]
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from the acylating agent (e.g., acetyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich π-system of the anisole ring attacks the acylium ion. This attack can occur at the ortho or para positions, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[8] This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst (in theory).[8][13]
Caption: Mechanism of Friedel-Crafts acylation on anisole.
Q2: Why must a stoichiometric amount of Lewis acid be used instead of a catalytic amount?
A2: Although the Lewis acid is regenerated in the final deprotonation step of the mechanism, the resulting aryl ketone product contains a carbonyl oxygen that is a Lewis base. This oxygen readily coordinates with the strong Lewis acid catalyst (AlCl₃), forming a stable product-catalyst complex.[1][4][8] This complexation sequesters the catalyst, preventing it from activating more acylating agent molecules. Therefore, at least one equivalent of the Lewis acid per equivalent of ketone produced is consumed, making the reaction effectively stoichiometric with respect to the catalyst.[1][2][5]
Caption: Catalyst sequestration by the ketone product.
Q3: Can carboxylic acids or acid anhydrides be used instead of acyl chlorides?
A3: Yes, both acid anhydrides and, in some cases, carboxylic acids can be used as acylating agents.[5][13]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are excellent alternatives to acyl chlorides and are often used.[10] The reaction mechanism is similar, but it requires more than two equivalents of the Lewis acid because the catalyst will also complex with the carboxylate byproduct.
-
Carboxylic Acids: Direct acylation with carboxylic acids is possible but typically requires stronger catalytic systems, such as polyphosphoric acid (PPA) or a combination of a Lewis acid with a dehydrating agent, often at higher temperatures.[5]
Experimental Protocols & Data
Optimized Protocol for the Acylation of Anisole
This protocol provides a generalized procedure that incorporates best practices for maximizing yield and influencing regioselectivity towards the ortho-isomer.
Reagents & Equipment
-
Anisole (freshly distilled)
-
Acetyl Chloride or Acetic Anhydride
-
Lewis Acid (e.g., AlCl₃, TiCl₄, SnCl₄ - anhydrous)
-
Anhydrous Dichloromethane (DCM)
-
Ice/water bath and Dry ice/acetone bath
-
Standard, flame-dried glassware for inert atmosphere reactions
Procedure
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, suspend the Lewis acid (1.1 eq.) in anhydrous DCM. Cool the suspension to the desired temperature (e.g., 0 °C to -20 °C) using an appropriate cooling bath.
-
Slow Addition: Dissolve anisole (1.0 eq.) and the acylating agent (1.05 eq.) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred Lewis acid suspension over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, let the reaction stir at the low temperature for a set period (e.g., 1-4 hours). Monitor the reaction's progress by periodically quenching an aliquot and analyzing it by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by very slowly pouring the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[15] This will hydrolyze the aluminum complexes.[7]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product mixture by column chromatography on silica gel or by fractional distillation under vacuum to separate the this compound and 4-methoxyacetophenone isomers.
Table 1: Influence of Reaction Parameters on Regioselectivity
The following table summarizes expected trends for the acylation of anisole based on literature principles. Optimal conditions must be determined empirically.
| Parameter | Condition | Expected Effect on this compound Yield | Rationale |
| Lewis Acid | AlCl₃ (Strong) | Baseline (typically favors para) | High reactivity, less selective. |
| TiCl₄, SnCl₄ (Moderate) | Potentially Increased | Can promote chelation with the methoxy group, directing ortho acylation. | |
| ZnCl₂ (Mild) | Decreased overall yield | May be too mild to efficiently promote the reaction, though selectivity could vary.[3] | |
| Temperature | 25 °C to Reflux | Decreased | Higher temperatures favor the thermodynamically more stable para product.[6] |
| 0 °C to -20 °C | Increased | Favors kinetic control, which can increase the proportion of the ortho product. | |
| Solvent | Dichloromethane (DCM) | Baseline | Standard non-coordinating solvent. |
| Carbon Disulfide (CS₂) | Variable | Less polar than DCM; may alter the solvation of the transition state. | |
| Nitrobenzene | Potentially Increased | Can sometimes favor ortho substitution but complicates workup. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 10. condor.depaul.edu [condor.depaul.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. byjus.com [byjus.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Identifying and removing byproducts in 2-Methoxyacetophenone synthesis.
Welcome to the technical support resource for the synthesis of 2-Methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of process-related byproducts. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) about Byproducts
This section addresses the most common initial queries researchers have when undertaking the synthesis of this compound, primarily via the Friedel-Crafts acylation of anisole.
Q1: What are the most common byproducts I should expect when synthesizing this compound via Friedel-Crafts acylation?
A: The most prevalent byproduct is the constitutional isomer, 4-Methoxyacetophenone .[1] You may also encounter unreacted starting materials, such as anisole, and potentially minor byproducts from side reactions, like phenylacetate, if reaction conditions are not carefully controlled.[2]
Q2: Why is 4-Methoxyacetophenone the primary byproduct?
A: This is a direct consequence of the reaction mechanism. The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing group in electrophilic aromatic substitution.[3] It donates electron density into the benzene ring, activating the positions ortho (carbon 2 and 6) and para (carbon 4) to the methoxy group.[4] Consequently, the incoming acylium ion (CH₃CO⁺) will attack both the ortho and para positions, leading to a mixture of this compound and 4-methoxyacetophenone. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.[1]
Q3: Can polysubstitution (di-acylation) occur?
A: It is highly unlikely. The acetyl group (CH₃CO-) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring, making it significantly less reactive towards further electrophilic substitution than the starting material, anisole.[5] This inherent self-limiting nature is a key advantage of Friedel-Crafts acylation over alkylation.[6]
Q4: How can I monitor the reaction to track the formation of my product and byproducts?
A: Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring.[7] It allows for a rapid, qualitative assessment of the consumption of starting material (anisole) and the formation of the product and the main byproduct (4-methoxyacetophenone).[8] A co-spot of the starting material alongside the reaction mixture is recommended for accurate comparison.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to resolving common experimental challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis Acid Catalyst: The most common catalyst, aluminum chloride (AlCl₃), is highly hygroscopic. Contamination with moisture will deactivate it.[9] 2. Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, as it complexes with the ketone product.[5] | 1. Use fresh, anhydrous AlCl₃ from a newly opened container or a properly stored sealed container. Handle it quickly in a dry environment (e.g., glove box or under a nitrogen atmosphere). 2. Ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the limiting reagent (acetyl chloride or anisole). |
| High Ratio of para to ortho Isomer | 1. Thermodynamic Control: Higher reaction temperatures can favor the formation of the more sterically stable para isomer. 2. Solvent Choice: The polarity and coordinating ability of the solvent can influence isomer ratios. | 1. Maintain a low temperature (0-5 °C) during the addition of reagents to favor kinetic control, which can sometimes improve the ortho to para ratio.[10] 2. While extensive solvent screening is often impractical, be aware that solvents like nitromethane or carbon disulfide are standard choices. The primary method for obtaining pure this compound is through effective purification. |
| Presence of Phenolic Byproducts (e.g., Phenylacetate) | Cleavage of Anisole: Harsh acidic conditions or elevated temperatures can cause the Lewis acid to catalyze the cleavage of the methyl ether in anisole, forming phenol.[2] The resulting phenol can then be acylated. | 1. Strictly control the reaction temperature, avoiding excessive heat. 2. Ensure a clean and prompt work-up procedure to quench the catalyst and prevent prolonged exposure of the product mixture to acidic conditions.[9] |
| Difficult Work-up (Emulsions or Gels) | Hydrolysis of AlCl₃: Quenching the reaction mixture with water is a highly exothermic process that forms aluminum hydroxides. Rapid, uncontrolled addition can lead to the formation of persistent emulsions or gelatinous precipitates. | 1. Pour the reaction mixture slowly, with vigorous stirring, into a beaker of crushed ice and water. This controls the exotherm.[9] 2. The addition of concentrated HCl to the ice-water quench can help keep aluminum salts dissolved as soluble chloro-complexes. |
Section 3: Protocols for Identification and Purification
Accurate identification and efficient purification are critical to obtaining high-purity this compound.
Protocol 3.1: Analytical Identification of Byproducts
This protocol outlines standard analytical techniques for characterizing the crude product mixture.
A. Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.
-
Spotting: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot onto the TLC plate baseline. It is highly recommended to also spot the anisole starting material for reference.
-
Development: Develop the plate in a chamber with an appropriate mobile phase, such as 20% Ethyl Acetate in Hexane .
-
Visualization: Visualize the spots under UV light (254 nm). The product and byproduct will be UV active, while anisole may be fainter. The less polar compound (anisole) will have the highest Rƒ value, followed by 4-methoxyacetophenone and then the more polar this compound.
B. Gas Chromatography-Mass Spectrometry (GC-MS) [7]
-
Sample Preparation: Dilute a sample of the crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a standard non-polar capillary column (e.g., DB-5 or HP-5ms) coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Analysis:
-
Identify components based on their retention times. Typically, this compound will elute slightly before 4-Methoxyacetophenone.
-
Confirm identity by comparing the mass spectrum of each peak to a library database. The molecular ion peak (M⁺) for both isomers will be at m/z 150.[11] Key fragment ions to look for include m/z 135 ([M-CH₃]⁺) and m/z 107 ([M-CH₃CO]⁺).
-
C. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the crude product in CDCl₃.
-
Analysis: The aromatic region of the spectrum is diagnostic for distinguishing the isomers.
-
This compound: Will show four distinct aromatic protons, often as complex multiplets.
-
4-Methoxyacetophenone: Due to symmetry, will show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[12]
-
Protocol 3.2: Purification by Fractional Vacuum Distillation[8]
This method is effective for separating the ortho and para isomers on a larger scale, leveraging their different boiling points.
| Compound | Boiling Point (atm) | Boiling Point (reduced pressure) |
| This compound | 245-248 °C[11] | ~131 °C @ 18 mmHg[11][13] |
| 4-Methoxyacetophenone | ~258 °C | ~139 °C @ 15 mmHg |
Procedure:
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or other fractionating column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, using a manometer to monitor the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling unreacted starting materials first.
-
Slowly increase the temperature. The desired This compound will distill over. Collect the fraction that distills at a stable temperature corresponding to its boiling point at the measured pressure.
-
Change receiving flasks and collect the higher-boiling 4-Methoxyacetophenone fraction.
-
-
Analysis: Analyze each fraction by GC-MS or TLC to confirm purity.
Protocol 3.3: Purification by Column Chromatography[12]
This is the most effective method for achieving high purity, especially on a smaller, laboratory scale.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry to create a uniform stationary phase.
-
Sample Loading: Concentrate the crude product onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% Hexane).
-
Gradually increase the polarity of the mobile phase. A gradient of 5% to 30% ethyl acetate in hexane is a good starting point.
-
The less polar 4-Methoxyacetophenone will elute from the column first, followed by the more polar this compound.
-
-
Fraction Collection: Collect small fractions and analyze each by TLC to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Section 4: Visual Workflows
To aid in decision-making, the following diagrams illustrate key troubleshooting and processing workflows.
Caption: Troubleshooting Decision Tree for Synthesis.
Caption: Purification Strategy Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 3. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. youtube.com [youtube.com]
- 10. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103772177A - Preparation method of p-methoxyacetophenone - Google Patents [patents.google.com]
- 13. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
Technical Support Center: Grignard Reaction with 2-Methoxyacetophenone
Welcome to the technical support center for the Grignard reaction involving 2-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during this synthetic transformation. As Senior Application Scientists, we provide not only protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses common issues observed during the Grignard reaction with this compound, offering explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted this compound after the reaction is complete.
Possible Causes and Solutions:
-
Cause A: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][2][3][4] Contamination can quench the reagent before it has a chance to react with the ketone.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).[3][5] Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether).[1][2]
-
-
Cause B: Steric Hindrance. The ortho-methoxy group on the acetophenone sterically hinders the carbonyl carbon, making it difficult for the nucleophilic Grignard reagent to attack.[6] This effect is even more pronounced with bulky Grignard reagents.
-
Solution 1: Use of a More Reactive Grignard Reagent. Consider using an organolithium reagent, which is generally more nucleophilic than its Grignard counterpart.
-
Solution 2: Addition of a Lewis Acid. The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and may improve yields in reactions with sterically hindered ketones.[6] This is known as the Luche reduction when using NaBH4, but the principle of activating the carbonyl group is similar for Grignard reagents.
-
-
Experimental Protocol: Grignard Reaction with CeCl₃ Activation
-
In a flame-dried, three-necked flask under argon, add anhydrous CeCl₃ (1.2 equivalents) and freshly distilled anhydrous THF.
-
Stir the suspension vigorously for 2 hours at room temperature to ensure it is finely dispersed.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Issue 2: Formation of a Significant Amount of Byproducts
Symptoms: Your crude product mixture contains multiple spots on TLC or peaks in GC-MS in addition to the desired tertiary alcohol.
Possible Byproducts and Their Mitigation:
-
Byproduct A: Enolization Product (Recovered Starting Material). The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to the formation of a magnesium enolate.[7] Upon aqueous workup, this enolate is protonated back to the starting ketone, resulting in low conversion. This is particularly favored with sterically hindered ketones and bulky Grignard reagents.[7]
-
Mitigation Strategy:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to 0 °C or room temperature) to favor the nucleophilic addition over enolization.
-
Choice of Grignard Reagent: Use a less sterically hindered Grignard reagent if the experimental design allows.
-
Use of Additives: As mentioned, CeCl₃ can promote the desired nucleophilic addition.
-
-
-
Byproduct B: Reduction Product (Secondary Alcohol). If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).[7]
-
Mitigation Strategy:
-
Grignard Reagent Selection: If possible, use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Temperature Control: Lower reaction temperatures can sometimes disfavor the reduction pathway.
-
-
-
Byproduct C: Wurtz Coupling Product. This byproduct arises from the reaction of the Grignard reagent with any unreacted alkyl halide from its preparation.
-
Mitigation Strategy: Ensure the formation of the Grignard reagent is complete before adding the this compound. This can be facilitated by using a slight excess of magnesium and allowing for an adequate reaction time for its formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ortho-methoxy group in the Grignard reaction with this compound?
The ortho-methoxy group has two primary competing effects:
-
Steric Hindrance: As discussed, it physically blocks the carbonyl carbon, making nucleophilic attack more difficult.[6]
-
Chelation Control: The oxygen atom of the methoxy group can coordinate with the magnesium atom of the Grignard reagent. This forms a five-membered chelate ring, which can lock the conformation of the ketone and direct the nucleophilic attack from the less hindered face.[8] This chelation can sometimes enhance reactivity and stereoselectivity.[8][9]
Q2: Can I use a protecting group strategy for this reaction?
Yes, if direct Grignard addition proves to be low-yielding due to the aforementioned challenges, a protecting group strategy is an excellent alternative.[10][11][12] The carbonyl group of this compound can be protected as an acetal (or ketal), which is stable to the basic and nucleophilic conditions of the Grignard reaction.[10][11][13] After the desired reaction with another functional group on the molecule is performed, the acetal can be easily removed by acidic hydrolysis to regenerate the ketone.[12]
Q3: Which solvent is best for this reaction?
The most common solvents for Grignard reactions are anhydrous diethyl ether and tetrahydrofuran (THF).[1][2]
-
Diethyl Ether: Has a lower boiling point and is less polar. It is often a good choice for the formation of the Grignard reagent.
-
Tetrahydrofuran (THF): Is more polar and has a higher boiling point, which can be beneficial for solvating the Grignard reagent and for reactions that require heating.[1] For this compound, THF is generally a suitable choice. Some studies have also explored 2-Methyltetrahydrofuran (2-MeTHF) as a greener and sometimes higher-performing alternative to THF, offering better stability and allowing for higher reaction temperatures.[14]
Q4: How can I be certain my Grignard reagent has formed and is active?
While quantitative titration methods exist (e.g., with a known amount of a proton source like menthol and a colorimetric indicator), a simple qualitative check is to observe the initial reaction with magnesium. The reaction should initiate with bubbling and possibly a gentle reflux.[15] A small crystal of iodine can be added to activate the magnesium surface if the reaction is sluggish to start.[5]
Q5: What is the expected product of the Grignard reaction between this compound and methylmagnesium bromide?
The expected product, after acidic workup, is 1-(2-methoxyphenyl)-1-methylethanol, a tertiary alcohol.
Visual and Data Summaries
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive Grignard Reagent | Use anhydrous conditions and an inert atmosphere. |
| Steric Hindrance | Use a more reactive nucleophile or add CeCl₃. | |
| Formation of Byproducts | Enolization | Lower reaction temperature; use a less bulky Grignard. |
| Reduction | Use a Grignard reagent without β-hydrogens. | |
| Wurtz Coupling | Ensure complete formation of the Grignard reagent. |
Diagram 1: Grignard Reaction and Side Reactions with this compound
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cerritos.edu [cerritos.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of 2-Methoxyacetophenone Reaction Mixtures
Navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical research. For scientists engaged in the synthesis and development of novel compounds derived from 2-methoxyacetophenone, interpreting the resulting NMR spectra can be a formidable challenge. Reaction mixtures are rarely pristine, often containing a mixture of starting material, desired product, unexpected byproducts, and residual solvents. This guide is designed to serve as a technical support hub, offering practical, in-depth solutions to common issues encountered during the NMR analysis of this compound reaction mixtures. Here, we move beyond simple peak assignments to explore the causality behind spectral features and provide robust troubleshooting strategies.
Section 1: Foundational Spectra - Know Your Starting Point
A thorough understanding of the NMR spectrum of your starting material is the critical first step in any analysis. Minor impurities in the initial reagent can lead to significant misinterpretation of the final reaction mixture.
Question: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?
Answer: The ¹H and ¹³C NMR spectra of this compound are distinct and serve as a crucial reference. Below is a summary of the expected chemical shifts.
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.71 (dd) | Doublet of doublets | 1H | H6 |
| 7.42 (ddd) | Triplet of doublets | 1H | H4 | |
| 6.94 (m) | Multiplet | 2H | H3, H5 | |
| Methoxy Protons | 3.85 | Singlet | 3H | -OCH₃ |
| Acetyl Protons | 2.58 | Singlet | 3H | -C(O)CH₃ |
Table 1: ¹H NMR Chemical Shifts for this compound.[1]
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | 199.8 | C=O |
| Aromatic Carbons | 158.9 | C2 |
| 133.6 | C4 | |
| 130.3 | C6 | |
| 128.3 | C1 | |
| 120.5 | C5 | |
| 111.6 | C3 | |
| Methoxy Carbon | 55.4 | -OCH₃ |
| Acetyl Carbon | 31.8 | -C(O)CH₃ |
Table 2: ¹³C NMR Chemical Shifts for this compound.
Section 2: Troubleshooting Common Spectral Complexities
The true challenge arises when the clean spectrum of the starting material is replaced by a complex mixture. This section addresses the most frequently encountered problems in a question-and-answer format.
Unreacted Starting Material and Product Overlap
Question: My ¹H NMR spectrum shows a complex aromatic region with more than four signals. How can I determine if I have a mixture of starting material and product?
Answer: This is a very common scenario. The aromatic region of this compound (roughly 6.8-7.8 ppm) is often where signals from structurally similar products will also appear, leading to a confusing overlap of multiplets.[2]
Troubleshooting Workflow:
-
Reference Your Starting Material: Carefully compare the complex aromatic region of your reaction mixture with the spectrum of pure this compound. Look for the characteristic doublet of doublets around 7.71 ppm and the multiplet around 6.94 ppm.
-
Identify New Signals: Any signals that do not correspond to the starting material are indicative of product formation or byproducts.
-
Consider the Reaction Type: The expected chemical shift changes will depend on the reaction performed.
-
Reduction of the Ketone: If you have reduced the ketone to an alcohol (forming 1-(2-methoxyphenyl)ethanol), the aromatic signals will shift slightly upfield. The benzylic proton (CH-OH) will appear as a quartet around 5.1 ppm, coupled to the methyl group, which will now be a doublet around 1.5 ppm.
-
Electrophilic Aromatic Substitution: The introduction of a substituent on the aromatic ring will significantly alter the splitting patterns and chemical shifts. The position of the new substituent will dictate the new pattern. For instance, nitration is likely to occur at the 5-position due to the directing effects of the methoxy and acetyl groups. This would result in three aromatic signals with different coupling patterns.
-
-
Integration is Key: If you can identify a well-resolved signal for both the starting material and a product (e.g., the acetyl singlet of the starting material vs. a new signal from the product), you can use the integration values to determine the approximate ratio of the two species and thus the reaction conversion.
The Ubiquitous Presence of Solvent and Other Impurities
Question: I see several sharp singlets in my spectrum that I can't account for, especially in the aliphatic region. What are they?
Answer: These are very likely residual solvents from your reaction or workup, or common laboratory contaminants. It is crucial to identify these to avoid misinterpreting them as part of your product's structure.
Common Impurities and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃):
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water | ~1.56 | Singlet (broad) |
| Acetone | ~2.17 | Singlet |
| Ethyl Acetate | ~2.05 (s), ~4.12 (q), ~1.26 (t) | Singlet, Quartet, Triplet |
| Dichloromethane | ~5.30 | Singlet |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
| Toluene | ~2.36 (s), ~7.17-7.29 (m) | Singlet, Multiplet |
| Hexane | ~0.88 (t), ~1.26 (m) | Triplet, Multiplet |
Table 3: Chemical shifts of common laboratory impurities.[3][4][5][6]
Expert Tip: The chemical shift of water is highly dependent on the solvent, concentration, and temperature.[3] To confirm a peak as water, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly diminish due to proton exchange.
Deciphering Complex Aromatic Splitting Patterns
Question: The aromatic region of my product's spectrum is a mess of overlapping multiplets. How can I begin to interpret this?
Answer: Overlapping aromatic signals are a frequent challenge, especially with di- and tri-substituted benzene rings.[2] A systematic approach, often supplemented with 2D NMR techniques, is necessary.
Systematic Approach to Aromatic Region Interpretation:
-
Determine the Substitution Pattern: The integration of the aromatic region will tell you how many protons are on the ring. If it integrates to 4H, you still have a monosubstituted benzene derivative. If it's 3H, you have a disubstituted product.
-
Analyze Coupling Constants (J-values): The magnitude of the coupling constant provides information about the relative positions of the coupled protons.
-
ortho-coupling (³JHH): 7-10 Hz
-
meta-coupling (⁴JHH): 2-3 Hz
-
para-coupling (⁵JHH): 0-1 Hz
-
-
Look for Characteristic Patterns: Certain substitution patterns give rise to recognizable splitting patterns. For example, a para-substituted ring often shows two distinct doublets (an AA'BB' system).[7]
-
Leverage 2D NMR: When 1D NMR is insufficient, 2D techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from adjacent protons. This is extremely useful for tracing out the connectivity within an aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in assigning the protonated aromatic carbons.[6][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is powerful for identifying quaternary carbons and for piecing together fragments of the molecule.[6][8][9]
-
Workflow for Resolving Overlapping Aromatic Signals:
Caption: 2D NMR workflow for structural elucidation.
Section 3: Case Studies - From Reaction to Spectrum
Let's apply these principles to a few hypothetical reactions of this compound.
Case Study 1: Grignard Reaction with Ethylmagnesium Bromide
Reaction: this compound reacts with ethylmagnesium bromide followed by an aqueous workup to yield 1-(2-methoxyphenyl)-1-propanol.
Expected Spectral Changes:
-
Disappearance of the Acetyl Singlet: The sharp singlet at ~2.58 ppm will be absent.
-
Appearance of a Hydroxyl Proton: A broad singlet for the -OH proton will appear. Its chemical shift is variable, but it can be confirmed by a D₂O exchange experiment.
-
New Aliphatic Signals:
-
A quartet for the methylene protons (-CH₂) of the ethyl group.
-
A triplet for the methyl protons (-CH₃) of the ethyl group.
-
A singlet for the methyl group attached to the carbinol carbon.
-
-
Upfield Shift of Aromatic Protons: The aromatic protons will experience a slight upfield shift due to the conversion of the electron-withdrawing ketone to a less withdrawing alcohol group.
Case Study 2: Electrophilic Nitration
Reaction: Nitration of this compound with a mixture of nitric and sulfuric acid. The major product is expected to be 2-methoxy-5-nitroacetophenone.
Expected Spectral Changes:
-
Change in Aromatic Region Integration: The aromatic region will now integrate to 3H instead of 4H.
-
New Splitting Pattern: The aromatic region will show three distinct signals.
-
One proton will be ortho to the nitro group and will be significantly downfield.
-
The other two protons will also be shifted downfield due to the electron-withdrawing nature of the nitro group. The coupling constants will be key to assigning their relative positions.
-
-
Shifts in Acetyl and Methoxy Signals: These signals may experience a slight downfield shift due to the presence of the strongly electron-withdrawing nitro group on the ring.
Section 4: FAQs
Q1: My baseline is very distorted. What could be the cause? A1: A distorted baseline can result from several factors, including poor shimming of the magnet, a high concentration of dissolved paramagnetic species (like metal catalysts), or receiver offset issues. Re-shimming the instrument is the first step. If the problem persists, consider filtering your sample through a small plug of silica or celite to remove paramagnetic impurities.
Q2: The integration values for my aromatic region don't add up to a whole number. Why? A2: This is common in reaction mixtures. It likely indicates the presence of multiple aromatic species (e.g., starting material and product). Try to find a well-resolved signal for each species and set its integration to the known number of protons (e.g., the acetyl singlet of the starting material to 3H). The relative integrations of the other signals should then provide the ratio of the components.
Q3: I think I may have formed regioisomers. How can NMR help me distinguish them? A3: NMR is an excellent tool for distinguishing regioisomers.[10][11] The key is the difference in the aromatic region's splitting patterns and chemical shifts. For example, if bromination of this compound occurred at the 4-position versus the 5-position, the resulting ¹H NMR spectra would have distinctly different coupling patterns for the remaining three aromatic protons. In challenging cases, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations between protons, can be definitive in establishing the regiochemistry.
References
- 1. 2'-Methoxyacetophenone(579-74-8) 1H NMR [m.chemicalbook.com]
- 2. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915) [hmdb.ca]
- 4. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-Methoxyacetophenone Derivatives
Welcome to the technical support center for the synthesis and purification of 2-methoxyacetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of chemical intermediates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives, and what are their primary impurity profiles?
A1: The two most prevalent synthetic routes are the Friedel-Crafts acylation of a corresponding methoxybenzene (anisole) derivative and the Williamson ether synthesis from a hydroxyacetophenone derivative.
-
Friedel-Crafts Acylation: This involves reacting a methoxy-substituted benzene ring with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] The primary impurities often include:
-
Regioisomers: Acylation of methoxybenzene typically yields a mixture of the ortho- and para-isomers (2-methoxy- and 4-methoxyacetophenone).[3] The methoxy group is an ortho-, para-director, making the separation of these isomers a key challenge.[4]
-
Unreacted Starting Material: Incomplete reaction can leave behind the starting anisole derivative.
-
Polyacylated Products: While less common than in Friedel-Crafts alkylation because the acyl group is deactivating, it can still occur with highly activated rings.[1][5]
-
Byproducts from Catalyst Interaction: The Lewis acid can sometimes catalyze side reactions or be difficult to remove completely during work-up.
-
-
Williamson Ether Synthesis: This route involves the methylation of a corresponding hydroxyacetophenone (e.g., 2-hydroxyacetophenone) using a methylating agent (like dimethyl sulfate or methyl iodide) in the presence of a base.[6][7] Common impurities include:
-
Unreacted Starting Material: Incomplete methylation will leave the starting hydroxyacetophenone.
-
Over-methylated Byproducts: In substrates with multiple hydroxyl groups, undesired methylation at other positions can occur.
-
Byproducts from the Methylating Agent: Residual methylating agent and its hydrolysis products can contaminate the final product.
-
Troubleshooting Reaction Issues
This section addresses specific problems you might encounter during the synthesis of this compound derivatives, with a focus on the widely used Friedel-Crafts acylation.
Q2: My Friedel-Crafts acylation reaction has a very low yield. What are the likely causes and how can I fix it?
A2: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to a few key factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. It's crucial to work under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1] This means that a stoichiometric amount of the catalyst, rather than a catalytic amount, is often required.
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial.
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your methoxybenzene derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), the ring will be deactivated and less susceptible to acylation.[1][8]
-
Solution: If your substrate is highly deactivated, you may need to consider harsher reaction conditions (higher temperature, stronger Lewis acid) or an alternative synthetic route.
-
-
Poor Reagent Quality: The purity of your starting methoxybenzene derivative and the acylating agent is critical. Impurities can interfere with the catalyst and lead to side reactions.[1]
-
Solution: Purify your starting materials before the reaction. For example, distill liquid starting materials to remove non-volatile impurities.
-
Q3: I'm observing the formation of multiple products, including an unexpected isomer. What's happening and how can I improve regioselectivity?
A3: The formation of multiple products is typically due to a lack of regioselectivity. The methoxy group directs acylation to the ortho and para positions.[4] The ratio of these isomers can be influenced by several factors:
-
Steric Hindrance: The bulkiness of the acylating agent and any substituents on the aromatic ring can influence the ortho/para ratio. Larger groups tend to favor the less sterically hindered para position.
-
Reaction Temperature: Temperature can affect the selectivity. While some reactions are more selective at lower temperatures, others may require heating to proceed at a reasonable rate.[1]
-
Choice of Lewis Acid and Solvent: The nature of the catalyst and solvent can also have a modest effect on the isomer ratio.
Suggested Solutions to Improve Regioselectivity:
-
Optimize Reaction Temperature: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, and 50 °C) to determine the optimal conditions for forming the desired isomer.
-
Vary the Lewis Acid: Experiment with different Lewis acids. Milder catalysts may offer better selectivity in some cases.
-
Solvent Effects: The choice of solvent can influence the reaction. Dichloromethane, dichloroethane, or carbon disulfide are commonly used.[9]
The following diagram illustrates a general troubleshooting workflow for a Friedel-Crafts acylation reaction.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Advanced Purification Strategies
Q4: My crude product is an oil/solid containing both the desired this compound derivative and unreacted starting material/isomers. What is the best purification strategy?
A4: The optimal purification strategy depends on the physical properties of your product and the nature of the impurities. A multi-step approach is often necessary.
Step 1: Initial Work-up and Extraction
After quenching the reaction (typically with dilute acid), the product needs to be extracted into an organic solvent.[10]
-
For removing unreacted hydroxyacetophenone (from Williamson ether synthesis): A basic wash (e.g., with 10% NaOH solution) can be very effective. The phenolic starting material will be deprotonated and dissolve in the aqueous layer, while the desired ether product remains in the organic layer.[11]
Step 2: Recrystallization
If your product is a solid, recrystallization is a powerful technique for achieving high purity.[12] The key is to find a suitable solvent or solvent system.
Protocol for Selecting a Recrystallization Solvent:
-
Solubility Testing: Test the solubility of your crude product in small amounts of various solvents at room temperature and at their boiling point.[13]
-
Ideal Solvent Properties: An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[12][14]
-
Solvent Systems: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.[13]
The table below provides a starting point for selecting a recrystallization solvent for this compound derivatives.
| Solvent/System | Polarity | Boiling Point (°C) | Notes |
| Methanol/Ethanol | Polar | 65 / 78 | Often a good choice for moderately polar compounds. A patent for 2-fluoro-4-methoxyacetophenone specifies recrystallization from methanol.[9] |
| Isopropanol | Polar | 82 | Similar to ethanol but less volatile. |
| Ethyl Acetate/Hexanes | Mid-Polar | 77 / 69 | A common mixed-solvent system. The product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity appears.[13] |
| Dichloromethane/Hexanes | Non-Polar | 40 / 69 | Effective for less polar compounds.[13] |
| Toluene | Non-Polar | 111 | Can be useful for compounds that are highly soluble in other organic solvents. |
Step 3: Column Chromatography
For oily products or when recrystallization is ineffective at separating isomers, column chromatography is the method of choice.[10][15]
General Protocol for Column Chromatography:
-
Adsorbent: Silica gel is the most common stationary phase for compounds of this polarity.
-
Eluent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives good separation between your product and impurities.[11]
-
Loading and Elution: The crude product is loaded onto the column and the eluent is passed through. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Step 4: Distillation
If your product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method, especially for larger scales.[16][17] This is particularly useful for removing non-volatile impurities.
The following diagram outlines the decision-making process for purification.
Caption: Decision tree for purification strategy.
Final Purity Assessment
Q5: How can I definitively confirm the purity of my final this compound derivative?
A5: Relying on a single analytical method can be misleading. An orthogonal approach, using techniques based on different principles, provides a more robust assessment of purity.[18]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative purity analysis due to its high resolution and sensitivity.[18] A reversed-phase HPLC method can effectively separate the target compound from structurally similar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product. The presence of unexpected signals can indicate impurities, and their relative integration can provide a semi-quantitative estimate of purity.[6][18]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your product and helps identify impurities.[18]
-
Melting Point Analysis: A pure crystalline solid should have a sharp, defined melting point. A broad melting point range often indicates the presence of impurities.[18]
By combining these techniques, you can confidently validate the purity of your synthesized this compound derivatives, ensuring the reliability and reproducibility of your subsequent experiments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. sciforum.net [sciforum.net]
- 16. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Methoxyacetophenone
<
Welcome to the technical support center for navigating the synthetic challenges of 2-Methoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in their reactions due to the inherent steric hindrance of this valuable building block. Here, we will dissect the root causes of common issues and provide actionable, field-proven troubleshooting strategies and frequently asked questions to ensure your success.
Understanding the Challenge: The "Ortho" Effect
This compound presents a unique set of challenges primarily due to the "ortho effect." The methoxy group (-OCH₃) at the ortho position to the acetyl group creates significant steric bulk around the carbonyl carbon. This spatial crowding, a phenomenon known as steric hindrance, impedes the approach of nucleophiles, often leading to sluggish or failed reactions.[1][2][3][4][5][6] Furthermore, the methoxy group can influence the electronic properties of the aromatic ring, adding another layer of complexity.[7]
This guide provides a structured approach to overcoming these hurdles, focusing on practical solutions and the chemical principles that underpin them.
Troubleshooting Guide: Common Problems and Solutions
Here we address specific issues you might be facing in a question-and-answer format, providing detailed explanations and step-by-step protocols.
Question 1: My Grignard reaction with this compound is giving low to no yield of the desired tertiary alcohol. What's going wrong?
This is a classic problem. The bulky ortho-methoxy group physically blocks the approach of the Grignard reagent to the carbonyl carbon.[4] Additionally, Grignard reagents are strong bases and can deprotonate any acidic protons present, which can quench the reagent.[8][9]
Immediate Troubleshooting Steps:
-
Reagent Check: Ensure your Grignard reagent is freshly prepared or titrated. Grignard reagents are highly sensitive to moisture and air.
-
Anhydrous Conditions: Confirm that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents must be rigorously dried.[9]
-
Temperature Control: Perform the addition of this compound to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[10]
Advanced Strategies to Overcome Steric Hindrance:
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can significantly improve the yield. Cerium ions coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the Grignard reagent. This is a well-established method for additions to sterically hindered or enolizable ketones.
Experimental Protocol: CeCl₃-Mediated Grignard Addition
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Add dry THF and stir the suspension vigorously for 2 hours at room temperature to activate the CeCl₃.
-
Cool the suspension to -78 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) and stir for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in dry THF dropwise.
-
Allow the reaction to stir at -78 °C for 3-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
-
-
Switching to Organolithium Reagents: In some cases, organolithium reagents may be more reactive than their Grignard counterparts and can provide better yields despite the steric hindrance.[8][10][11][12]
Data Summary: Comparison of Nucleophilic Addition Methods
| Reagent/Method | Typical Yield Range | Key Advantages |
| Standard Grignard | 0-30% | Readily available reagents. |
| Grignard with CeCl₃ | 60-85% | Suppresses enolization and enhances reactivity. |
| Organolithium | 40-75% | Generally more reactive than Grignard reagents. |
Question 2: I'm struggling with a Wittig reaction to form an alkene from this compound. The reaction is slow and the yield is poor.
The Wittig reaction is notoriously sensitive to steric hindrance around the carbonyl group.[13][14] The formation of the initial betaine or oxaphosphetane intermediate is sterically hindered by the ortho-methoxy group.[14][15][16]
Troubleshooting and Optimization:
-
Ylide Choice: For sterically hindered ketones, non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are generally more reactive than stabilized ylides (e.g., those with an adjacent ester or ketone).[15][17]
-
Base and Solvent: The choice of base and solvent is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride in an aprotic solvent like THF or DMSO are necessary to generate the ylide.[16][17]
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier. Refluxing in THF or toluene can sometimes be effective.
Alternative Olefination Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, which uses a phosphonate ester, is often a superior alternative for hindered ketones. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, and the reaction often proceeds under milder conditions.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) in dry THF.
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 equivalent) in dry THF dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench with water and proceed with a standard aqueous workup and purification.
Question 3: My Aldol condensation with this compound is not proceeding as expected. How can I improve this reaction?
The initial deprotonation at the α-carbon to form the enolate can be sterically hindered, and the subsequent nucleophilic attack of the enolate on another carbonyl compound is also impeded.[18][19]
Strategies for a Successful Aldol Condensation:
-
Strong, Non-Nucleophilic Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete and irreversible formation of the enolate. This prevents self-condensation of the ketone if it were to act as both the nucleophile and electrophile.
-
Directed Aldol Reaction: A more controlled approach is a directed aldol reaction. First, generate the enolate of this compound with LDA at low temperature (-78 °C). Then, add the aldehyde or ketone partner to the pre-formed enolate.
Workflow for a Directed Aldol Reaction:
Caption: Directed Aldol Reaction Workflow.
Frequently Asked Questions (FAQs)
Q1: Can I use a protecting group strategy to mitigate steric hindrance?
While not a direct solution for overcoming steric hindrance at the reaction center, protecting groups can be invaluable when other functional groups in the molecule might interfere with the desired reaction.[20][21][22][23][24] For instance, if you have another, more reactive carbonyl group elsewhere in the molecule, you could selectively protect it as an acetal or ketal before reacting at the hindered this compound carbonyl.[20][21][22][23][24]
Q2: Are there any catalysts that can specifically help with reactions of sterically hindered ketones?
Yes, Lewis acid catalysts are often employed. As mentioned in the Grignard section, CeCl₃ is effective. Other Lewis acids like TiCl₄, ZnCl₂, and BF₃·OEt₂ can also activate the carbonyl group, making it more susceptible to nucleophilic attack, though their effectiveness will be reaction-dependent.[25] For some cross-coupling reactions to form more complex ketones, specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have shown promise.[26]
Q3: Does the methoxy group ever participate in the reaction?
Yes, the oxygen of the methoxy group can act as a chelating agent. In reactions involving organometallic reagents, the metal can coordinate to both the carbonyl oxygen and the methoxy oxygen, creating a rigid six-membered ring transition state. This chelation can influence the stereochemical outcome of the reaction, a concept known as chelation control.[25][27][28][29]
Visualizing Chelation Control:
Caption: Chelation Control in Nucleophilic Addition.
Q4: Are there any general tips for working with this compound?
-
Purity is Key: Ensure your starting material is pure. Impurities can interfere with sensitive reactions.
-
Monitor Reactions Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. Due to the slow nature of these reactions, it's important to know when the reaction has stalled or completed.
-
Be Patient: Reactions involving sterically hindered substrates often require longer reaction times and more forcing conditions than their unhindered counterparts.
We trust this technical guide will serve as a valuable resource in your experimental endeavors with this compound. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Addition of organometallic reagents to aldehydes and ketones [almerja.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. magritek.com [magritek.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. gold-chemistry.org [gold-chemistry.org]
- 28. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxyacetophenone and 4-Methoxyacetophenone in Condensation Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Claisen-Schmidt condensation is a fundamental tool for carbon-carbon bond formation. This reaction, which builds the core scaffold of chalcones and flavonoids, relies on the careful selection of substituted acetophenones and benzaldehydes.[1][2][3] Among the common starting materials, methoxy-substituted acetophenones are prized for their influence on the biological activity of the final product. However, the seemingly subtle difference in the position of the methoxy group—ortho (2-position) versus para (4-position)—imparts a dramatic divergence in reactivity.
This in-depth technical guide provides a comprehensive comparison of 2-methoxyacetophenone and 4-methoxyacetophenone in base-catalyzed condensation reactions. We will dissect the underlying electronic and steric principles, present comparative experimental data, and offer validated protocols to empower chemists to make informed decisions in their synthetic strategies.
The Decisive Influence of Methoxy Group Positioning
The reactivity of an acetophenone in a base-catalyzed condensation is governed by two primary factors: the acidity of its α-protons, which dictates the ease of enolate formation, and the electrophilicity of its carbonyl carbon, which determines its susceptibility to nucleophilic attack. The methoxy (-OCH₃) group, through a combination of electronic and steric effects, modulates both of these factors differently depending on its location on the aromatic ring.
Electronic Effects: A Tale of Two Influences
The methoxy group exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and weakens with increasing separation from the functional group it influences.[4][5]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring.[4] This is a powerful electron-donating effect that increases electron density within the ring, particularly at the ortho and para positions.[4][6]
Crucially, in alkoxy-substituted benzene rings, the electron-donating resonance effect typically outweighs the electron-withdrawing inductive effect.[6][7]
For 4-Methoxyacetophenone (Para Isomer): The +R effect is maximized. The methoxy group strongly donates electron density into the ring and, by extension, to the acetyl group. This has two consequences:
-
Decreased α-Proton Acidity: The increased electron density on the acetyl group destabilizes the resulting enolate anion, making the α-protons less acidic and enolate formation less favorable.
-
Decreased Carbonyl Electrophilicity: The resonance donation of electrons reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile and less reactive towards nucleophilic attack.[8]
For this compound (Ortho Isomer): The electronic situation is similar to the para isomer, with the +R effect dominating and deactivating the carbonyl group. However, the ortho position introduces a powerful new factor: steric hindrance.
Steric Hindrance: The Ortho Effect
Steric hindrance refers to the congestion around a reactive site caused by the physical presence of bulky groups, which can impede the approach of reactants.[9][10][11] In this compound, the methoxy group is positioned directly adjacent to the acetyl group. This proximity creates significant steric bulk that:
-
Hinders Base Approach: It physically obstructs the approach of a base (e.g., hydroxide ion) to the α-protons, making deprotonation and subsequent enolate formation more difficult.
-
Shields the Carbonyl Carbon: The bulky ortho group shields the electrophilic carbonyl carbon from attack by the incoming nucleophile (the enolate of another molecule or, in a cross-condensation, the enolate derived from the aldehyde partner).[12]
Visualizing Electronic & Steric Effects
The interplay of these effects dictates the overall reactivity. The para isomer's reactivity is primarily dampened by electronic deactivation, while the ortho isomer faces a dual challenge of electronic deactivation and significant steric hindrance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparison of the biological activity of 2- and 4-Methoxyacetophenone derivatives
An In-Depth Comparative Guide to the Biological Activity of 2- and 4-Methoxyacetophenone Derivatives
Introduction
Acetophenones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active compounds.[1] The strategic placement of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on the comparative analysis of derivatives of two key positional isomers: 2-methoxyacetophenone and 4-methoxyacetophenone.
The position of the methoxy group—ortho (2-position) versus para (4-position)—imparts distinct electronic and steric characteristics that influence how these molecules interact with biological targets. Derivatives, particularly chalcones, Schiff bases, and other heterocyclic systems synthesized from these precursors, have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] This document provides a comprehensive, data-driven comparison of these derivatives, delving into their structure-activity relationships, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a critical resource for navigating the therapeutic potential of these versatile chemical entities.
Comparative Analysis of Biological Activities
The therapeutic potential of methoxyacetophenone derivatives is broad, with the isomeric position of the methoxy group playing a pivotal role in modulating specific activities. Below, we compare the efficacy of 2- and 4-methoxyacetophenone derivatives across several key pharmacological domains.
Anticancer and Cytotoxic Activity
Both 2- and 4-methoxyacetophenone serve as crucial starting materials for the synthesis of chalcones (1,3-diphenyl-2-propen-1-one), a class of compounds renowned for their potent antiproliferative properties.[5][6] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues in proteins, such as those in cysteine proteases or transcription factors.[7]
Derivatives of This compound , especially those also containing a hydroxyl group (e.g., 2'-hydroxy-4'-methoxychalcone), have shown significant promise. These compounds exhibit potent inhibitory activity against various human cancer cell lines.[5] For instance, certain 2-hydroxy-4-methoxyacetophenone substituted chalcones demonstrated potent activity against MCF-7 (breast cancer), HT29 (colorectal cancer), and A549 (lung cancer) cell lines, with IC₅₀ values in the low micromolar range.[5] The anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone have been linked to the inhibition of the COX-2 enzyme.[8]
Derivatives of 4-methoxyacetophenone are also widely explored. Chalcones synthesized from 4-methoxyacetophenone have been evaluated for their anticancer activities, showing moderate to good efficacy depending on the substitutions on the second aromatic ring.[6][9]
Table 1: Comparative Anticancer Activity (IC₅₀, µM)
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound Derivative | 2-Hydroxy-4-methoxyacetophenone chalcone (LY-2) | MCF-7 | 4.61 | [5] |
| This compound Derivative | 2-Hydroxy-4-methoxyacetophenone chalcone (LY-8) | HT29 | 8.98 | [5] |
| This compound Derivative | 2-Hydroxy-4-methoxyacetophenone chalcone (LY-10) | A549 | 9.62 | [5] |
| This compound Derivative | 2'-Hydroxy-4',5'-dimethoxyacetophenone | Human HL-60/vcr | Strong Activity |[10] |
Note: Direct comparative studies testing 2- and 4-methoxyacetophenone derivatives under identical conditions are limited. The data presented reflects the reported activities of derivatives from each class.
Anti-inflammatory Activity
Inflammation is a complex biological response involving various signaling pathways, with NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) being a central mediator.[4] Derivatives from both isomeric scaffolds have been shown to modulate these pathways.
A This compound derivative, 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), was found to significantly attenuate the inflammatory response in LPS-stimulated microglial and macrophage cells.[11] It achieved this by inhibiting the production of nitric oxide (NO) and TNF-α. Mechanistic studies revealed that 2H5M suppresses the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory enzymes like iNOS and COX-2.[11]
Similarly, compounds related to 4-methoxyacetophenone have demonstrated potent anti-inflammatory effects. For example, 2,4,6-trihydroxy-α-p-methoxyphenylacetophenone effectively inhibited UVB-induced skin inflammation in mice by reducing the release of the key inflammatory mediator prostaglandin E₂ (PGE₂).[12]
dot
Caption: Simplified NF-κB pathway and proposed inhibition by a this compound derivative.[11]
Antimicrobial Activity
The acetophenone scaffold is a valuable starting point for developing novel antimicrobial agents to combat drug-resistant pathogens.[13] The antimicrobial efficacy is highly dependent on the substitution pattern on the aromatic ring.
Studies on pyrazoline derivatives of 2'-hydroxyacetophenone (structurally related to this compound) found that additional substitutions on a second aromatic ring significantly influenced activity. Interestingly, a para-methoxy substitution on the second ring was found to enhance activity against P. aeruginosa, E. faecalis, and B. subtilis.[14] Hybrid molecules coupling 2'-hydroxyacetophenone with a tetrazole moiety have also shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 to 128 µg/ml.[15]
Derivatives of 4-hydroxyacetophenone (a precursor to 4-methoxyacetophenone) have been condensed to form chalcones with notable antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and Streptococcus pyogenes.[16][17]
Table 2: Comparative Antimicrobial Activity
| Derivative Class | Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| 2-Hydroxyacetophenone Derivative | E. coli | MIC | 8 µg/mL | [15] |
| 2-Hydroxyacetophenone Derivative | S. epidermidis | MIC | 4 µg/mL | [15] |
| 4-Hydroxyacetophenone Derivative | A. baumannii | Zone of Inhibition | 20.45 mm @ 150 mg/mL | [16] |
| 4-Hydroxyacetophenone Derivative | S. pyogenes | Zone of Inhibition | 18.98 mm @ 150 mg/mL |[16] |
Antioxidant Activity
The antioxidant potential of acetophenone derivatives is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl and methoxy groups.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating this activity.
2-hydroxy-4-methoxyacetophenone , a derivative combining features of both isomers, is noted for its excellent antioxidant properties.[14] Another derivative, 2'-Hydroxy-4',5'-dimethoxyacetophenone , demonstrated strong inhibitory activity in a DPPH assay with an IC₅₀ of 157 µg/mL, comparable to the standard antioxidant BHT.[10] While specific data for 4-methoxyacetophenone derivatives is less prominent in the provided results, the presence of the electron-donating methoxy group generally contributes to antioxidant potential.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these derivatives must be robust and well-defined. Below are detailed methodologies for key assays.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This reaction is fundamental for creating the α,β-unsaturated ketone core from both 2- and 4-methoxyacetophenone.[6][7]
Causality: A base (e.g., KOH) deprotonates the α-carbon of the methoxyacetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product is driven by the formation of a stable, conjugated system, yielding the chalcone.
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of the chosen methoxyacetophenone (e.g., 4-methoxyacetophenone) and a substituted aromatic aldehyde in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of NaOH or KOH.
-
Reaction Monitoring: Continue stirring for 2-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Acidification: Neutralize and then acidify the mixture by the slow addition of dilute HCl until the pH is ~2-3. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a solvent like ethanol.
dot
Caption: General experimental workflow from synthesis to biological screening of derivatives.
Protocol 2: MTT Cell Viability Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cytotoxicity.[5]
Causality: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized methoxyacetophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[14]
Causality: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity.
Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds.
-
Reaction: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. Include a control containing only DPPH and methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at its maximum absorbance wavelength (~517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
The isomeric positioning of the methoxy group in 2- and 4-methoxyacetophenone profoundly influences the biological profile of their derivatives. While both scaffolds serve as excellent precursors for pharmacologically active molecules, particularly chalcones, discernible trends emerge. Derivatives originating from the This compound scaffold, especially when a hydroxyl group is also present, often exhibit potent anticancer and anti-inflammatory activities, the latter being mediated through mechanisms like the inhibition of the NF-κB pathway.[5][11] Conversely, derivatives of 4-methoxyacetophenone have demonstrated significant utility in the development of antimicrobial agents, with specific substitution patterns yielding high efficacy against multi-drug resistant bacteria.[6][16]
The structure-activity relationships underscore the importance of subtle molecular modifications. The presence of ortho-hydroxyl groups can facilitate intramolecular hydrogen bonding and chelation, influencing conformation and target interaction, while the para-methoxy group can exert powerful electronic effects. This comparative guide highlights that a rational drug design approach, which considers the specific isomeric backbone, is crucial for optimizing a desired biological activity. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences and to guide the development of next-generation therapeutics based on these versatile acetophenone frameworks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4'-Methoxyacetophenone (100-06-1) at Nordmann - nordmann.global [nordmann.global]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. pharmascholars.com [pharmascholars.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acgpubs.org [acgpubs.org]
- 16. gpub.org [gpub.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Acetophenone Isomers: A Comparative Spectroscopic Analysis
The precise identification of isomers is a cornerstone of chemical research and pharmaceutical development.[1] Minor positional changes of functional groups on a molecule can drastically alter its chemical, physical, and biological properties.[1] This guide offers an objective spectroscopic comparison of 2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone. By synthesizing technical data with field-proven insights, we will explore how Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be leveraged for unambiguous differentiation of these isomers.
The Challenge of Isomerism
Acetophenone, a simple aromatic ketone, serves as a foundational structure in organic chemistry.[2] Its hydroxylated isomers—where a hydroxyl (-OH) group is placed at the ortho (2'-), meta (3'-), or para (4'-) position of the phenyl ring relative to the acetyl group—present a common analytical challenge. While they share the same molecular formula (C₈H₈O₂) and weight (136.15 g/mol ), their spectroscopic behaviors diverge significantly due to the interplay of electronic and steric effects.[3][4][5] Understanding these differences is critical for quality control, reaction monitoring, and drug discovery processes.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of conjugation.[1] The position of the hydroxyl group influences the electronic environment of the chromophore (the carbonyl and phenyl group), leading to distinct absorption maxima (λmax).
The key differentiator is the intramolecular hydrogen bond in 2'-hydroxyacetophenone, which creates a quasi-six-membered ring. This planar structure enhances conjugation, causing a bathochromic (red) shift to a longer wavelength compared to the other isomers. The 4'-hydroxyacetophenone also shows a significant red shift due to the strong resonance effect of the para-hydroxyl group, which extends conjugation. The 3'-hydroxyacetophenone, where the hydroxyl group's resonance effect does not extend to the carbonyl group, exhibits a λmax at a shorter wavelength, more closely resembling acetophenone itself.
Comparative UV-Vis Data
| Isomer | λmax (in Ethanol) | Rationale for λmax |
| 2'-Hydroxyacetophenone | ~325 nm | Intramolecular H-bonding and resonance extend conjugation. |
| 3'-Hydroxyacetophenone | ~254 nm, ~315 nm | -OH group has minimal effect on the primary π→π* transition of the conjugated system. |
| 4'-Hydroxyacetophenone | ~276 nm | Strong +R effect of the para -OH group extends conjugation.[6] |
Infrared (IR) Spectroscopy: A Tale of Two Hydrogen Bonds
IR spectroscopy provides a wealth of structural information by probing the vibrational frequencies of functional groups.[7] For hydroxyacetophenone isomers, the most informative regions are the O-H stretching (~3600-3100 cm⁻¹) and the C=O stretching (~1700-1630 cm⁻¹) regions.
The spectrum of 2'-hydroxyacetophenone is unique due to strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction significantly weakens the C=O bond, lowering its stretching frequency to around 1645 cm⁻¹. It also results in a broad O-H stretch at a much lower wavenumber (~3400-3000 cm⁻¹) that is independent of concentration.[2]
Conversely, 3'- and 4'-hydroxyacetophenone exhibit intermolecular hydrogen bonding in the condensed phase. This leads to a strong, sharp C=O stretch at a higher frequency (~1660-1680 cm⁻¹) and a broad O-H stretch whose position and intensity are concentration-dependent.[8] The carbonyl stretch for the 4'-isomer is typically at a slightly lower wavenumber than the 3'-isomer due to the electron-donating effect of the para-hydroxyl group.[9]
Comparative IR Data (cm⁻¹)
| Isomer | C=O Stretch | O-H Stretch | Key Differentiating Feature |
| 2'-Hydroxyacetophenone | ~1645 (Strong) | ~3400 (Broad) | Significant lowering of C=O frequency due to intramolecular H-bonding.[2] |
| 3'-Hydroxyacetophenone | ~1678 (Strong) | ~3150 (Broad) | "Free" ketone-like C=O stretch; intermolecular H-bonding.[8] |
| 4'-Hydroxyacetophenone | ~1670 (Strong) | ~3350 (Broad) | C=O frequency slightly lowered by para -OH resonance; intermolecular H-bonding. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing a detailed map of the hydrogen and carbon atoms within each molecule.[2]
¹H NMR Spectroscopy
The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the hydroxyl group.
-
2'-Hydroxyacetophenone : The phenolic proton is dramatically shifted downfield (δ > 12 ppm) due to strong intramolecular hydrogen bonding, appearing as a sharp singlet. This is the most definitive signal for identifying the 2'-isomer.[2][4]
-
3'-Hydroxyacetophenone : The aromatic protons show a splitting pattern consistent with a 1,3-disubstituted ring. The phenolic proton appears as a broad singlet around δ 5-7 ppm.[8]
-
4'-Hydroxyacetophenone : This isomer displays a highly symmetrical pattern. The aromatic region shows two distinct doublets, characteristic of a 1,4-disubstituted ring system. The phenolic proton signal is also a broad singlet, often further downfield than in the 3'-isomer due to stronger intermolecular hydrogen bonding possibilities.[10][11]
Comparative ¹H NMR Data (δ ppm in CDCl₃)
| Assignment | 2'-Hydroxyacetophenone[2] | 3'-Hydroxyacetophenone[8] | 4'-Hydroxyacetophenone[10] |
| -COCH₃ | ~2.61 (s, 3H) | ~2.58 (s, 3H) | ~2.60 (s, 3H) |
| Ar-H | ~6.79-7.78 (m, 4H) | ~7.07-7.49 (m, 4H) | ~6.98 (d, 2H), ~7.92 (d, 2H) |
| -OH | ~12.25 (s, 1H) | ~5.5-7.5 (br s, 1H) | ~8.69 (br s, 1H) |
¹³C NMR Spectroscopy
The carbon chemical shifts also reflect the substituent effects. The carbonyl carbon signal is particularly informative. In 2'-hydroxyacetophenone, this signal is shifted significantly downfield (~204.5 ppm) due to the deshielding effect of the intramolecular hydrogen bond.[2][4] The 3'- and 4'-isomers show the carbonyl carbon at a more typical value for acetophenones (~198-199 ppm).[5][8]
Comparative ¹³C NMR Data (δ ppm in CDCl₃)
| Assignment | 2'-Hydroxyacetophenone[2] | 3'-Hydroxyacetophenone[8] | 4'-Hydroxyacetophenone[5] |
| -COCH₃ | ~26.5 | ~26.8 | ~26.4 |
| C=O | ~204.5 | ~199.3 | ~198.5 |
| Ar-C (ipso to COCH₃) | ~119.7 | ~138.4 | ~130.8 |
| Ar-C (ipso to OH) | ~162.4 | ~156.7 | ~162.2 |
| Other Ar-C | ~118.3, 118.9, 130.8, 136.4 | ~114.8, 120.8, 120.9, 129.9 | ~115.6 (2C), 131.2 (2C) |
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry ionizes molecules and sorts them by their mass-to-charge ratio (m/z), providing molecular weight and fragmentation information.[2] All three isomers will show a molecular ion peak [M]⁺ at m/z 136.
The primary fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group, resulting in a strong peak at m/z 121 ([M-15]⁺), which corresponds to the hydroxyphenacylium ion.[12] This peak is typically the base peak for all three isomers. Subsequent loss of carbon monoxide (CO) from the m/z 121 fragment gives a peak at m/z 93 ([M-15-28]⁺). While the major fragments are the same, the relative intensities of these fragments may show subtle, reproducible differences under consistent experimental conditions, which can aid in differentiation.
Comparative Mass Spectrometry Data (EI-MS)
| Isomer | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2'-Hydroxyacetophenone | 136[4] | 121 (Base Peak), 93, 65[4] |
| 3'-Hydroxyacetophenone | 136[3] | 121 (Base Peak), 93, 65[3] |
| 4'-Hydroxyacetophenone | 136[5] | 121 (Base Peak), 93, 65[5] |
Experimental Protocols
General Sample Preparation
Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR, or a UV-grade solvent (e.g., ethanol) for UV-Vis.[1] For IR, the sample can be analyzed neat as a liquid film or as a KBr pellet if solid. For GC-MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
¹H and ¹³C NMR Spectroscopy Protocol
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ with tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]
-
¹H NMR Acquisition : Acquire the spectrum using a standard 90° pulse sequence. Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation :
-
Neat (for liquids) : Place one drop of the liquid between two NaCl or KBr plates.
-
KBr Pellet (for solids) : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the C=O and O-H functional groups.
Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions : Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Conditions : Set the ionization energy to 70 eV. Scan a mass range from m/z 40 to 200.
-
Data Analysis : Analyze the mass spectrum of the main GC peak to identify the molecular ion peak (M⁺) and the major fragment ions.[1]
Integrated Workflow for Isomer Identification
For an unknown hydroxyacetophenone sample, a logical workflow ensures efficient and accurate identification. The initial and most definitive step is ¹H NMR.
Caption: Logical workflow for the spectroscopic differentiation of hydroxyacetophenone isomers.
Conclusion
While mass spectrometry and UV-Vis spectroscopy provide valuable initial data, IR and particularly NMR spectroscopy offer the most definitive means of differentiating 2'-, 3'-, and 4'-hydroxyacetophenone. The unique intramolecular hydrogen bond in the 2'-isomer creates unmistakable signatures in both its IR (low-frequency C=O stretch) and ¹H NMR (phenolic proton > 12 ppm) spectra. Distinguishing between the 3'- and 4'-isomers is most reliably achieved by analyzing the symmetry and splitting patterns of the aromatic protons in the ¹H NMR spectrum. By employing this multi-technique, systematic approach, researchers can confidently and accurately identify these closely related isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. proprep.com [proprep.com]
- 8. benchchem.com [benchchem.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. asdlib.org [asdlib.org]
A Comparative Guide to Chalcone Synthesis: 2-Hydroxyacetophenone vs. 2-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in medicinal chemistry.[1][2] As open-chain precursors to the vast family of flavonoids, they exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The primary and most versatile route for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[3][6]
The choice of the ketone reactant is critical as its substituent pattern profoundly influences reaction kinetics, yield, and the biological profile of the resulting chalcone. This guide provides an in-depth, data-driven comparison of two commonly used ortho-substituted acetophenones: 2-hydroxyacetophenone and 2-methoxyacetophenone. We will dissect the mechanistic nuances, compare experimental performance, and provide validated protocols to empower researchers in making informed decisions for their synthetic strategies.
I. Mechanistic & Reactivity Analysis: The Impact of the Ortho-Substituent
The Claisen-Schmidt condensation proceeds via a well-established three-step mechanism: base-catalyzed formation of a ketone enolate, nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, and subsequent dehydration to yield the stable, conjugated chalcone.[4][7] The electronic nature of the substituent at the ortho-position of the acetophenone ring introduces significant perturbations to this pathway.
The Case of 2-Hydroxyacetophenone: Acidity and Cyclization Concerns
The phenolic hydroxyl group (-OH) of 2-hydroxyacetophenone introduces a critical variable: an acidic proton. In the strongly basic media required for the condensation (e.g., 40-50% KOH or NaOH), this proton is readily abstracted.
-
Enolate Formation: The primary role of the base is to abstract an acidic α-hydrogen from the acetyl group to form the reactive enolate.[4] However, the presence of the more acidic phenolic proton leads to the concomitant formation of a phenoxide. This phenoxide is strongly electron-donating, which can decrease the acidity of the α-hydrogens, potentially slowing the rate of desired enolate formation.
-
Side Reactions: The major challenge in using 2-hydroxyacetophenone is the propensity of the resulting 2'-hydroxychalcone product to undergo intramolecular cyclization to form the corresponding flavanone.[8][9] This subsequent reaction can significantly reduce the yield of the desired chalcone and complicate purification.
-
Reaction Control: To mitigate these issues, reaction conditions must be carefully optimized. Studies have shown that conducting the reaction at lower temperatures (e.g., 0°C) can drastically improve the yield and purity of the 2'-hydroxychalcone by minimizing side reactions.[10]
The Case of this compound: A More Direct Pathway
In contrast, the methoxy group (-OCH₃) in this compound presents a more straightforward electronic and steric profile.
-
No Acidic Proton: Lacking an acidic phenolic proton, this compound does not compete with the α-hydrogen for the base, allowing for more efficient enolate formation.[3]
-
Electronic Effects: The methoxy group is electron-donating via resonance, which slightly deactivates the carbonyl group and may marginally reduce the acidity of the α-hydrogens compared to unsubstituted acetophenone. However, this effect is less pronounced than that of the phenoxide in the deprotonated 2-hydroxyacetophenone.
-
Steric Hindrance: The ortho-methoxy group can introduce some steric hindrance, which may influence the rate of nucleophilic attack, but this is generally not a prohibitive factor. The reaction typically proceeds cleanly, leading to high yields of the target 2'-methoxychalcone.[11]
Mechanistic Summary Diagram
The following diagram illustrates the general base-catalyzed Claisen-Schmidt condensation pathway.
Caption: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.
II. Comparative Experimental Performance
Experimental data confirms the theoretical differences in reactivity. While both ketones are effective precursors, the reaction conditions and resulting yields often differ significantly. Syntheses involving this compound are generally more robust and high-yielding under standard room temperature conditions, whereas reactions with 2-hydroxyacetophenone require more stringent control to achieve optimal results.
Data Summary Table
| Ketone Reactant | Benzaldehyde Reactant | Catalyst (Base) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxyacetophenone | Benzaldehyde | 40% NaOH | Isopropyl Alcohol | 0 | 4 | ~85% | [10] |
| 2-Hydroxyacetophenone | 4-Chlorobenzaldehyde | 40% NaOH | Ethanol | Room Temp | 3-4 | 60.3% | [2] |
| 2-Hydroxyacetophenone | 2-Methoxybenzaldehyde | 40% NaOH | Ethanol | Room Temp | 3-4 | 70.0% | [2] |
| This compound | 3,5-Dimethoxybenzaldehyde | Base (unspecified) | Ethanol | Room Temp | - | ~90% | [11] |
| This compound | Substituted Benzaldehyde | 40-50% NaOH/KOH | Ethanol | Room Temp | 2-24 | High (Typical) | [3] |
III. Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing chalcones from both precursor ketones. These are designed to be self-validating and serve as a robust starting point for further optimization.
Protocol 1: Optimized Synthesis of 2'-Hydroxychalcone
This protocol is optimized to maximize yield and purity by controlling the reaction temperature.[10]
Materials:
-
2-Hydroxyacetophenone
-
Benzaldehyde
-
Isopropyl Alcohol (IPA)
-
40% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
5% Hydrochloric Acid (HCl)
-
Distilled Water
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in isopropyl alcohol.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C with continuous stirring.
-
Base Addition: Slowly add the 40% NaOH solution (approx. 2.5 eq.) dropwise to the cooled reaction mixture. Maintain the temperature below 5°C during the addition. A color change and precipitation are typically observed.
-
Reaction: Continue stirring the reaction mixture in the ice bath for approximately 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Precipitation: Once complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Carefully acidify the mixture by adding 5% HCl dropwise with stirring until the pH is acidic (pH ~2-3), causing the chalcone product to precipitate fully.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold distilled water until the washings are neutral to litmus paper.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
Protocol 2: General Synthesis of 2'-Methoxychalcone
This protocol follows a standard room temperature procedure suitable for methoxy-substituted acetophenones.[3]
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
40-50% (w/v) Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
10% Hydrochloric Acid (HCl)
-
Distilled Water
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: In a flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol at room temperature.
-
Base Addition: While stirring vigorously, slowly add the 40-50% aqueous base solution (approx. 2.5 eq.) to the mixture. The solution will typically turn color and may become thick.
-
Reaction: Continue to stir the reaction mixture at room temperature for 2-24 hours. The exact time depends on the reactivity of the specific aldehyde used.
-
Monitoring: Monitor the reaction's progress via TLC.
-
Work-up & Precipitation: Upon completion, pour the mixture into a beaker of crushed ice.
-
Acidification: Neutralize the excess base and precipitate the product by slowly adding 10% HCl until the solution is acidic (pH ~2-3).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold distilled water until the washings are neutral.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.
General Experimental Workflow Diagram
Caption: Standard experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.
IV. Conclusion and Recommendations
Both 2-hydroxyacetophenone and this compound are valuable precursors in chalcone synthesis, each with distinct advantages and challenges.
-
This compound is recommended for routine synthesis where high, reproducible yields are desired with minimal optimization. Its straightforward reaction profile makes it an ideal starting material for generating diverse chalcone libraries.
-
2-Hydroxyacetophenone is essential for producing 2'-hydroxychalcones, which are immediate precursors to flavanones and possess unique biological activities themselves.[12][13] However, its use demands careful control over reaction parameters, particularly temperature, to prevent side reactions and maximize the yield of the desired open-chain product.
Ultimately, the choice between these two reactants depends on the specific synthetic goal. For projects requiring the 2'-hydroxy scaffold, the additional effort to optimize the reaction conditions is necessary and rewarding. For applications where a 2'-methoxy group is sufficient or desired, this compound offers a more efficient and reliable synthetic route.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciensage.info [sciensage.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-the-Spectroscopic-Validation-of-2-Methoxyacetophenone-Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable research. This guide provides an in-depth, technically-grounded comparison of spectroscopic methods for the validation of 2-Methoxyacetophenone, a key intermediate in numerous synthetic pathways. We will move beyond a simple recitation of data, focusing instead on the causal links between experimental choices and the quality of analytical outcomes.
Introduction: The Importance of Rigorous Validation
This compound (also known as o-acetylanisole) is a valuable building block in organic synthesis, notably in the preparation of chalcones, which are precursors to a wide array of heterocyclic compounds with potential medicinal applications.[1] Given its role as a foundational reagent, ensuring its identity and purity is not merely a procedural step but a critical determinant of downstream success. Spectroscopic validation provides a non-destructive, highly informative means of achieving this. This guide will focus on the validation of this compound synthesized via the Friedel-Crafts acylation of anisole, a common and illustrative synthetic route.
Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2][3] In this procedure, anisole is acylated using an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride). The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of this compound (ortho product) and 4-methoxyacetophenone (para product), with the para isomer typically being the major product.[2][4]
Experimental Protocol: Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve anhydrous aluminum chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension with stirring.
-
To this mixture, add a solution of anisole in dichloromethane dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the ortho and para isomers.
The rationale for this procedure lies in the generation of a highly electrophilic acylium ion intermediate through the reaction of the acylating agent with the Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring of anisole. The subsequent purification is crucial for isolating the desired this compound isomer for accurate spectroscopic analysis.
Spectroscopic Validation of this compound
The following sections detail the expected spectroscopic data for the synthesized and purified this compound. This data serves as a "fingerprint" for the molecule, allowing for its unambiguous identification.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Data (in CDCl₃): [5][6][7][8]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | dd | 1H | Aromatic H |
| ~7.42 | m | 1H | Aromatic H |
| ~6.95 | m | 2H | Aromatic H |
| ~3.86 | s | 3H | -OCH₃ |
| ~2.58 | s | 3H | -COCH₃ |
The distinct signals for the methoxy (-OCH₃) and acetyl (-COCH₃) protons, along with the characteristic splitting patterns of the aromatic protons, provide strong evidence for the formation of this compound.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data (in CDCl₃): [5][9][10]
| Chemical Shift (δ) ppm | Assignment |
| ~199.8 | C=O |
| ~158.9 | C-OCH₃ (aromatic) |
| ~133.7 | Aromatic CH |
| ~130.3 | Aromatic CH |
| ~128.2 | Aromatic C |
| ~120.5 | Aromatic CH |
| ~111.6 | Aromatic CH |
| ~55.5 | -OCH₃ |
| ~31.8 | -COCH₃ |
The chemical shift of the carbonyl carbon (~199.8 ppm) is particularly diagnostic.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data (KBr): [5][11]
| Wavenumber (cm⁻¹) | Assignment |
| ~3074-3003 | C-H stretch (aromatic) |
| ~2944-2840 | C-H stretch (aliphatic) |
| ~1674 | C=O stretch (ketone) |
| ~1598, 1578 | C=C stretch (aromatic) |
| ~1247 | C-O stretch (aryl ether) |
The strong absorption band around 1674 cm⁻¹ is a key indicator of the carbonyl group of the ketone.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data: [12][13][14][15]
| m/z | Assignment |
| 150 | [M]⁺ (Molecular ion) |
| 135 | [M - CH₃]⁺ |
| 107 | [M - COCH₃]⁺ |
| 92 | [M - CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
The molecular ion peak at m/z 150 confirms the molecular weight of this compound.[7][13][16] The fragmentation pattern provides further structural confirmation.
Comparison with an Alternative Synthetic Route: Williamson Ether Synthesis
An alternative approach to synthesizing this compound involves the methylation of 2'-hydroxyacetophenone via a Williamson ether synthesis.[5]
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
2'-Hydroxyacetophenone
-
Dimethyl sulfate
-
Sodium hydroxide
-
A suitable solvent (e.g., acetone, THF)
Procedure:
-
Dissolve 2'-hydroxyacetophenone in the chosen solvent.
-
Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.
-
Slowly add dimethyl sulfate to the resulting phenoxide.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform a suitable workup to isolate the product.
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Williamson Ether Synthesis |
| Starting Materials | Anisole, Acetic Anhydride | 2'-Hydroxyacetophenone, Dimethyl Sulfate |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Substitution |
| Byproducts | 4-methoxyacetophenone isomer | Inorganic salts |
| Purification | Requires separation of isomers | Generally simpler purification |
| Yield | Variable, depends on isomer ratio | Often high |
| Safety Considerations | Anhydrous conditions, corrosive Lewis acid | Dimethyl sulfate is highly toxic and carcinogenic |
While the Williamson ether synthesis may offer a higher yield of the desired product and avoid isomer separation, the high toxicity of dimethyl sulfate is a significant drawback. The Friedel-Crafts acylation, despite the need for isomer separation, utilizes less hazardous reagents. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and safety protocols.
Visualizing the Workflow
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The successful synthesis of this compound is critically dependent on a robust validation strategy. The complementary nature of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of the molecular structure. By understanding the principles behind each spectroscopic technique and the expected data for the target compound, researchers can confidently verify the outcome of their synthetic efforts. This guide has provided a framework for this validation process, grounded in the practical realities of a common synthetic route and its comparison to a viable alternative. This rigorous approach to analytical validation is indispensable for ensuring the quality and reproducibility of scientific research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. 2'-Methoxyacetophenone(579-74-8) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2'-Methoxyacetophenone(579-74-8) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 2'-Methoxyacetophenone(579-74-8) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ortho-Methoxyacetophenone [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Analysis of 2-Methoxyacetophenone: A Comparative Guide to HPLC and GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality control and regulatory compliance. For a compound such as 2-Methoxyacetophenone, an aromatic ketone pivotal in the synthesis of various pharmaceuticals and fragrances, the choice of analytical methodology is critical.[1] This guide provides an in-depth, objective comparison of two preeminent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound purity. Drawing upon established principles and field-proven insights, we will dissect the nuances of each technique, from foundational principles to practical application, to empower researchers and drug development professionals in making informed decisions for their analytical challenges.
The Analytical Challenge: this compound
This compound (CAS 579-74-8) is a semi-volatile organic compound with a boiling point of approximately 245-248°C and a melting point around 7-8°C.[2][3] Its moderate polarity and thermal stability are key physicochemical properties that place it at the crossroads of applicability for both HPLC and GC-MS, making the selection between the two a nuanced decision. The primary objective in purity analysis is not only to quantify the main compound but also to detect, identify, and quantify any impurities, which may include starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[4][5] The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach.
The Rationale Behind the HPLC Approach
The choice of reversed-phase HPLC is predicated on the non-polar nature of the stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This setup allows for excellent separation of compounds with varying polarities. Non-volatile or thermally labile impurities, which would not be amenable to GC analysis, can be readily separated and quantified by HPLC.[6]
Experimental Protocol: HPLC-UV for this compound Purity
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Analysis
Caption: HPLC analytical workflow for this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[5] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[7] Given that this compound has a boiling point that allows for volatilization without degradation, GC-MS presents a highly sensitive and specific analytical option.
The Rationale Behind the GC-MS Approach
The primary advantage of GC-MS lies in its ability to provide structural information about the separated components.[8] The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a "chemical fingerprint." This allows for the confident identification of impurities, even at trace levels. The high separation efficiency of capillary GC columns also enables the resolution of closely related isomers.
Experimental Protocol: GC-MS for this compound Purity
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a stock solution of approximately 0.5 mg/mL.
-
Further dilute as necessary to fall within the linear range of the instrument.
Workflow for GC-MS Analysis
Caption: GC-MS analytical workflow for this compound purity.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[6] | Ideal for volatile and thermally stable compounds.[4] |
| Identification | Based on retention time comparison with a reference standard. | Confident identification based on mass spectral library matching and fragmentation patterns.[5] |
| Sensitivity | Detector dependent (UV, DAD, etc.), typically in the ppm range.[6] | Generally higher sensitivity, often in the ppb range, especially with selected ion monitoring (SIM).[7] |
| Resolution | Good, but can be challenging for structurally similar isomers. | Excellent for resolving isomers and complex mixtures. |
| Sample Preparation | May require filtration. Simpler for already dissolved samples. | Requires dissolution in a volatile solvent. Derivatization may be needed for polar analytes, but not for this compound. |
| Analysis Time | Typically longer run times due to column equilibration. | Faster analysis times are often achievable with modern GC systems. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS.[7] | Higher initial investment due to the mass spectrometer. |
| Solvent Consumption | Higher consumption of organic solvents. | Minimal solvent usage. |
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the purity analysis of this compound. The optimal choice depends on the specific requirements of the analysis.
Choose HPLC when:
-
The primary goal is routine quality control with a focus on quantification against a known standard.
-
Potential impurities are non-volatile or thermally sensitive.
-
High throughput is desired for a large number of samples.
-
Lower initial instrument cost is a consideration.
Choose GC-MS when:
-
Definitive identification of unknown impurities is paramount.
-
High sensitivity is required to detect trace-level impurities.
-
Analysis of volatile impurities is a key objective.
-
A "fingerprint" of the sample's volatile profile is needed for comprehensive characterization.
For a comprehensive purity assessment in a drug development setting, a dual-method approach is often the most rigorous strategy. HPLC can be employed for the primary purity determination and quantification of non-volatile impurities, while GC-MS can be utilized to identify and quantify any volatile impurities, providing a complete picture of the sample's composition. This orthogonal approach ensures the highest level of confidence in the quality and purity of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. smithers.com [smithers.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. amptechfl.com [amptechfl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anticancer Activity of 2-Methoxyacetophenone Chalcones
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of synthetic and natural compounds, chalcones—precursors to all flavonoids—have emerged as a particularly promising class of molecules.[1] Their characteristic α,β-unsaturated ketone system is a key structural feature that confers a broad spectrum of biological activities, including significant anticancer properties.[2][3] This guide provides a comprehensive comparative analysis of the anticancer activity of chalcones derived from 2-methoxyacetophenone, offering insights into their synthesis, cytotoxic effects against various cancer cell lines, and mechanisms of action. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents.
Introduction to this compound Chalcones
Chalcones, with their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[3] The presence of the methoxy group at the 2-position of the acetophenone ring (Ring A) can significantly influence the molecule's conformational flexibility and electronic properties, thereby modulating its interaction with biological targets. The structural versatility of the chalcone framework allows for extensive synthetic modifications on both aromatic rings, leading to a diverse library of derivatives with potentially enhanced potency and selectivity against cancer cells.[4] This guide will delve into a comparative study of these derivatives, elucidating the structure-activity relationships that govern their anticancer potential.
Synthesis of this compound Chalcones: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a reliable and widely employed base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3] This method's simplicity and efficiency make it ideal for generating a library of chalcone derivatives for screening purposes.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically develop a distinct color.[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[3]
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[3]
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate out of the solution.[3]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[3]
-
Characterization: The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Comparative Anticancer Activity: In Vitro Studies
The synthesized this compound chalcone derivatives are typically screened for their cytotoxic potential against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the sulforhodamine B (SRB) assay are standard methods to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[1][5]
Comparative Cytotoxicity Data (IC50, µM)
| Chalcone Derivative | Cancer Cell Line | Breast (MCF-7) | Colon (HT29) | Lung (A549) | Hepatocarcinoma (HepG2) |
| 2-hydroxy-4-methoxychalcone | Potent inhibition | Potent inhibition | Potent inhibition | - | |
| LY-2 (a 2-hydroxy-4-methoxychalcone derivative) | 9 µM | 9 µM | 9 µM | - | |
| LY-8 (a 2-hydroxy-4-methoxychalcone derivative) | 9 µM | 9 µM | 9 µM | - | |
| LY-10 (a 2-hydroxy-4-methoxychalcone derivative) | 9 µM | 9 µM | 9 µM | - | |
| Trimethoxy derivative 61 | 1.88 µM | - | - | 1.62 µM | |
| Compound 25 (with diaryl ether moiety and 4-methoxy substitution) | 3.44 µM | - | - | 4.64 µM | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | 3.849 µM | - | - | - |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[2][6][7]
The data reveals that substitutions on the B-ring of the chalcone scaffold significantly impact anticancer activity. For instance, the presence of additional methoxy groups or heterocyclic moieties can enhance cytotoxicity.[2] Notably, some of these compounds exhibit low micromolar IC50 values, indicating potent anticancer activity.[6] Furthermore, several studies have shown that these active compounds display minimal inhibitory effects on non-cancerous cell lines, suggesting a degree of selectivity.[6]
Experimental Protocol: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Harvest cancer cells from a confluent flask and seed them (e.g., 5 × 10⁴ cells/well) in a 96-well plate.[8]
-
Incubation: Incubate the cells for 24 hours to allow for attachment.[8]
-
Compound Treatment: Expose the cells to various concentrations of the synthesized chalcone derivatives for 48 hours.[8]
-
MTT Addition: After the incubation period, add 50 µl of MTT reagent (2 mg/ml in sterile PBS) to each well and incubate for an additional 3 hours.[8]
-
Formazan Solubilization: Remove the MTT reagent and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 450 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caption: Workflow for evaluating anticancer activity using MTT assay.
Mechanisms of Anticancer Action
The anticancer effects of this compound chalcones are attributed to their ability to modulate various cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.
a) Induction of Apoptosis
A primary mechanism by which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death.[10] This is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcone treatment can lead to the cleavage of PARP, activation of caspases (such as caspase-3, -8, and -9), and changes in the expression of Bcl-2 family proteins.[10][11] The α,β-unsaturated ketone moiety is believed to play a crucial role by acting as a Michael acceptor, allowing it to interact with nucleophilic groups in proteins that regulate apoptosis.[3]
b) Cell Cycle Arrest
Many chalcone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[1] This prevents cancer cells from undergoing mitosis and proliferation. The mechanism often involves the disruption of microtubule polymerization. Chalcones can bind to the colchicine binding site on the β-subunit of tubulin, leading to microtubule depolymerization and mitotic arrest.[5][12]
Caption: Key mechanisms of anticancer action of chalcones.
c) Modulation of Signaling Pathways
Chalcones can also influence key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.[13] By preventing the degradation of IκBα, chalcones can block the nuclear translocation of NF-κB and subsequent transcription of its target genes.[13]
Conclusion and Future Perspectives
This compound chalcones represent a versatile and potent class of anticancer agents. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse derivatives, facilitating comprehensive structure-activity relationship studies. The comparative data clearly indicates that strategic modifications to the chalcone scaffold can lead to compounds with low micromolar cytotoxicity against a range of cancer cell lines. The primary mechanisms of action, including the induction of apoptosis and cell cycle arrest through tubulin inhibition, are well-documented.
Future research should focus on optimizing the lead compounds to further enhance their potency and selectivity. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these chalcones. Additionally, exploring the potential of these compounds in combination therapies with existing anticancer drugs could open new avenues for more effective cancer treatment. The continued investigation of this compound chalcones holds significant promise for the development of the next generation of anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 6. sciforum.net [sciforum.net]
- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to the Reactivity of Substituted Acetophenones in Aldol Condensation
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics and substituent effects is paramount for the rational design of synthetic pathways. The aldol condensation, a cornerstone of carbon-carbon bond formation, serves as an exemplary model for exploring these principles. This guide provides an in-depth comparison of the reactivity of substituted acetophenones in the base-catalyzed aldol condensation, supported by experimental data and mechanistic insights. Our objective is to furnish you with the knowledge to predict and control reaction outcomes based on the electronic and steric nature of substituents.
The Aldol Condensation: A Mechanistic Overview
The base-catalyzed aldol condensation of a substituted acetophenone with a non-enolizable aldehyde, such as benzaldehyde, proceeds through a series of equilibrium steps, culminating in the formation of a conjugated enone, commonly known as a chalcone.[1][2] The overall transformation is a powerful tool for constructing complex molecular architectures.[3]
A critical aspect of this reaction is the initial deprotonation of the α-carbon of the acetophenone to form a resonance-stabilized enolate.[2][4] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final α,β-unsaturated ketone.[4][5]
Recent mechanistic studies on the base-catalyzed aldol condensation of benzaldehydes with acetophenones have compellingly shown that the rate-limiting step is the final elimination of the hydroxide ion from the β-hydroxy ketone intermediate.[1][6] This finding is crucial as it indicates that factors influencing the stability of the transition state leading to the enone will have a pronounced effect on the overall reaction rate.
Electronic Effects of Substituents on Reactivity
The reactivity of a substituted acetophenone in an aldol condensation is profoundly influenced by the electronic nature of the substituent on the aromatic ring. These effects can be systematically understood by examining their influence on the acidity of the α-protons and the stability of the resulting enolate.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), increase the acidity of the α-protons of the acetophenone.[7] This is due to their ability to stabilize the negative charge of the enolate intermediate through inductive and/or resonance effects. A more stable enolate is formed more readily, leading to a higher concentration of the nucleophile at equilibrium and, consequently, a faster reaction rate.
For instance, the pKa of the α-protons in p-nitroacetophenone is significantly lower than that of unsubstituted acetophenone, indicating a greater propensity for enolate formation.[7] This heightened acidity translates to a marked increase in reactivity in the aldol condensation.
Electron-Donating Groups (EDGs)
Conversely, electron-donating groups, such as methoxy (-OCH₃) and amino (-NH₂), decrease the acidity of the α-protons.[7] By donating electron density to the aromatic ring, these groups destabilize the enolate intermediate, shifting the equilibrium towards the starting ketone. This results in a lower concentration of the nucleophilic enolate and a slower reaction rate. The pKa of p-methoxyacetophenone, for example, is higher than that of acetophenone, reflecting its reduced acidity and lower reactivity in aldol condensations.[7]
A Quantitative Comparison of Substituent Effects
The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[8] By plotting the logarithm of the relative reaction rate (log(k/k₀)) against the substituent constant (σ), a linear relationship is often observed. For the aldol condensation, a positive rho (ρ) value is expected, indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the developing negative charge in the transition state.
The following table summarizes the pKa values for a series of para-substituted acetophenones, which serve as a reliable proxy for their relative reactivity in the aldol condensation. A lower pKa value corresponds to a more acidic α-proton and, therefore, a more reactive acetophenone derivative.
| Substituent (p-X) | pKa of α-protons | Expected Relative Reactivity |
| -NO₂ | 16.7 | Highest |
| -Br | 18.0 | High |
| -Cl | 18.1 | High |
| -H | 18.4 | Moderate |
| -F | 18.5 | Moderate |
| -OCH₃ | 19.0 | Low |
Data sourced from Guthrie, J. P., et al. (2011).[7]
Steric Effects: The Case of Ortho-Substituted Acetophenones
In addition to electronic effects, steric hindrance can play a significant role in the reactivity of substituted acetophenones. Ortho-substituents, regardless of their electronic nature, can sterically hinder the approach of the base to the α-protons, thereby slowing down the rate of enolate formation. Furthermore, the resulting enolate may experience steric repulsion with the electrophilic aldehyde during the nucleophilic attack, further impeding the reaction. This steric inhibition of resonance can also affect the planarity of the system, influencing the stability of the enolate.[9] Consequently, ortho-substituted acetophenones are generally less reactive in aldol condensations compared to their para- and meta-isomers.
Experimental Protocol: A Comparative Aldol Condensation
This protocol provides a framework for comparing the reactivity of different substituted acetophenones in a base-catalyzed aldol condensation with benzaldehyde.
Materials and Reagents
-
Substituted acetophenone (e.g., p-nitroacetophenone, p-methoxyacetophenone, acetophenone)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
-
Standard laboratory glassware (Erlenmeyer flasks, graduated cylinders, beakers)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
Experimental Procedure
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 10 mmol of the substituted acetophenone in 20 mL of 95% ethanol. Add 10 mmol of benzaldehyde to the solution and stir at room temperature.
-
Initiation of Reaction: In a separate beaker, prepare a solution of 1.2 g of NaOH in 10 mL of deionized water. Slowly add the NaOH solution to the stirred mixture of the acetophenone and benzaldehyde.
-
Reaction Monitoring: Observe the reaction mixture for the formation of a precipitate (the chalcone product). The rate of precipitate formation can be used as a qualitative measure of reactivity. For a more quantitative comparison, aliquots can be taken at regular intervals, quenched with a weak acid, and analyzed by techniques such as TLC or HPLC.
-
Isolation of Product: After 30 minutes, or once the reaction appears complete, cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Workup: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold 95% ethanol to remove any unreacted starting materials.
-
Neutralization: Wash the product with a dilute solution of acetic acid in water to neutralize any remaining NaOH, followed by a final wash with deionized water.
-
Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the product by melting point and NMR spectroscopy.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydroxide is a strong enough base to deprotonate the α-carbon of the acetophenone and initiate the reaction, but not so strong as to cause significant side reactions.[2]
-
Solvent System: Ethanol is a good solvent for both the reactants and the intermediate aldol addition product. The final chalcone product is often less soluble in the ethanol-water mixture, which facilitates its precipitation and isolation.
-
Temperature: The reaction is typically run at room temperature. While heating can accelerate the dehydration step, it can also promote side reactions.[1]
-
Stoichiometry: A 1:1 molar ratio of the acetophenone and benzaldehyde is used to ensure a clean reaction. Benzaldehyde is chosen as the electrophile as it cannot enolize, thus preventing self-condensation.
Visualizing the Reaction and Workflow
Caption: Mechanism of the base-catalyzed aldol condensation.
Caption: Experimental workflow for the aldol condensation.
Caption: Logical relationship between substituent and reactivity.
Conclusion
The reactivity of substituted acetophenones in aldol condensations is a direct and predictable consequence of the electronic and steric effects of the substituents. Electron-withdrawing groups enhance reactivity by increasing the acidity of the α-protons and stabilizing the enolate intermediate, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho-substituents, can significantly diminish reactivity. By understanding these fundamental principles, researchers can rationally select substrates and reaction conditions to achieve their desired synthetic outcomes with greater efficiency and control.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitation of 2-Methoxyacetophenone and its Process-Related Impurities by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of quality control and regulatory compliance. 2-Methoxyacetophenone, a key starting material and intermediate in the synthesis of numerous pharmaceutical compounds, requires a robust and selective analytical method to ensure its purity profile. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, with a special focus on resolving it from its critical process-related byproducts.
The methodologies presented herein are grounded in established chromatographic principles and validated against the rigorous standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] We will explore the rationale behind experimental choices, from column chemistry and mobile phase composition to detector settings, providing a self-validating framework for your analytical protocols.
The Analytical Challenge: Isomeric Byproducts in this compound Synthesis
A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of anisole.[5][6][7][8] This reaction, while effective, inherently generates a mixture of positional isomers. The methoxy group of anisole is an ortho-para directing group, leading to the formation of the desired ortho product (this compound) and, more favorably, the para isomer (4-methoxyacetophenone) as the major byproduct.[8] Inadequate control of reaction conditions can also lead to residual starting material (anisole) and other side products.
Therefore, a successful HPLC method must possess the selectivity to resolve this compound from these structurally similar compounds, particularly the 4-methoxyacetophenone isomer, to ensure accurate quantification.
Comparative HPLC Methodologies
We present two robust reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound. Method A represents a widely applicable and cost-effective isocratic approach using a conventional C18 stationary phase. Method B offers an alternative approach using a Phenyl-Hexyl stationary phase, which can provide enhanced selectivity for aromatic compounds through π-π interactions.[9]
Method A: Isocratic Separation on a C18 Column
This method is a workhorse for the routine quality control of this compound, offering simplicity and ruggedness. The C18 stationary phase separates analytes primarily based on their hydrophobicity.
Experimental Protocol: Method A
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software
- HPLC-grade acetonitrile and water
- Reference standards for this compound, 4-methoxyacetophenone, and anisole
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
3. Sample Preparation:
- Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Prepare a mixed standard solution containing this compound, 4-methoxyacetophenone, and anisole in the mobile phase at known concentrations.
- Filter all solutions through a 0.45 µm syringe filter before injection.
4. Rationale for Parameter Selection:
- C18 Column: Provides excellent hydrophobic retention for the aromatic ketones.
- Acetonitrile/Water Mobile Phase: A common and effective mobile phase for the separation of moderately polar compounds. The 60:40 ratio is a good starting point to achieve reasonable retention times.[3][9]
- UV Detection at 254 nm: Aromatic ketones exhibit strong absorbance at this wavelength, providing good sensitivity.[9][10]
Method B: Enhanced Selectivity with a Phenyl-Hexyl Column
For samples where co-elution with the C18 column is observed or for more complex impurity profiles, a Phenyl-Hexyl column can offer an orthogonal separation mechanism. The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions with the aromatic analytes, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.
Experimental Protocol: Method B
1. Instrumentation and Materials:
- Same as Method A, with the exception of the column.
- Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water (55:45, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
3. Sample Preparation:
- Same as Method A.
4. Rationale for Parameter Selection:
- Phenyl-Hexyl Column: The unique chemistry of this stationary phase can improve the resolution of aromatic isomers that are difficult to separate on a C18 column.
- Mobile Phase Adjustment: The slightly higher water content in the mobile phase compared to Method A is a starting point to account for potential differences in retention on the Phenyl-Hexyl column. Further optimization may be required.
Data Presentation and Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. The resolution (Rs) between the critical pair, this compound and 4-methoxyacetophenone, is a key performance indicator. A resolution of >1.5 is generally considered baseline separation.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria (as per ICH) |
| Retention Time (2-MAP) | ~ 5.2 min | ~ 6.5 min | - |
| Retention Time (4-MAP) | ~ 5.8 min | ~ 7.5 min | - |
| Resolution (Rs) | > 1.8 | > 2.0 | Rs > 1.5 |
| Tailing Factor (T) | < 1.2 | < 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 5000 | > 2000 |
Visualizing the Workflow and Chemical Relationships
To provide a clearer understanding of the analytical process and the chemical context, the following diagrams illustrate the experimental workflow and the relationship between this compound and its primary byproduct.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Synthesis relationship of this compound and its primary byproduct.
Conclusion and Recommendations
Both presented HPLC methods are suitable for the quantification of this compound and its primary byproduct, 4-methoxyacetophenone.
-
Method A (C18) is recommended as a primary, robust method for routine quality control due to its simplicity and the widespread availability of C18 columns.
-
Method B (Phenyl-Hexyl) serves as an excellent alternative and a valuable tool for method development and troubleshooting, especially when dealing with complex samples or when enhanced selectivity for aromatic isomers is required.
The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for orthogonal verification. It is imperative that any chosen method undergoes a thorough validation process in accordance with ICH guidelines to ensure its suitability for its intended purpose.[1][3][4] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
By implementing a well-characterized and validated HPLC method, researchers and drug development professionals can confidently ensure the quality and purity of this compound, a critical component in the pharmaceutical manufacturing landscape.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ortho-Methoxyacetophenone [webbook.nist.gov]
Unambiguous Structural Confirmation of 2-Methoxyacetophenone Derivatives: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical research and drug development, the precise and unequivocal determination of molecular structure is paramount.[1][2][3] For substituted aromatic compounds like 2-methoxyacetophenone derivatives, which are common scaffolds in medicinal chemistry, overlapping signals in one-dimensional (1D) NMR spectra often lead to ambiguity. This guide provides an in-depth comparison of three powerful two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—demonstrating their synergistic power in the definitive structural elucidation of these molecules. As researchers and scientists, mastering the application and interpretation of these experiments is crucial for accelerating drug discovery pipelines and ensuring the integrity of synthesized compounds.[2][3]
The Challenge with 1D NMR: Why 2D is Essential
While 1D ¹H and ¹³C NMR are foundational, they often fall short when analyzing substituted aromatic rings and complex aliphatic chains. For a molecule like a this compound derivative, the aromatic protons can exhibit complex splitting patterns and similar chemical shifts, making definitive assignment difficult.[4] Similarly, quaternary carbons are invisible in DEPT experiments and can be challenging to assign from a ¹³C spectrum alone. 2D NMR overcomes these limitations by spreading the information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1][2][3]
A Comparative Overview of Key 2D NMR Experiments
The three core experiments for elucidating the carbon skeleton of a small molecule are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique and complementary piece of the structural puzzle.
| Experiment | Correlation Type | Information Gained | Primary Application for this compound Derivatives |
| COSY | ¹H – ¹H (through 2-3 bonds) | Shows which protons are coupled to each other. | - Delineating the spin systems in the aromatic ring.- Identifying coupled protons in aliphatic side chains. |
| HSQC | ¹H – ¹³C (through 1 bond) | Directly correlates a proton to the carbon it is attached to. | - Unambiguously assigning protonated carbons.- Differentiating between CH, CH₂, and CH₃ groups. |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Shows long-range correlations between protons and carbons. | - Connecting different spin systems.- Identifying quaternary carbons.- Confirming the position of substituents. |
The Logic of Structural Elucidation: A Step-by-Step Workflow
The process of 2D NMR-based structure confirmation is a logical progression, where data from one experiment informs the interpretation of the next.
Caption: Workflow for 2D NMR-based structure elucidation.
Experimental Protocols: A Guide for Researchers
The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data. These protocols are designed for a standard 500 MHz spectrometer.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Ensure the sample height is at least 4.5 cm for optimal shimming.
COSY (Correlation Spectroscopy) Experiment
The COSY experiment is essential for identifying protons that are coupled to each other, typically through two or three bonds.[5]
Methodology:
-
Acquire a 1D ¹H spectrum to determine the spectral width.
-
Load a standard DQF-COSY (Double Quantum Filtered COSY) pulse program. The DQF-COSY provides cleaner spectra by minimizing singlets along the diagonal.[5]
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) to 4 or 8 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512.
-
Process the data with a sine-bell window function in both dimensions and perform a 2D Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment correlates protons directly to the carbons they are attached to, providing unambiguous one-bond connectivity information.[6][7]
Methodology:
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
Load a standard phase-sensitive HSQC pulse program with gradient selection.
-
Set the spectral width in F2 (¹H) and F1 (¹³C) to cover all proton and carbon signals, respectively.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Set the number of scans (NS) to 2 or 4 and the number of increments in F1 (TD(F1)) to 256.
-
Process the data with a squared sine-bell window function and perform a 2D Fourier transform. An edited HSQC can further differentiate CH/CH₃ from CH₂ signals by their phase.[6]
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
The HMBC experiment is arguably the most powerful for piecing together the molecular skeleton by revealing long-range correlations (2-4 bonds) between protons and carbons.[5][6][8]
Methodology:
-
Use the same spectral widths as the HSQC experiment.
-
Load a standard HMBC pulse program with gradient selection.
-
Set the long-range coupling constant (ⁿJCH) to a compromise value of 8 Hz. For detecting correlations to quaternary carbons, a smaller value (e.g., 4-5 Hz) can sometimes be beneficial.
-
Set the number of scans (NS) to 8 or 16 and the number of increments in F1 (TD(F1)) to 512. The HMBC often requires more scans than the HSQC due to the smaller long-range coupling constants.
-
Process the data with a sine-bell window function and display in magnitude mode.
Data Interpretation: A Case Study of a Hypothetical Derivative
Let's consider a hypothetical derivative: 2-methoxy-4-ethylacetophenone .
Structure:
Expected ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Acetyl-CH₃ | ~2.6 | s | 3H | ~29 |
| Methoxy-OCH₃ | ~3.9 | s | 3H | ~56 |
| Ethyl-CH₂ | ~2.7 | q | 2H | ~28 |
| Ethyl-CH₃ | ~1.2 | t | 3H | ~15 |
| H-3 | ~7.0 | d | 1H | ~110 |
| H-5 | ~7.1 | dd | 1H | ~120 |
| H-6 | ~7.8 | d | 1H | ~132 |
| C-1 | - | - | - | ~130 |
| C-2 | - | - | - | ~158 |
| C-4 | - | - | - | ~145 |
| C=O | - | - | - | ~198 |
Interpreting the 2D Spectra
The power of 2D NMR lies in connecting these signals.
Caption: Key 2D NMR correlations for 2-methoxy-4-ethylacetophenone.
-
COSY Analysis: The COSY spectrum would show a clear correlation between the ethyl protons (H-ethyl-CH₂ at 2.7 ppm and H-ethyl-CH₃ at 1.2 ppm), confirming the ethyl fragment. It would also show a correlation between H-5 and H-6, establishing their adjacent positions on the aromatic ring. H-3 would appear as a doublet with no COSY correlations in its immediate vicinity, indicating its isolation.
-
HSQC Analysis: The HSQC spectrum provides the direct one-bond connections. For example, the proton at 2.6 ppm correlates to the carbon at 29 ppm (acetyl group), and the proton at 3.9 ppm correlates to the carbon at 56 ppm (methoxy group). This step is crucial for assigning all protonated carbons definitively.
-
HMBC Analysis: The HMBC spectrum connects the fragments and confirms the substitution pattern. Key correlations would include:
-
The acetyl protons (2.6 ppm) showing correlations to both the carbonyl carbon (~198 ppm) and the aromatic carbon C-1 (~130 ppm). This confirms the attachment of the acetyl group to the ring at C-1.
-
The methoxy protons (3.9 ppm) showing a correlation to the quaternary carbon C-2 (~158 ppm), confirming the position of the methoxy group.
-
The ethyl CH₂ protons (2.7 ppm) showing correlations to the aromatic carbons C-3 , C-5 , and the quaternary carbon C-4 , confirming the position of the ethyl group.
-
The aromatic proton H-6 (7.8 ppm) showing correlations to the quaternary carbons C-2 , C-4 , and the carbonyl carbon , providing further confirmation of the overall structure.
-
Conclusion
For researchers, scientists, and professionals in drug development, relying solely on 1D NMR for the structural confirmation of novel compounds is a significant risk. The synergistic use of COSY, HSQC, and HMBC provides a self-validating system for unambiguous structure elucidation.[9] By delineating proton spin systems (COSY), assigning protonated carbons (HSQC), and connecting molecular fragments through long-range couplings (HMBC), this suite of experiments provides the comprehensive data required for confident structural assignment. Adopting this integrated 2D NMR approach is not merely best practice; it is a fundamental component of rigorous scientific research and a cornerstone of modern chemical analysis.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. rjupublisher.com [rjupublisher.com]
- 3. preprints.org [preprints.org]
- 4. app.studyraid.com [app.studyraid.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel 2-Methoxyacetophenone Derivatives
Introduction: The Therapeutic Potential of the Acetophenone Scaffold
In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, a foundational framework upon which a multitude of biologically active molecules have been constructed.[1] These simple ketones and their derivatives have demonstrated a remarkable breadth of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[2] The inherent versatility of the acetophenone core, allowing for diverse substitutions on the phenyl ring, provides a rich playground for chemists to modulate and optimize biological effects.[2] Among these, 2-methoxyacetophenone derivatives have emerged as a particularly promising class of compounds. The presence and position of the methoxy group can significantly influence the molecule's electronic properties and steric profile, thereby impacting its interaction with biological targets.[3]
This guide provides a comprehensive comparison of the biological activities of novel this compound derivatives. As a senior application scientist, my objective is not merely to present data but to provide a logical and experimentally validated framework for screening such compounds. We will delve into the causality behind the selection of specific assays, offer detailed, field-tested protocols, and present comparative data to guide researchers and drug development professionals in their quest for novel therapeutic agents.
Rationale for Multi-Faceted Biological Screening
A single biological assay provides only a narrow glimpse into a compound's potential. A comprehensive screening approach, encompassing a battery of tests, is crucial for identifying promising lead candidates and understanding their broader pharmacological profile. For our novel this compound derivatives, we will focus on three key areas of therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory/antioxidant activities. This multi-pronged strategy is born from the understanding that many disease states are multifactorial. For instance, chronic inflammation is a known driver of cancer development, and compounds with dual anti-inflammatory and cytotoxic effects are of significant interest.[4]
The following sections will detail the experimental workflows for evaluating each of these activities, providing not just the "how" but, more importantly, the "why" behind each methodological choice.
Experimental Workflows & Comparative Analysis
I. Anticancer Activity Screening: The MTT Assay
The initial assessment of a compound's anticancer potential often begins with a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[5][6]
Causality of Experimental Choice: The principle of the MTT assay is elegantly simple and directly linked to cellular metabolic activity, a hallmark of viable cells.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells. This allows us to quantify the cytotoxic or cytostatic effects of our novel this compound derivatives. The choice of cell lines is critical and should be guided by the therapeutic target. For a broad-spectrum screen, we will utilize a panel of human cancer cell lines representing different tissue origins, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma), alongside a non-cancerous cell line like human dermal fibroblasts (HDFs) to assess selectivity.[8]
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing the anticancer activity of novel compounds using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability [5][7][9][10]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO alone as a vehicle control, and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Comparative Data: Anticancer Activity of Acetophenone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| 2-hydroxy-4-methoxyacetophenone chalcone (LY-2) | MCF-7 | 4.61 | Doxorubicin (0.62)[8] |
| 2-hydroxy-4-methoxyacetophenone chalcone (LY-8) | HT29 | 8.98 | Doxorubicin (not specified)[8] |
| 2-hydroxy-4-methoxyacetophenone chalcone (LY-10) | A549 | ~9 | Doxorubicin (not specified)[8] |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Human HL-60/vcr | Strong activity | BHT (IC50 157 µg/mL for DPPH)[11] |
| 2'-Hydroxy-5'-methoxyacetophenone | PA-1 (ovarian cancer) | 271 µg/mL | Not specified[12] |
Note: The data presented is for structurally related compounds to provide a comparative landscape.
II. Antimicrobial Activity Screening: Broth Microdilution Method
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Acetophenone derivatives have shown promise in this area.[13][14] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]
Causality of Experimental Choice: The broth microdilution method is highly accurate, reproducible, and allows for the simultaneous testing of multiple compounds against various microorganisms in a 96-well format, making it efficient for screening.[15] By testing against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, we can determine the spectrum of activity of our novel derivatives.[13]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Detailed Protocol: Broth Microdilution for MIC Determination [15][17][18][19]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal or bacteriostatic, subculture 10 µL from the clear wells (at and above the MIC) onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[16]
Comparative Data: Antimicrobial Activity of Acetophenone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 4-methyl acetophenone | Bacillus subtilis | Not specified, but active[13] |
| 2-hydroxy acetophenone | Staphylococcus aureus | Not specified, but active[13] |
| 3-bromo acetophenone | Salmonella typhi | Not specified, but active[13] |
| Hydroxyacetophenone derivative 4 | E. coli | Zone of inhibition: 16 mm[14] |
| Hydroxyacetophenone derivative 4 | K. pneumoniae | Zone of inhibition: 18 mm[14] |
Note: Data is for various substituted acetophenones to provide a comparative context.
III. Anti-inflammatory and Antioxidant Activity Screening
Inflammation and oxidative stress are interconnected pathological processes.[4] Therefore, screening for both activities is highly relevant.
A. Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Causality of Experimental Choice: Macrophages play a central role in inflammation. When activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[20] Therefore, measuring the inhibition of NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7) is a reliable in vitro model for assessing anti-inflammatory activity.[12][21]
B. Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Causality of Experimental Choice: The antioxidant capacity of a compound is its ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and complementary methods for evaluating radical scavenging activity.[22][23][24] DPPH is a stable free radical that is scavenged by antioxidants, leading to a color change from violet to yellow.[25] The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. Using both assays provides a more comprehensive assessment of the antioxidant potential.[26]
Experimental Workflow: Anti-inflammatory & Antioxidant Screening
Caption: Workflow for assessing anti-inflammatory (NO inhibition) and antioxidant (DPPH and ABTS) activities.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay [12][21]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Reading: After 10 minutes at room temperature, measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Detailed Protocol: DPPH Radical Scavenging Assay [2][3]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of various concentrations of the test compounds with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Comparative Data: Anti-inflammatory and Antioxidant Activities
| Compound/Derivative | Assay | Activity |
| 2'-Hydroxy-5'-methoxyacetophenone | NO Inhibition in RAW264.7 cells | Significant decrease in LPS-induced NO[12] |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Scavenging | IC50 of 157 µg/mL[11] |
| Paeonol (2'-hydroxy-4'-methoxyacetophenone) | Anti-inflammatory | Reported anti-inflammatory effects[27] |
| Quinazolinone derivatives of acetophenone | NO Inhibition | Compounds showed 68.4-70.3% NO inhibition[21] |
Mechanism of Action: A Glimpse into Cellular Signaling
Understanding the mechanism of action is paramount in drug discovery. Based on the activities of related compounds, this compound derivatives may exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][12][28]
Potential Anti-inflammatory Signaling Pathway Inhibition
Caption: Potential inhibition of MAPK and NF-κB signaling pathways by this compound derivatives.
Conclusion and Future Directions
This guide has outlined a systematic and rationale-driven approach for the biological activity screening of novel this compound derivatives. By employing a battery of well-validated in vitro assays, researchers can efficiently identify compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented for related acetophenone structures serves as a valuable benchmark for evaluating new chemical entities.
The most promising "hit" compounds identified through this screening cascade should be subjected to further investigation, including more extensive mechanism of action studies, in vivo efficacy testing in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The acetophenone scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a rigorous, multi-faceted screening approach is the key to unlocking its full potential.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. athmicbiotech.com [athmicbiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. mdpi.com [mdpi.com]
- 25. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxyacetophenone
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as 2-Methoxyacetophenone, is a critical component of this responsibility. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed, step-by-step approach to ensure the safe and regulatory-compliant disposal of this compound. We will delve into the causality behind each procedural choice, ensuring a deep understanding of the necessary safety and logistical operations.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is essential. This compound (CAS No. 579-74-8) is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2] It is crucial to recognize that improper disposal can lead to environmental contamination and potential harm to human health.
The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if ingested.[1]
-
Combustibility: It is a combustible liquid with a flash point of 109 °C (228.2 °F).[1]
This hazard profile dictates the need for stringent safety measures during handling and disposal to prevent accidental exposure and environmental release.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable first line of defense against chemical exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[3] |
| Body Protection | A fully buttoned laboratory coat. | To protect against accidental skin contact from spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge. | Required when working in poorly ventilated areas or when there is a risk of inhaling vapors.[6] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Waste Characterization: Determining the EPA Hazardous Waste Code
Proper disposal hinges on the correct classification of the waste according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[7][8] Chemical waste generators are legally responsible for determining if their waste is hazardous.[5]
For this compound, a specific EPA hazardous waste code is not explicitly listed. Therefore, a hazard characterization must be performed based on its properties. The four characteristics of hazardous waste are ignitability, corrosivity, reactivity, and toxicity.[9][10]
Based on its Safety Data Sheet (SDS), this compound exhibits the characteristic of ignitability due to its flash point of 109°C (228.2°F), which is below 140°F (60°C) is not correct, however, it is a combustible liquid and should be treated with care. While it does not meet the strict definition of an ignitable waste (D001) which has a flashpoint below 140°F, its combustibility necessitates that it be managed as a hazardous waste.[1]
The following decision-making workflow can be used to determine the appropriate waste code.
Caption: Decision workflow for classifying this compound waste.
Given that this compound is a combustible liquid, it should be managed as a hazardous waste. While it may not strictly meet the D001 criteria based on flashpoint alone, its other hazardous characteristics (toxicity and irritation) warrant its disposal through a certified hazardous waste vendor. It is best practice to consult with your institution's Environmental Health and Safety (EHS) department for a definitive determination.
Step-by-Step Disposal Protocol
Once the waste has been characterized as hazardous, the following protocol must be followed.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, properly labeled container.[3] The container must be compatible with the chemical; a glass or polyethylene container is suitable.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[5]
Step 2: Labeling
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Combustible," "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.[3] This prevents the release of vapors and reduces the risk of spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or has been in the SAA for the maximum allowable time (typically 90 or 180 days, depending on your generator status), contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.[11]
-
Documentation: Complete all necessary waste disposal paperwork, including a hazardous waste manifest, as required by your institution and the disposal vendor.
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is crucial to mitigate hazards.
Step 1: Immediate Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
First Aid: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] Remove any contaminated clothing.
Step 2: Spill Containment and Cleanup
-
Small Spills: For minor spills (typically less than 1 liter) that you are trained and comfortable cleaning up:
-
Don the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Large Spills: For major spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Step 3: Waste Collection and Decontamination
-
Collect Absorbent: Carefully scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontaminate: Decontaminate the spill area with a mild detergent and water.[15] Collect the decontamination materials and dispose of them as hazardous waste.
-
Labeling: Seal and label the container with a hazardous waste label, clearly indicating that it contains spill debris of this compound.
The following diagram illustrates the spill response workflow.
Caption: Workflow for responding to a this compound spill.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS department for any questions or concerns.
References
- 1. wku.edu [wku.edu]
- 2. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pwaste.com [pwaste.com]
- 10. actenviro.com [actenviro.com]
- 11. westliberty.edu [westliberty.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jk-sci.com [jk-sci.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxyacetophenone
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-Methoxyacetophenone (CAS No. 579-74-8), a common building block in organic synthesis, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deeper, experience-driven understanding of the necessary personal protective equipment (PPE), the rationale behind its use, and the operational and disposal protocols that ensure a safe laboratory environment.
Understanding the Risks: The "Why" Behind the PPE
This compound is classified as a hazardous substance. It is harmful if swallowed and is known to cause significant skin and serious eye irritation.[1][2][3] The causality for our PPE selection is directly linked to these identified hazards. Our primary goal is to establish effective barriers to prevent the chemical from coming into contact with our bodies.
-
Eye Protection: The First Line of Defense. The most immediate and severe risk when handling liquid chemicals is accidental splashes to the eyes. This compound is a known serious eye irritant.[1][2] Standard laboratory safety glasses offer a baseline of protection, but for comprehensive safety, chemical safety goggles that form a seal around the eyes are the authoritative recommendation.[1][2] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in conjunction with goggles for full facial protection.[4]
-
Skin and Body Protection: Preventing Dermal Exposure. This compound is categorized as a skin irritant.[1][2] Direct contact can lead to redness, inflammation, and discomfort. Therefore, appropriate gloves and a lab coat are non-negotiable. The selection of glove material is critical; while many standard laboratory gloves offer good protection, it is best practice to consult a glove compatibility chart for the specific chemical being used. For this compound, nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use.[5] A buttoned lab coat serves to protect your street clothes and underlying skin from minor splashes and spills.
-
Respiratory Protection: When Ventilation is Not Enough. Under normal laboratory conditions with good ventilation, such as working within a certified chemical fume hood, respiratory protection is typically not required.[2] However, if you are handling large quantities of the material, if there is a risk of generating aerosols or mists, or in the event of a significant spill outside of a fume hood, respiratory protection becomes essential to prevent irritation of the respiratory tract.[5] In such cases, a NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized protocol is the cornerstone of laboratory safety. The following steps provide a clear workflow for handling this compound.
1. Pre-Handling Safety Check:
- Confirm that the safety data sheet (SDS) for this compound is readily available and has been reviewed.
- Ensure that a functioning eyewash station and safety shower are in close proximity to the work area.[1]
- Verify that the chemical fume hood is operational and has a current certification.
- Assemble all necessary PPE as outlined above.
2. Donning PPE:
- Put on your lab coat and ensure it is fully buttoned.
- Don your chemical safety goggles.
- Wash and dry your hands thoroughly before donning the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a seal.[4]
3. Chemical Handling:
- Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[6]
- When transferring the liquid, do so carefully to avoid splashing.
- Keep containers of this compound tightly closed when not in use.[2]
4. Post-Handling and Decontamination:
- After handling is complete, wipe down the work area in the fume hood with an appropriate solvent.
- Carefully remove your gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them in the designated hazardous waste container.[5]
- Remove your safety goggles and lab coat.
- Wash your hands thoroughly with soap and water.
Spill and Disposal Plan: Managing the Unexpected
Even with the most careful planning, spills can occur. A clear and practiced spill response and disposal plan are critical.
Spill Management:
-
In the event of a small spill within a fume hood, use an inert absorbent material such as sand, silica gel, or a universal binder to contain and soak up the liquid.[1][7]
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor or safety officer. If necessary, a chemical cartridge-type respirator may be required for cleanup.[4]
-
Once absorbed, the material should be collected using non-sparking tools and placed into a suitable, labeled, and closed container for disposal.[7]
-
It is crucial to prevent the chemical from entering drains or waterways.[7]
Waste Disposal:
-
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2][6]
-
Segregate this waste at the point of generation into clearly labeled, compatible hazardous waste containers.[6]
-
Liquid waste should be collected in a separate, labeled container. Do not mix with other incompatible waste streams.[6]
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves transfer to a licensed waste management provider.[7]
Quantitative Safety Data
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1][2][8] |
| CAS Number | 579-74-8 | [1] |
| Molecular Formula | C9H10O2 | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][2] |
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pppmag.com [pppmag.com]
- 5. westliberty.edu [westliberty.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
